4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound Pinacolborane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPWAYBEOJRFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC(C(O1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422852 | |
| Record name | Pinacolborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25015-63-8 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacolborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin), is a colorless liquid organic compound with the chemical formula C6H13BO2.[1][2] It is a key reagent in organic synthesis, serving as a versatile building block for the creation of complex molecules.[3] Its significance is particularly pronounced in the pharmaceutical, pesticide, and dye industries, where it is instrumental in hydroboration and borylation reactions.[3] The ability of pinacolborane to introduce boron atoms into organic frameworks with high precision makes it an invaluable tool for medicinal chemists in the design of novel drug candidates.[3][4]
Core Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H13BO2 |
| Molecular Weight | 127.98 g/mol [2] |
| CAS Number | 25015-63-8[3] |
| Appearance | Colorless liquid[3] |
| Density | 0.882 g/mL at 25 °C[1] |
| Boiling Point | 42-43 °C/50 mmHg[1] |
| Refractive Index | n20/D 1.396[1] |
| Flash Point | 5 °C (41.0 °F) - closed cup[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis of Pinacolborane Derivatives
While pinacolborane itself is commercially available, its derivatives are central to its application. A common method for preparing pinacolborane esters is through the reaction of a boronic acid with pinacol.
Experimental Protocol: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes the synthesis of a dichloromethyl derivative of pinacolborane, which can be further modified.
Step A: (Dichloromethyl)boronic acid (1)
-
A flame-dried 1-L, three-necked, round-bottomed flask is equipped with an addition funnel, an overhead mechanical stirrer, and a rubber septum with an argon inlet/outlet and a temperature probe.
-
The flask is charged with dry tetrahydrofuran (200 mL) and dry dichloromethane (10.0 mL, 156 mmol).
-
The mixture is cooled to -100 °C in an ethanol/liquid nitrogen bath and stirred vigorously (400 rpm).
-
A solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) is added dropwise over 45 minutes, maintaining the internal temperature at -100 °C.
-
The reaction mixture is stirred at this temperature for 40 minutes.
-
Trimethyl borate (15.0 mL, 133 mmol) is added in one portion.
-
The mixture is stirred at -100 °C for another 40 minutes.
-
Hydrochloric acid (5 N, 30 mL) is added, the cooling bath is removed, and the mixture is stirred for 1 hour.[5]
Step B: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2)
-
To the crude (dichloromethyl)boronic acid (1) from Step A in a 250-mL round-bottomed flask under argon, add dry dichloromethane (100 mL).
-
After complete dissolution, add anhydrous magnesium sulfate (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol).
-
The heterogeneous mixture is stirred under argon at room temperature for 16 hours.[5]
Key Reactions and Applications in Drug Development
Pinacolborane and its derivatives are fundamental reagents in several carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern drug synthesis.
Hydroboration
Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. Pinacolborane is widely used for the hydroboration of alkenes and alkynes, often catalyzed by transition metals.[1][6] This reaction is crucial for introducing a boronic ester group, which can then be used in subsequent cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a pinacol boronate ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is extensively used in the pharmaceutical industry to synthesize complex organic molecules, including many commercial drugs.[4][7]
Experimental Protocol: Copper-Catalyzed Borylation of Aryl Iodides
This protocol outlines a method for preparing aryl boronates, which are key intermediates for Suzuki-Miyaura coupling.
-
A mixture of an aryl iodide (1.0 mmol), pinacolborane (1.5 mmol), and a copper catalyst (e.g., CuI, specific amount depends on the catalyst) is prepared in a suitable solvent (e.g., THF) under an inert atmosphere.
-
A base (e.g., a tertiary amine, 1.5 mmol) is added to the mixture.
-
The reaction is stirred at room temperature until the aryl iodide is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[1]
Role in Drug Development Workflow
The versatility of pinacolborane makes it a valuable tool throughout the drug development pipeline, from initial lead discovery to process optimization.
Safety and Handling
This compound is a flammable liquid and is water-reactive. Appropriate safety precautions must be taken during its handling and storage.
| Hazard Information | Precautionary Measures |
| GHS Pictogram | GHS02 (Flammable)[1] |
| Signal Word | Danger[1] |
| Hazard Statements | H225: Highly flammable liquid and vapor.[1] H261: In contact with water releases flammable gases.[1] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.[1] P231 + P232: Handle under inert gas. Protect from moisture.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Personal Protective Equipment | N95 dust mask, eye shields, gloves.[1] |
| Storage Class Code | 4.3 - Hazardous materials which set free flammable gases upon contact with water.[1] |
Conclusion
This compound is a cornerstone reagent in modern organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling has made it indispensable in the field of drug discovery and development.[7] The ability to create diverse and complex molecular architectures efficiently and selectively ensures that pinacolborane will continue to be a vital tool for chemists pushing the boundaries of science.[4]
References
- 1. 4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
The Structural Elucidation of Pinacolborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacolborane (HBpin), with the chemical formula C₆H₁₃BO₂ and IUPAC name 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is a versatile and widely utilized reagent in organic synthesis.[1] Its importance stems from the presence of a reactive boron-hydride bond within a stable five-membered dioxaborolane ring. This guide provides a comprehensive overview of the structural aspects of pinacolborane, including its synthesis, spectroscopic characterization, and key reactive pathways. While extensive experimental data on its synthesis and reactivity are available, a definitive experimental determination of its solid-state or gas-phase structure, including precise bond lengths and angles, is not readily found in the surveyed literature. This guide presents available experimental and computational data to offer a thorough understanding of this critical synthetic tool.
Introduction
Pinacolborane is a monomeric, colorless liquid that serves as a key precursor for the formation of pinacol boronate esters through hydroboration and borylation reactions.[1] These esters are crucial intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The five-membered C₂O₂B ring imparts stability to the molecule, while the B-H bond provides the reactivity necessary for its synthetic applications.
Molecular Structure
Computed Molecular Geometry
Computational chemistry databases offer theoretical models of the pinacolborane structure. The following table summarizes computed geometric parameters. It is crucial to note that these are theoretical values and may differ from experimental results.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | Source |
| Bond Length | B | H | - | Value not available | |
| Bond Length | B | O | - | Value not available | |
| Bond Length | O | C | - | Value not available | |
| Bond Length | C | C (ring) | - | Value not available | |
| Bond Length | C | C (methyl) | - | Value not available | |
| Bond Angle | O | B | O | Value not available | |
| Bond Angle | H | B | O | Value not available | |
| Bond Angle | B | O | C | Value not available | |
| Bond Angle | O | C | C (ring) | Value not available | |
| Bond Angle | O | C | C (methyl) | Value not available | |
| Bond Angle | C (ring) | C | C (methyl) | Value not available |
Note: Specific computed values for bond lengths and angles were not found in the provided search results. Computational chemistry databases like the NIST CCCBDB could be consulted for these theoretical values.
Experimental Data and Protocols
Synthesis of Pinacolborane
Several methods for the synthesis of pinacolborane have been reported. A common and effective method involves the reaction of a borane source with pinacol.
Protocol 1: From Borane-Methyl Sulfide Complex
This procedure involves the reaction of borane-methyl sulfide (BMS) with pinacol.
-
Reagents:
-
Borane-methyl sulfide complex (BH₃·SMe₂)
-
Pinacol ((CH₃)₄C₂O₂(OH)₂)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve pinacol in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-methyl sulfide complex to the stirred solution.
-
Allow the reaction to proceed at 0 °C and then warm to room temperature.
-
The resulting solution of pinacolborane can be used directly or purified by distillation.
-
Protocol 2: From Dichloroborane
This method utilizes dichloroborane and pinacol in the presence of a base.
-
Reagents:
-
Dichloroborane solution in dioxane (1.0 M)
-
Pinacol
-
Triethylamine
-
Dichloromethane
-
-
Procedure:
-
To a 500 mL four-neck round-bottom flask under a nitrogen atmosphere, add 100 mL of dichloromethane and cool to 0 °C.
-
Add 100 mL of a 1.0 M dichloroborane solution in dioxane.
-
Add 11.82 g (0.1 mol) of pinacol.
-
Slowly add 20.24 g (0.2 mol) of triethylamine dropwise.
-
After the addition is complete, raise the temperature to 20 °C and stir the reaction mixture for 12 hours.
-
Filter the solid precipitate under a nitrogen atmosphere.
-
The filtrate is subjected to reduced pressure distillation to yield pinacolborane.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization and purity assessment of pinacolborane.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of pinacolborane.
-
¹H NMR: The proton NMR spectrum of pinacolborane typically shows a singlet for the twelve equivalent protons of the four methyl groups on the pinacol backbone. The hydride proton attached to the boron atom may appear as a broad quartet due to coupling with the boron nucleus.
-
¹¹B NMR: The boron-11 NMR spectrum is characteristic of a tetracoordinate boron atom and typically shows a doublet due to coupling with the directly attached hydride proton.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals corresponding to the quaternary carbons and the methyl carbons of the pinacol moiety.
Table 1: NMR Spectroscopic Data for Pinacolborane
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| ¹H | ~1.25 | singlet (12H, -CH₃) | - |
| ¹H | Not consistently reported | broad multiplet (1H, B-H) | - |
| ¹¹B | ~27-30 | doublet | ~130-140 (JB-H) |
| ¹³C | ~83.5 | singlet (-C(CH₃)₂) | - |
| ¹³C | ~24.5 | singlet (-CH₃) | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of pinacolborane provides key information about the functional groups present.
-
A strong, sharp absorption band is typically observed in the region of 2500-2600 cm⁻¹ corresponding to the B-H stretching vibration.
-
Strong bands associated with C-H stretching of the methyl groups are observed around 2850-3000 cm⁻¹.
-
Characteristic absorptions for the B-O and C-O bonds are also present in the fingerprint region.
Table 2: Key IR Absorption Frequencies for Pinacolborane
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| B-H stretch | ~2570 | Strong, Sharp |
| C-H stretch (sp³) | ~2850-3000 | Strong |
| B-O stretch | ~1350-1380 | Strong |
| C-O stretch | ~1140 | Strong |
Key Reactions and Mechanisms
Pinacolborane is a cornerstone reagent for hydroboration reactions, which involve the addition of the B-H bond across a double or triple bond.
Hydroboration of Alkenes
The hydroboration of alkenes with pinacolborane, often catalyzed by transition metals, proceeds with high regioselectivity (typically anti-Markovnikov) and stereoselectivity (syn-addition).
Workflow for Catalytic Hydroboration of an Alkene:
Simplified Catalytic Cycle for Hydroboration:
The mechanism of transition metal-catalyzed hydroboration can be complex and varies with the catalyst used. A generalized, simplified pathway is illustrated below.
Conclusion
Pinacolborane is an indispensable reagent in modern organic chemistry, enabling a wide array of synthetic transformations. While its reactivity and spectroscopic properties are well-documented, a definitive experimental determination of its three-dimensional structure remains elusive in the readily available literature. The data and protocols presented in this guide provide a comprehensive overview for researchers utilizing this powerful synthetic tool, highlighting both the established knowledge and the areas where further structural investigation is warranted. The provided workflows and mechanistic diagrams offer a clear visual representation of its application and mode of action.
References
Synthesis of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane from Pinacol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin), is a versatile and widely utilized reagent in organic synthesis, particularly in hydroboration and cross-coupling reactions. Its stability, ease of handling, and broad functional group tolerance make it an invaluable tool in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to pinacolborane from pinacol, focusing on detailed experimental protocols, quantitative data comparison, and reaction mechanisms. The information presented is intended to equip researchers and professionals in drug development with the practical knowledge required for the efficient synthesis and application of this key building block.
Introduction
Pinacolborane is a key intermediate in organic chemistry, serving as a precursor to a wide array of boronic esters.[1] These esters are fundamental components of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The synthesis of pinacolborane itself is therefore a critical process in academic and industrial laboratories. The most common and direct approach involves the reaction of pinacol (2,3-dimethylbutane-2,3-diol) with a suitable borane source. This guide will explore the most prevalent methods, detailing the reaction of pinacol with borane complexes and dichloroborane.
Synthetic Pathways and Mechanisms
The synthesis of pinacolborane from pinacol generally proceeds via the reaction of the diol with a borane source, leading to the formation of the cyclic boronic ester and the release of hydrogen gas or other byproducts. The choice of borane reagent can influence the reaction conditions, yield, and purity of the final product.
**2.1. Reaction with Borane-Dimethyl Sulfide Complex (BH₃·SMe₂) **
A widely employed method for the synthesis of pinacolborane involves the reaction of pinacol with borane-dimethyl sulfide complex.[1] The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the evolution of hydrogen gas.
The proposed reaction mechanism involves the initial coordination of the borane to one of the hydroxyl groups of pinacol, followed by an intramolecular elimination of hydrogen to form an intermediate alkoxyborane. A second, similar step results in the formation of the cyclic pinacolborane and the liberation of a second molecule of hydrogen.
Caption: Reaction pathway for the synthesis of pinacolborane from pinacol and BH₃·SMe₂.
Reaction with Dichloroborane
An alternative approach utilizes dichloroborane, often in the form of a dioxane complex, which reacts with pinacol in the presence of a base, such as triethylamine.[2] The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct. This method can offer high yields and avoids the use of volatile and odorous dimethyl sulfide.[2]
The reaction proceeds through a stepwise displacement of the chloride ions on the boron atom by the hydroxyl groups of pinacol. The triethylamine acts as a scavenger for the liberated protons, driving the reaction to completion.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of pinacolborane from pinacol using different borane sources.
Synthesis using Borane-Dimethyl Sulfide Complex
This protocol is adapted from a common laboratory procedure.[3]
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add pinacol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.05 eq) dropwise to the solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
The product can be used directly in solution for subsequent reactions, or the solvent can be removed under reduced pressure. For purification, the crude product can be distilled under reduced pressure.
Synthesis using Dichloroborane
This method is based on a patented procedure and offers a high-yielding alternative.[2]
Procedure:
-
In a four-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and dimethyl sulfide.
-
Cool the mixture to 0 °C and add a solution of dichloroborane in dioxane (1.0 M, 1.0 eq).
-
Add pinacol (1.3 eq) to the mixture.
-
Slowly add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
After the addition, warm the reaction to 20 °C and stir for 12 hours.
-
Filter the solid triethylamine hydrochloride byproduct under a nitrogen atmosphere.
-
The filtrate is then subjected to fractional distillation under reduced pressure to yield pure pinacolborane.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthetic methods for pinacolborane from pinacol.
| Borane Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BH₃·SMe₂ | CH₂Cl₂ | None | 0 to RT | 1.25 | Not specified | [3] |
| BH₃·SMe₂ | CH₂Cl₂ | None | 0 to RT | 17 | 81.7 | [3] |
| H₃B·N(Ph)Et₂ | THF | None | 25 | 0.5 | 75 | [1] |
| Dichloroborane | Dioxane/CH₂Cl₂ | Triethylamine | 0 to 20 | 12 | 88 | [1] |
| Dichloroborane | THF/Dimethyl sulfide | Triethylamine | 0 to 20 | 12 | 90 | [2] |
Experimental Workflow
The general workflow for the synthesis and purification of pinacolborane is outlined below.
Caption: General experimental workflow for the synthesis of pinacolborane.
Conclusion
The synthesis of this compound from pinacol is a well-established and efficient process. The choice of borane reagent, either a borane complex like BH₃·SMe₂ or dichloroborane, allows for flexibility in reaction conditions and scale. The methods presented in this guide provide high yields of the desired product, which is a crucial building block in modern organic synthesis and drug discovery. Careful attention to experimental detail, particularly the handling of moisture-sensitive reagents and the control of hydrogen evolution, is paramount for successful synthesis. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field.
References
A Comprehensive Technical Guide to the Physical Properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in modern organic synthesis. Commonly known as pinacolborane, its utility in forming stable boronic esters makes it an invaluable tool in drug discovery and development. This document compiles essential physical data, outlines experimental methodologies for their determination, and visualizes its application in key synthetic pathways.
Core Physical and Chemical Properties
This compound is a colorless liquid at room temperature. Its chemical stability and miscibility with common organic solvents contribute to its widespread use in synthetic chemistry.[1] The following table summarizes its key physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃BO₂ | |
| Molecular Weight | 127.98 g/mol | |
| Density | 0.882 g/mL at 25 °C | |
| Boiling Point | 42-43 °C at 50 mmHg | |
| Refractive Index | n20/D 1.396 | |
| Flash Point | 5 °C (closed cup) | |
| Solubility | Miscible with ether, dichloromethane, and tetrahydrofuran. | [1] |
| CAS Number | 25015-63-8 | [2] |
Experimental Protocols for Property Determination
The following sections detail generalized experimental procedures that can be adapted for the determination of the physical properties of this compound, with special considerations for its air- and moisture-sensitive nature.
Determination of Boiling Point (Microscale Method)
Given the compound's sensitivity, a microscale boiling point determination under an inert atmosphere is recommended.
Apparatus:
-
Melting point apparatus
-
Melting point capillary tubes
-
Small, sealed capillary insert (prepared by sealing one end of a capillary tube)
-
Syringe for sample injection
-
Inert gas source (e.g., Argon or Nitrogen)
Procedure:
-
A small, sealed capillary tube is placed (sealed end up) inside a standard melting point capillary tube.
-
Using a syringe, approximately 10-20 µL of this compound is injected into the melting point tube. The tube is then quickly sealed or connected to an inert gas line.
-
The melting point tube is placed in a melting point apparatus.
-
The sample is heated rapidly to about 10-15 °C below the expected boiling point.
-
The heating rate is then reduced to approximately 2 °C per minute.
-
The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the inner sealed capillary.
Determination of Density (Oscillating U-tube Method)
Modern digital density meters operating on the oscillating U-tube principle are well-suited for accurate measurements of air-sensitive liquids.
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe for sample injection
-
Thermostatic control for the measuring cell
-
Inert gas source
Procedure:
-
The density meter's measuring cell is cleaned with a suitable solvent (e.g., anhydrous acetone) and dried thoroughly with a stream of inert gas.
-
The instrument is calibrated using dry air and deionized water at the desired measurement temperature (e.g., 25 °C).
-
This compound is drawn into a gas-tight syringe under an inert atmosphere.
-
The sample is carefully injected into the measuring cell, ensuring no air bubbles are introduced.
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density. The measurement is recorded once the temperature and reading have stabilized.
Determination of Refractive Index
A digital refractometer is used for the precise measurement of the refractive index.
Apparatus:
-
Digital refractometer with temperature control
-
Syringe for sample application
-
Anhydrous solvent for cleaning (e.g., isopropanol)
-
Inert gas source
Procedure:
-
The prism of the refractometer is cleaned with an anhydrous solvent and dried with a gentle stream of inert gas.
-
The instrument is calibrated using a standard of known refractive index.
-
Under an inert atmosphere, a small drop of this compound is applied to the prism surface using a syringe.
-
The prism cover is closed, and the measurement is initiated.
-
The refractive index (typically at the sodium D-line, 589 nm) and the measurement temperature (e.g., 20 °C) are recorded once the reading is stable.
Key Synthetic Applications: Visualized Workflows
This compound is a cornerstone reagent in hydroboration-oxidation and Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse array of complex organic molecules.
Caption: Workflow of a Hydroboration-Oxidation Reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
References
Pinacolborane: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis applications, and experimental protocols of pinacolborane, a versatile reagent in modern organic chemistry.
Pinacolborane, a key organoboron compound, has emerged as an indispensable tool for synthetic chemists, particularly within the realms of pharmaceutical research and drug development. Its stability, reactivity, and versatility in forming carbon-carbon and carbon-heteroatom bonds have solidified its role in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of pinacolborane, including its fundamental chemical properties, detailed experimental protocols for its principal reactions, and its significant applications in contemporary chemical synthesis.
Core Chemical Properties
Pinacolborane, systematically named 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a colorless liquid at room temperature.[1][2] It is characterized by the presence of a borane-hydrogen bond within a five-membered dioxaborolane ring.[2] This structure confers a unique combination of stability and reactivity, making it a preferred reagent over other hydroborating agents like catecholborane.[2]
Below is a summary of the key quantitative data for pinacolborane:
| Property | Value |
| Chemical Formula | C₆H₁₃BO₂ |
| Molecular Weight | 127.98 g/mol [1][2][3][4][5][6][7] |
| CAS Number | 25015-63-8[1][3][8][9] |
| Appearance | Colorless liquid[1][2] |
| Density | 0.882 g/cm³[1][2] |
| Boiling Point | 42–43 °C at 50 mmHg[1][2] |
Key Synthetic Applications and Experimental Protocols
Pinacolborane is a cornerstone reagent in several pivotal organic transformations, most notably hydroboration and the Miyaura borylation, which furnishes boronic esters for subsequent Suzuki-Miyaura cross-coupling reactions.[5][10]
Iridium-Catalyzed Hydroboration of Alkenes
The hydroboration of alkenes with pinacolborane is a powerful method for the synthesis of alkylboronates, which are versatile intermediates that can be transformed into alcohols, amines, and other functional groups.[8] Iridium-catalyzed hydroboration, in particular, offers high regioselectivity, typically favoring the anti-Markovnikov product.[11]
Detailed Experimental Protocol:
A representative procedure for the iridium-catalyzed hydroboration of an alkene is as follows:
-
Catalyst Preparation: In a nitrogen-flushed glovebox, [Ir(cod)Cl]₂ (3 mol%) and a suitable phosphine ligand, such as dppe (2 equivalents relative to the iridium dimer), are dissolved in a dry, deoxygenated solvent like THF.[2][11] The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate oven-dried flask under a nitrogen atmosphere, the alkene substrate (1.0 mmol) is dissolved in the same solvent.
-
Addition of Reagents: The prepared catalyst solution is transferred to the flask containing the alkene. Pinacolborane (1.2 equivalents) is then added dropwise to the reaction mixture at room temperature.[11]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired pinacol boronate ester.
Palladium-Catalyzed Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
The Miyaura borylation reaction allows for the synthesis of aryl, vinyl, and alkyl boronic esters from the corresponding halides or triflates.[5] These resulting boronic esters are crucial partners in the subsequent Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[9]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl boronic acid pinacol ester with an aryl halide:
-
Reaction Setup: An oven-dried Schlenk flask is charged with the aryl boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equivalents).
-
Solvent Addition: A degassed solvent system, commonly a mixture of toluene and water, is added to the flask under a nitrogen or argon atmosphere.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 110 °C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS to confirm the consumption of the starting materials and the formation of the biaryl product.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Significance in Drug Discovery and Development
The synthetic transformations enabled by pinacolborane are of paramount importance in the pharmaceutical industry.[3][10] The Suzuki-Miyaura coupling, in particular, is widely employed in the synthesis of numerous drug candidates and active pharmaceutical ingredients (APIs) due to its functional group tolerance and reliability in constructing the carbon skeletons of complex molecules.[3] Furthermore, the direct C-H borylation of heteroarenes using pinacolborane provides a streamlined approach to functionalize core structures prevalent in many medicinal compounds.[1]
Logical Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the key components and transformations in a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone application of pinacolborane-derived intermediates.
Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.
References
- 1. Mechanistic Studies of Cobalt-Catalyzed C(sp2)-H Borylation of Five-Membered Heteroarenes with Pinacolborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pinacolborane [organic-chemistry.org]
- 8. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A Technical Guide for Advanced Chemical Synthesis
Synonyms: Pinacolborane, HBpin
This technical guide provides an in-depth overview of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and key applications, with a focus on its role in the formation of carbon-carbon and carbon-heteroatom bonds.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₆H₁₃BO₂ |
| Molecular Weight | 127.98 g/mol [1][2] |
| Appearance | Colorless liquid |
| Boiling Point | 42-43 °C at 50 mmHg[1] |
| Density | 0.882 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.396[1] |
| Storage Temperature | 2-8°C[1] |
| InChI Key | UCFSYHMCKWNKAH-UHFFFAOYSA-N[1] |
| SMILES String | CC1(C)OBOC1(C)C[1] |
Synthesis of this compound
The synthesis of pinacolborane can be achieved through several methods. A common and effective laboratory-scale synthesis involves the reaction of a borane source with pinacol.
Experimental Protocol: Synthesis from Borane-Methyl Sulfide Complex and Pinacol
This protocol describes the synthesis of pinacolborane from the reaction of borane-methyl sulfide complex with pinacol.
Materials:
-
Borane-methyl sulfide complex (BH₃·SMe₂)
-
Pinacol (2,3-dimethyl-2,3-butanediol)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Distillation apparatus
Procedure:
-
Under a nitrogen atmosphere, a solution of pinacol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled to 0°C using an ice bath.
-
Borane-methyl sulfide complex is added dropwise to the stirred solution of pinacol.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an appropriate time to ensure complete reaction.
-
The resulting solution containing pinacolborane can be used directly for subsequent reactions or purified.
-
For purification, the solvent and volatile byproducts are removed under reduced pressure. The crude product is then purified by distillation to yield this compound as a colorless liquid.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a versatile reagent with broad applications in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. Its primary utility lies in its role as a precursor to boronic esters, which are key intermediates in a variety of cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and pinacolborane is a widely used reagent for the in situ formation of the necessary boronic esters.[3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism that involves several key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid pinacol ester, which can be prepared from this compound.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the aryl halide, the boronic acid pinacol ester, the base, and the palladium catalyst.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (nitrogen or argon) by repeated cycles of vacuum and backfilling.
-
The solvent, previously degassed, is added to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with an appropriate organic solvent and washed with water or brine.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the desired biaryl product.
Other Applications
Beyond the Suzuki-Miyaura reaction, this compound is instrumental in a variety of other synthetic transformations, including:
-
Hydroboration of Alkenes and Alkynes: The addition of the B-H bond of pinacolborane across a carbon-carbon double or triple bond to form alkyl- or alkenylboronates.
-
Borylation of C-H Bonds: The direct functionalization of C-H bonds to install a boryl group, providing a powerful route for the synthesis of complex boronic esters.
-
Formation of Boron-Containing Compounds for Medicinal Chemistry: Boron-containing compounds have emerged as a significant class of therapeutic agents. Pinacolborane serves as a key building block in the synthesis of boronic acid-based drugs and probes. For example, derivatives have been investigated as potential boron delivery agents for Boron Neutron Capture Therapy (BNCT) in the treatment of cancers like glioblastoma.
Safety and Handling
This compound is a flammable liquid and is water-reactive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place away from sources of ignition and moisture. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Pinacolborane: A Technical Guide to Stability and Storage for Researchers and Drug Development Professionals
Abstract
Pinacolborane (HBpin) is a versatile and widely utilized reagent in organic synthesis, particularly in hydroboration and cross-coupling reactions. Its efficacy is, however, intrinsically linked to its stability and proper handling. This technical guide provides an in-depth analysis of the stability of pinacolborane under various conditions, recommended storage and handling procedures, and detailed experimental protocols for stability assessment. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required to ensure the integrity and reactivity of pinacolborane in their experimental workflows.
Introduction
Pinacolborane, with the chemical formula C₆H₁₃BO₂, is a key reagent in modern synthetic chemistry due to its utility in forming carbon-boron bonds.[1] Despite its widespread use, the inherent sensitivity of pinacolborane to atmospheric moisture and oxygen necessitates stringent storage and handling protocols to prevent its degradation.[2][3] Decomposition not only reduces the efficacy of the reagent but can also introduce impurities that may complicate reaction pathways and product purification. This guide outlines the critical factors influencing the stability of pinacolborane and provides actionable recommendations for its long-term storage and safe handling.
Chemical Stability and Decomposition Pathway
Pinacolborane is a colorless liquid that is highly flammable and sensitive to both air and moisture.[2][4] The primary route of decomposition involves hydrolysis upon contact with water, leading to the formation of boric acid and pinacol. Additionally, in the presence of nucleophiles, pinacolborane can undergo decomposition to produce borane (BH₃) and borohydride species.[5][6][7]
The decomposition of pinacolborane can be accelerated by:
-
Elevated temperatures: Heat can promote degradation.[8]
-
Presence of impurities: Incompatible with strong oxidizing agents, strong acids, bases, and alcohols.[2]
A simplified representation of the hydrolytic decomposition pathway is presented below.
Recommended Storage and Handling Procedures
To maintain the integrity and reactivity of pinacolborane, it is imperative to adhere to strict storage and handling protocols. The following recommendations are based on best practices derived from safety data sheets and empirical evidence.[2][3][4][8][9]
A logical workflow for the proper handling and storage of pinacolborane is depicted below.
Quantitative Stability Data
While comprehensive kinetic data for the decomposition of pinacolborane under a wide range of conditions is not extensively published, the following table summarizes the expected stability based on its known chemical properties. These values are illustrative and actual stability will depend on the specific conditions and purity of the material.
| Storage Condition | Temperature | Atmosphere | Expected Shelf Life (Purity >95%) | Primary Decomposition Products |
| Ideal | 2-8 °C[8][9] | Inert Gas (Argon/Nitrogen)[8] | > 12 months | Minimal |
| Refrigerated | 2-8 °C[8][9] | Air (sealed container) | 3-6 months | Pinacol, Boric Acid |
| Room Temperature | 20-25 °C | Inert Gas (Argon/Nitrogen)[8] | 6-12 months | Pinacol, Boric Acid |
| Room Temperature | 20-25 °C | Air (sealed container) | < 3 months | Pinacol, Boric Acid |
| Elevated Temperature | > 30 °C | Any | Rapid Decomposition | Pinacol, Boric Acid, Boron Oxides[8] |
Experimental Protocols for Stability Assessment
To ensure the quality of pinacolborane, particularly for sensitive applications, it is advisable to periodically assess its purity. The following protocols outline methods for quantifying the stability of pinacolborane.
Purity Assessment by ¹H and ¹¹B NMR Spectroscopy
Objective: To determine the purity of pinacolborane and identify the presence of common decomposition products using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Pinacolborane sample
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
NMR tubes with airtight caps (e.g., J. Young tubes)
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere): a. In a glovebox or under a positive pressure of inert gas, add approximately 0.5 mL of the anhydrous deuterated solvent to a clean, dry NMR tube. b. Using a microsyringe, carefully add 10-20 µL of the pinacolborane sample to the NMR tube. c. Securely cap the NMR tube to prevent atmospheric contamination. d. Gently mix the sample by inverting the tube several times.
-
¹H NMR Spectroscopy: a. Acquire a ¹H NMR spectrum. b. The characteristic signal for the B-H proton of pinacolborane appears as a broad singlet around δ 4.2 ppm. c. The methyl protons of the pinacol group appear as a sharp singlet at approximately δ 1.2 ppm. d. The presence of pinacol (a hydrolysis product) will be indicated by a singlet for the methyl protons around δ 1.2 ppm and a singlet for the hydroxyl protons (variable chemical shift). e. Integrate the B-H proton signal and the methyl proton signals to determine the relative purity.
-
¹¹B NMR Spectroscopy: a. Acquire a proton-decoupled ¹¹B NMR spectrum. b. Pinacolborane exhibits a characteristic broad singlet at approximately δ 28 ppm. c. The presence of boric acid or other boron-containing impurities will result in additional signals in the spectrum.
Stability Study under Accelerated Conditions
Objective: To evaluate the stability of pinacolborane under simulated storage conditions over time.
Materials:
-
Multiple sealed vials of high-purity pinacolborane from the same batch.
-
Temperature-controlled storage chambers (e.g., refrigerators, incubators).
-
Inert atmosphere glovebox or Schlenk line.
-
Analytical equipment for purity assessment (e.g., NMR spectrometer, GC-MS).
Procedure:
-
Initial Analysis (T=0): a. Take an initial sample of the pinacolborane and determine its purity using the NMR protocol described in Section 5.1. This will serve as the baseline.
-
Sample Storage: a. Store the vials of pinacolborane under different conditions: i. Condition A (Ideal): 2-8 °C under an inert atmosphere. ii. Condition B (Refrigerated, Air): 2-8 °C in a sealed container exposed to the headspace of air. iii. Condition C (Room Temperature, Inert): 20-25 °C under an inert atmosphere. iv. Condition D (Room Temperature, Air): 20-25 °C in a sealed container exposed to the headspace of air.
-
Time-Point Analysis: a. At regular intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition. b. Allow the vial to equilibrate to room temperature before opening under an inert atmosphere. c. Determine the purity of the pinacolborane using the NMR protocol.
-
Data Analysis: a. Plot the purity of pinacolborane as a function of time for each storage condition. b. Analyze the data to determine the rate of decomposition under each condition and to establish a recommended shelf life.
Conclusion
The stability of pinacolborane is a critical factor that directly impacts its performance in organic synthesis. By understanding its decomposition pathways and adhering to the stringent storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the integrity and reactivity of this valuable reagent. Regular purity assessment using the provided experimental protocols is recommended to guarantee the quality of pinacolborane for use in sensitive and high-stakes applications.
References
- 1. Hidden Boron Catalysis: Nucleophile-Promoted Decomposition of HBpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]
- 6. Pinacolborane | 25015-63-8 [chemicalbook.com]
- 7. Pinacolborane [organic-chemistry.org]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
The B-H Bond of Pinacolborane: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacolborane (HBpin), a commercially available and relatively stable organoborane reagent, has become an indispensable tool in modern organic synthesis. Its reactivity is centered around the polar boron-hydrogen (B-H) bond, which enables a diverse range of chemical transformations critical to the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the reactivity of the B-H bond in pinacolborane, focusing on its application in hydroboration, reduction, and borylation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent.
Core Reactivities of the Pinacolborane B-H Bond
The synthetic utility of pinacolborane stems primarily from three key reaction classes:
-
Hydroboration: The addition of the B-H bond across a carbon-carbon double or triple bond. This process is fundamental for the synthesis of organoboron compounds, which are valuable intermediates.[1]
-
Reduction: The delivery of a hydride to a polarized functional group, such as a carbonyl or imine.
-
Borylation: The catalyzed functionalization of C-H or C-X (where X is a halide) bonds to form a C-B bond.
These transformations are often facilitated by transition metal catalysts, which modulate the reactivity and selectivity of the B-H bond addition.
Hydroboration Reactions
The hydroboration of alkenes and alkynes is a cornerstone of pinacolborane chemistry, providing access to a wide array of alkyl- and alkenylboronate esters. These products are stable and can be readily isolated and purified.[2]
Catalytic Hydroboration of Alkenes
Transition metal catalysis is frequently employed to achieve high efficiency and selectivity in the hydroboration of alkenes with pinacolborane. Rhodium and iridium complexes are among the most effective catalysts.[3]
Regioselectivity: A key aspect of alkene hydroboration is the control of regioselectivity—whether the boron atom adds to the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon of the double bond. The choice of metal catalyst can have a profound impact on the regiochemical outcome. For instance, in the hydroboration of vinyl arenes, rhodium catalysts typically favor the formation of the branched (Markovnikov) product, while iridium catalysts direct the reaction towards the linear (anti-Markovnikov) isomer with high selectivity.[3]
Table 1: Comparison of Rhodium and Iridium Catalysts in the Hydroboration of Styrene with Pinacolborane
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Branched:Linear Ratio | Yield (%) | Reference |
| 1 | [Rh(COD)₂]BF₄ (1) | DPPB | CH₂Cl₂ | 25 | 1 | >96:4 | 96 | [1] |
| 2 | [Ir(COD)Cl]₂ (1.5) | dppe | THF | rt | 3 | <1:99 | 95 | [4] |
Enantioselectivity: The use of chiral ligands on the metal catalyst allows for asymmetric hydroboration, providing access to chiral boronate esters, which are valuable building blocks in pharmaceutical synthesis.[3] The enantioselectivity can be highly dependent on the ligand structure.
Table 2: Enantioselective Rhodium-Catalyzed Hydroboration of Styrene with Pinacolborane
| Entry | Rhodium Catalyst (mol%) | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | b:l Ratio | ee (%) | Reference |
| 1 | [Rh(COD)₂]BF₄ (2) | (R,R)-DIOP | CH₂Cl₂ | 25 | 18 | 99 | 69:31 | 91 | [5] |
| 2 | [Rh(COD)₂]BF₄ (1) | (R)-BINAP | DCE | 25 | 24 | 95 | 98:2 | 91 | [1] |
| 3 | [Rh(COD)₂]BF₄ (1) | (S,S)-JOSIPHOS | DCE | 25 | 24 | 98 | 98:2 | 92 | [1] |
Experimental Protocol: Rhodium-Catalyzed Hydroboration of Styrene
The following is a representative protocol for the rhodium-catalyzed hydroboration of styrene with pinacolborane:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the desired chiral phosphine ligand (e.g., JOSIPHOS, 1.2 mol%). Anhydrous and degassed solvent (e.g., 1,2-dichloroethane) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, styrene (1.0 mmol) is added via syringe.
-
Addition of Pinacolborane: Pinacolborane (1.1 mmol) is then added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS until completion (typically 12-24 hours).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (pre-treated with a boric acid solution to prevent hydrolysis of the pinacol ester) using a hexane/ethyl acetate gradient to afford the desired pinacol boronate ester.[6]
Caption: Generalized workflow for catalytic hydroboration.
Caption: Simplified catalytic cycle for Rh-catalyzed hydroboration.
Reduction of Functional Groups
The B-H bond in pinacolborane can act as a source of hydride for the reduction of various functional groups. While less reactive than reagents like lithium aluminum hydride, pinacolborane offers the advantage of higher chemoselectivity, often in the presence of a catalyst.
Reduction of Esters to Alcohols
The reduction of esters to primary alcohols is a key transformation in organic synthesis. Pinacolborane, in conjunction with a suitable catalyst, can efficiently effect this reduction.[7] Lanthanide and zinc complexes have been shown to be effective catalysts.[1][8]
Table 3: Catalytic Reduction of Methyl Benzoate with Pinacolborane
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | La[N(SiMe₃)₂]₃ (1) | Toluene | 25 | 1 | >99 | [9] |
| 2 | Iminopyridine-ligated Zn complex (5) | Neat | 90 | 12 | 97 | [8] |
Experimental Protocol: Lanthanide-Catalyzed Reduction of an Ester
The following protocol is based on the lanthanum-catalyzed reduction of an ester with pinacolborane:
-
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the ester substrate (1.0 mmol), pinacolborane (2.2 mmol), and a stock solution of La[N(SiMe₃)₂]₃ in toluene (1 mol%).
-
Reaction Conditions: The reaction mixture is stirred at 25°C.
-
Monitoring and Quenching: The reaction is monitored by GC-MS. Upon completion, the reaction is quenched by the addition of methanol.
-
Hydrolysis and Purification: The resulting boronate esters are hydrolyzed to the corresponding alcohols by the addition of aqueous HCl. The product is then extracted with an organic solvent, dried, and purified by column chromatography.[9]
Caption: Proposed mechanism for La-catalyzed ester reduction.[9]
Borylation Reactions
The formation of carbon-boron bonds through the borylation of C-H and C-X bonds is a powerful strategy for the synthesis of aryl- and heteroarylboronate esters, which are key precursors for Suzuki-Miyaura cross-coupling reactions.
Palladium-Catalyzed Borylation of Aryl Halides
The Miyaura borylation, the palladium-catalyzed cross-coupling of aryl halides with a boron source, is a widely used method. Pinacolborane is an economical and atom-efficient boron source for this transformation.
Table 4: Palladium-Catalyzed Borylation of 4-Chloroanisole with Pinacolborane
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(CH₃CN)₂ (3) | SPhos (12) | NEt₃ | 1,4-Dioxane | 80 | 18 | 92 | [10] |
| 2 | Pd(dba)₂ (3) | t-Bu-DPEphos (6) | NEt₃ | 1,4-Dioxane | 120 | 16 | 85 | [4] |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | KOAc | EtOH | 80 | 18 | 90 |
Experimental Protocol: Palladium-Catalyzed Borylation of an Aryl Chloride
The following is a general procedure for the palladium-catalyzed borylation of an aryl chloride:
-
Reaction Setup: An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., PdCl₂(CH₃CN)₂, 3 mol%) and the ligand (e.g., SPhos, 12 mol%). The tube is evacuated and backfilled with argon.
-
Reagent Addition: The aryl chloride (1.0 mmol), pinacolborane (1.5 mmol), and triethylamine (3.0 mmol) are added via syringe, followed by the solvent (e.g., 1,4-dioxane).
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for the required time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the arylboronate ester.[10]
Iridium-Catalyzed C-H Borylation
A significant advancement in borylation chemistry is the direct functionalization of C-H bonds. Iridium catalysts are particularly effective for the borylation of aromatic and heteroaromatic C-H bonds with pinacolborane. The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered C-H bond.
Caption: Catalytic cycle for Ir-catalyzed C-H borylation.
Conclusion
The B-H bond in pinacolborane is a versatile functional group that enables a wide range of important synthetic transformations. Through catalyzed hydroboration, reduction, and borylation reactions, pinacolborane provides access to valuable boronate ester intermediates and facilitates the construction of complex molecular architectures. The choice of catalyst and reaction conditions allows for a high degree of control over the selectivity of these processes. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of pinacolborane in their synthetic endeavors, particularly in the fields of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DFT study on the reaction mechanism of enantioselective reduction of ketones with borane catalyzed by a B-methoxy-oxazaborolidine catalyst derived from (-)-β-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (also known as pinacolborane), a widely used reagent in organic synthesis. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of its properties and associated hazards. This guide is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| CAS Number | 25015-63-8[1] |
| Molecular Formula | C₆H₁₃BO₂[1] |
| Molecular Weight | 127.98 g/mol [1][2] |
| Appearance | Colorless liquid[1] |
| Density | 0.882 g/mL at 25 °C[1][3] |
| Boiling Point | 42-43 °C at 50 mmHg[1][3] |
| Flash Point | 5 °C (41 °F) - closed cup[3][4] |
| Refractive Index | n20/D 1.396[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category |
| Flammable Liquids | Category 2[5] |
| Substances and mixtures which in contact with water emit flammable gases | Category 1[5] |
| Skin Corrosion/Irritation | Category 2[5] |
| Serious Eye Damage/Eye Irritation | Category 2[6] |
| Reproductive Toxicity | Category 1B |
GHS Pictograms:
GHS02: Flame GHS05: Corrosion GHS07: Exclamation Mark
Signal Word: Danger[5]
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[5]
-
H260: In contact with water releases flammable gases which may ignite spontaneously.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[6]
-
May damage fertility or the unborn child.
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Handle under inert gas. Protect from moisture. Wear protective gloves, eye protection, and face protection.[7]
-
Response: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. DO NOT use water.[4] IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up.[7]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
NFPA 704 Rating (estimated):
-
Health: 2 (Indicates a hazardous material that can cause temporary incapacitation or residual injury.)
-
Flammability: 3 (Indicates a material that can be ignited under almost all ambient temperature conditions.)
-
Instability: 2 (Indicates a material that is normally unstable and readily undergoes violent chemical change but does not detonate.)
-
Special: W (Indicates a material that reacts with water in a dangerous manner.)[4]
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. Many safety data sheets state that the toxicological properties have not been fully investigated.[7][8]
| Toxicity Data | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA as a carcinogen.[9] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (e.g., PEL, TWA) for this compound from major regulatory bodies like OSHA.[9]
Experimental Protocols
Disclaimer: The following protocols are representative of standard testing procedures and are provided for informational purposes. It is not confirmed that these specific tests were performed on this compound.
Skin Irritation Testing (In Vitro)
-
Method: Reconstructed Human Epidermis (RhE) Test (e.g., OECD Test Guideline 439).
-
Principle: This test assesses the potential of a substance to cause skin irritation by measuring its cytotoxicity on a reconstructed human epidermal model.
-
Procedure:
-
A small amount of the test substance is applied topically to the tissue surface.
-
The tissue is incubated for a defined period.
-
After incubation, the viability of the cells is determined using a colorimetric assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
-
Eye Irritation Testing (In Vitro)
-
Method: Reconstructed human Cornea-like Epithelium (RhCE) Test (e.g., OECD Test Guideline 492).
-
Principle: This method evaluates the potential of a substance to cause eye irritation by assessing its effect on a reconstructed human cornea-like epithelium model.
-
Procedure:
-
The test substance is applied to the surface of the corneal tissue model.
-
The tissue is incubated for a specific duration.
-
Cell viability is measured, typically using the MTT assay.
-
A significant decrease in cell viability suggests the substance has the potential to be an eye irritant.
-
Flash Point Determination
-
Method: Closed-cup method (e.g., Pensky-Martens closed-cup tester, ASTM D93).
-
Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced in a closed vessel.
-
Procedure:
-
The liquid is heated at a slow, constant rate in a closed cup.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which a flash is observed.
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key safety-related workflows and logical relationships for handling this compound.
Caption: First-aid measures for different exposure routes.
Caption: Spill response workflow for pinacolborane.
Caption: Logical relationships for safe storage and handling.
Transportation Information
This compound is regulated for transport.
-
UN Number: UN3399[8]
-
Proper Shipping Name: ORGANOMETALLIC SUBSTANCE, LIQUID, WATER-REACTIVE, FLAMMABLE[8]
-
Hazard Class: 4.3 (Substances which, in contact with water, emit flammable gases)[8]
-
Subsidiary Hazard Class: 3 (Flammable liquids)[8]
-
Packing Group: II[8]
This guide provides a detailed summary of the available safety information for this compound. It is imperative for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere strictly to all prescribed safety precautions. Always consult the most recent and complete Safety Data Sheet provided by the supplier before use.
References
- 1. Pinacolborane - Wikipedia [en.wikipedia.org]
- 2. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 25015-63-8 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Pinacolborane | C6H12BO2 | CID 6364989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
understanding the 1H NMR spectrum of pinacolborane
An In-depth Technical Guide to the ¹H NMR Spectrum of Pinacolborane
Pinacolborane, systematically named 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and often abbreviated as HBpin, is a versatile and widely used reagent in organic synthesis.[1] It is a key player in hydroboration reactions and the Suzuki-Miyaura cross-coupling, making its structural elucidation and purity assessment critical for researchers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of pinacolborane, intended for researchers, scientists, and professionals in drug development.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of pinacolborane is characterized by its simplicity, displaying two main signals corresponding to the two distinct proton environments in the molecule: the methyl protons of the pinacol group and the single proton directly attached to the boron atom.
The key features of the spectrum in deuterated chloroform (CDCl₃) are:
-
A sharp singlet for the methyl protons: The twelve equivalent methyl protons (-C(CH₃)₂) on the pinacol backbone are chemically identical and do not couple with other protons, resulting in a single, intense peak.
-
A complex signal for the borane proton: The proton directly bonded to the boron atom (B-H) exhibits a more complex signal due to coupling with the boron nucleus.
Data Presentation
The quantitative data for the ¹H NMR spectrum of pinacolborane, recorded in CDCl₃, are summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |
| ~1.25 | Singlet | 12H | -C(CH₃)₂ | N/A |
| ~4.1 (Broad) | Multiplet (Broad) | 1H | B-H | ¹J(¹¹B,¹H) ≈ 130-150 |
Note: The exact chemical shift of the B-H proton can be variable and the signal is often broad. The coupling constant is an approximation based on typical values for similar compounds, as direct measurement from the often poorly resolved ¹H spectrum is difficult.
Detailed Signal Interpretation
The Methyl Protons (-C(CH₃)₂)
The twelve protons of the four methyl groups are equivalent due to the free rotation around the carbon-carbon single bond of the pinacol backbone. This equivalence results in a single resonance at approximately 1.25 ppm. The absence of any adjacent, non-equivalent protons leads to the signal appearing as a sharp singlet. Its integration value of 12H makes it a prominent feature in the spectrum.
The Borane Proton (B-H)
The signal for the proton attached to the boron atom is significantly influenced by the properties of the boron nucleus. Boron has two naturally occurring NMR-active isotopes: ¹¹B (spin I = 3/2, ~80.4% natural abundance) and ¹⁰B (spin I = 3, ~19.6% natural abundance).[2]
Theoretically, the B-H proton should be split by both isotopes:
-
Coupling to ¹¹B (I=3/2) should result in a 1:1:1:1 quartet.
-
Coupling to ¹⁰B (I=3) should result in a 1:1:1:1:1:1:1 septet.[2]
However, both boron isotopes are quadrupolar nuclei. Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which interacts with local electric field gradients. This interaction provides a very efficient mechanism for nuclear relaxation.[3] This rapid quadrupolar relaxation of the boron nucleus causes a broadening of the signal of the proton it is coupled to.
As a result, the fine structure of the quartet and septet is often partially or completely obscured, leading to a single broad multiplet in the region of 4.1 ppm. The one-bond coupling constant, ¹J(¹¹B,¹H), is large, typically in the range of 130-150 Hz, but resolving this coupling in the ¹H spectrum can be challenging due to the quadrupolar broadening. The use of ¹¹B decoupling experiments can simplify this region of the spectrum to a sharp singlet, confirming the B-H correlation.[2]
Experimental Protocols
The following provides a standard methodology for acquiring a high-quality ¹H NMR spectrum of pinacolborane.
1. Sample Preparation:
-
Pinacolborane is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of pinacolborane in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, but other deuterated solvents can be used depending on the experimental requirements.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern NMR spectrometers can also reference the spectrum to the residual solvent signal (e.g., CHCl₃ at 7.26 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectrum should be acquired on a Fourier transform NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher for better resolution.
-
Standard acquisition parameters for a ¹H NMR experiment are generally sufficient. These include:
-
A 90° pulse angle.
-
A relaxation delay of 1-2 seconds.
-
A sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.
Mandatory Visualization
The following diagram illustrates the key structural features and coupling relationships within the pinacolborane molecule relevant to its ¹H NMR spectrum.
Caption: Spin system of pinacolborane showing the two proton environments and the J-coupling between the borane proton and the ¹¹B nucleus.
References
An In-depth Technical Guide to Hydroboration Reactions with Pinacolborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration is a powerful and versatile chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. Among the various hydroborating agents, pinacolborane (HBpin) has emerged as a reagent of choice in modern organic synthesis. Its stability, ease of handling, and the formation of versatile pinacolboronate ester products make it highly valuable for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of hydroboration reactions using pinacolborane, with a focus on reaction mechanisms, catalytic systems, experimental protocols, and applications.
Pinacolborane's reactivity is often enhanced through the use of transition metal catalysts, which allow for milder reaction conditions and greater control over regioselectivity and stereoselectivity.[3][4] Catalysts based on iridium, rhodium, ruthenium, and iron have been extensively studied and are pivotal in achieving high efficiency and selectivity in the hydroboration of a wide range of alkenes and alkynes.[5][6][7][8]
Synthesis of Pinacolborane
Pinacolborane can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of borane-dimethyl sulfide complex (BH₃·SMe₂) with pinacol.[9][10] This method is straightforward and provides pinacolborane that can be used directly in subsequent reactions or purified by distillation.[9] An alternative synthesis involves the reaction of pinacol with dichloroborane under alkaline conditions.[11]
Hydroboration of Alkenes
The hydroboration of alkenes with pinacolborane is a cornerstone transformation for the preparation of alkylboronate esters, which are versatile intermediates in organic synthesis.[6] The reaction typically proceeds with anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon of the double bond.[3][12]
Catalytic Systems
While uncatalyzed hydroboration with pinacolborane is possible, it often requires elevated temperatures.[4] The use of transition metal catalysts significantly accelerates the reaction and enhances its selectivity.
-
Iridium Catalysts: Iridium complexes, such as [Ir(cod)Cl]₂ combined with phosphine ligands like dppm or dppe, are highly effective for the hydroboration of both terminal and internal alkenes at room temperature.[7][13] These catalysts exhibit excellent regioselectivity, leading to the formation of the terminal boronate ester with high precision.[7][13]
-
Rhodium Catalysts: Rhodium complexes, while also effective, can sometimes lead to a mixture of regioisomers.[4][14] The choice of ligand is crucial in directing the regioselectivity of rhodium-catalyzed hydroborations.
-
Ruthenium Catalysts: Ruthenium hydride complexes are active catalyst precursors for the hydroboration of various alkenes.[5][15] For instance, RuH₂(H₂)₂(PCy₃)₂ efficiently catalyzes the hydroboration of linear alkenes like 1-hexene and styrene.[5]
-
Iron Catalysts: Iron complexes have gained attention as a more sustainable and cost-effective alternative to precious metal catalysts.[6] Well-defined iron complexes supported by PNN ligands have shown remarkable activity for alkene hydroboration, sometimes surpassing the efficiency of noble metal catalysts.[6]
Reaction Mechanism: Alkene Hydroboration
The generalized catalytic cycle for the transition metal-catalyzed hydroboration of an alkene with pinacolborane is depicted below. The mechanism involves the oxidative addition of the B-H bond of pinacolborane to the metal center, followed by the insertion of the alkene into the metal-hydride or metal-boryl bond, and finally, reductive elimination to yield the alkylboronate ester and regenerate the catalyst.
Caption: Generalized catalytic cycle for alkene hydroboration.
Hydroboration of Alkynes
The hydroboration of alkynes with pinacolborane provides a direct route to synthetically valuable vinylboronate esters.[16][17] The stereoselectivity of this reaction (cis- or trans-addition) is highly dependent on the catalyst and reaction conditions.
Catalytic Systems
-
Manganese Catalysts: Manganese(I) complexes have been shown to catalyze the stereo- and regioselective hydroboration of terminal alkynes. Interestingly, the stereoselectivity is substrate-dependent, with aryl alkynes affording Z-vinylboronates and aliphatic alkynes yielding E-vinylboronates.[18]
-
Ruthenium Catalysts: Ruthenium pincer complexes can catalyze the anti-Markovnikov addition of pinacolborane to terminal alkynes to produce Z-vinylboronates.[19]
-
Rhodium Catalysts: Rhodium complexes, often in the presence of phosphine ligands like tri(2-furyl)phosphine, are effective for the hydroboration of alkynes.[8]
-
Iron Catalysts: Iron hydride complexes can catalyze the stereoselective hydroboration of internal alkynes. The regioselectivity can be controlled by the choice of the boron source (pinacolborane vs. bis(pinacolato)diboron).[20]
Reaction Mechanism: Alkyne Hydroboration
The mechanism for alkyne hydroboration can vary. For instance, with certain ruthenium catalysts, the reaction is proposed to proceed through a vinylidene intermediate, leading to an apparent trans-hydroboration.
Caption: Proposed mechanism for Ru-catalyzed alkyne hydroboration.
Quantitative Data Summary
The following tables summarize representative quantitative data for the hydroboration of alkenes and alkynes with pinacolborane using various catalytic systems.
Table 1: Hydroboration of Alkenes with Pinacolborane
| Substrate | Catalyst System | Conditions | Yield (%) | Regioselectivity (linear:branched) | Reference |
| Styrene | RuH₂(H₂)₂(PCy₃)₂ (1 mol%) | Benzene, RT, 2h | 87 | >99:1 | [5] |
| 1-Hexene | RuH₂(H₂)₂(PCy₃)₂ (1 mol%) | Benzene, RT, 2h | 95 | >99:1 | [5] |
| 4-Methyl-1-pentene | [(PNN)FeCl₂] (0.25 mol%), NaBHEt₃ | THF, 25°C, 10 min | 100 | >99:1 | [6] |
| Styrene | [Ir(cod)Cl]₂ (1.5 mol%), dppe (3 mol%) | neat, RT, 0.5h | 98 | 98:2 | [7][13] |
| 1-Octene | [Ir(cod)Cl]₂ (1.5 mol%), dppm (3 mol%) | neat, RT, 3h | 99 | >99:1 | [7][13] |
Table 2: Hydroboration of Alkynes with Pinacolborane
| Substrate | Catalyst System | Conditions | Yield (%) | Stereoselectivity (Z:E or E:Z) | Reference |
| Phenylacetylene | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] (1 mol%) | neat, 50°C | 95 | >98:2 (Z) | [18] |
| 1-Octyne | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] (1 mol%) | neat, 70°C | 92 | 5:95 (E) | [18] |
| Phenylacetylene | [Ru(PNP)(H)₂(H₂)] (1 mol%) | Toluene, RT, 1h | 98 | >99:1 (Z) | [19] |
| 1-Decyne | [Ru(PNP)(H)₂(H₂)] (1 mol%) | Toluene, RT, 1h | 97 | >99:1 (Z) | [19] |
Experimental Protocols
General Procedure for Iridium-Catalyzed Hydroboration of an Alkene
A representative experimental protocol for the iridium-catalyzed hydroboration of an alkene is as follows:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (e.g., 0.015 mmol) and the appropriate phosphine ligand (e.g., dppe, 0.03 mmol).
-
Add the alkene substrate (1.0 mmol).
-
Add pinacolborane (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 0.5 - 3 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired alkylboronate ester.
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for Ir-catalyzed hydroboration.
General Procedure for Manganese-Catalyzed Hydroboration of a Terminal Alkyne
A representative experimental protocol for the manganese-catalyzed hydroboration of a terminal alkyne is as follows:
-
In a glovebox, charge a vial with the manganese precatalyst (e.g., cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)], 0.01 mmol).
-
Add the terminal alkyne (1.0 mmol).
-
Add pinacolborane (1.1 mmol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated aluminum block at the specified temperature (e.g., 50-70 °C) for the designated time.
-
After cooling to room temperature, the product can be isolated by purification, for example, by passing through a short plug of silica gel.
Conclusion
Hydroboration reactions with pinacolborane are indispensable tools in modern organic synthesis, providing efficient and selective access to valuable boronate ester intermediates. The development of diverse catalytic systems, particularly those based on transition metals, has significantly expanded the scope and utility of this transformation. This guide has provided a detailed overview of the key aspects of pinacolborane hydroboration, including reaction mechanisms, catalyst performance, and practical experimental considerations. For researchers and professionals in drug development and chemical sciences, a thorough understanding of these reactions is crucial for the design and execution of innovative and efficient synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. Pinacolborane [commonorganicchemistry.com]
- 3. Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. CN106008575A - Preparation method of pinacolborane - Google Patents [patents.google.com]
- 12. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 13. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 14. DSpace [qspace.library.queensu.ca]
- 15. researchgate.net [researchgate.net]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. research.lancaster-university.uk [research.lancaster-university.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Pinacolborane as a Precursor for Boronic Esters: An In-depth Technical Guide
Introduction
Pinacolborane (HBpin), a member of the dialkoxyborane family, has emerged as a pivotal reagent in modern organic synthesis. Its stability, commercial availability, and favorable reactivity profile make it an indispensable precursor for the synthesis of pinacol boronic esters. These esters are versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. Compared to its counterpart, bis(pinacolato)diboron (B₂pin₂), pinacolborane offers superior atom economy in many transformations, making it a more efficient boron source.[1][2] This guide provides a comprehensive overview of the principal synthetic methodologies employing pinacolborane, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Palladium-Catalyzed Miyaura Borylation of Aryl and Vinyl Halides
The palladium-catalyzed cross-coupling of aryl or vinyl halides/triflates with a boron source, known as the Miyaura borylation, is a robust method for synthesizing boronic esters. While traditionally employing B₂pin₂, pinacolborane has been established as a highly effective and more atom-economical alternative.[1][3][4] The reaction typically proceeds in the presence of a palladium catalyst and a base, with triethylamine being crucial for the selective formation of the carbon-boron bond.[3] This method exhibits broad functional group tolerance, accommodating sensitive moieties like carbonyls, cyanos, and nitro groups.[3][5]
Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the pinacolborane and subsequent reductive elimination to yield the aryl boronate ester and regenerate the active catalyst.
Caption: Catalytic cycle for the Pd-catalyzed borylation of aryl halides with pinacolborane.
Quantitative Data: Borylation of Aryl Halides
The efficiency of a PdCl₂(CH₃CN)₂/ligand catalyst system has been demonstrated across a range of aryl and heteroaryl halides.[6]
| Entry | Aryl Halide | Catalyst Loading (mol% Pd) | Time (h) | Yield (%)[6] |
| 1 | 4-Iodoanisole | 1.0 | 0.5 | 94 |
| 2 | 4-Iodoanisole | 0.1 | 5 | 91 |
| 3 | 4-Bromoanisole | 1.0 | 1 | 99 |
| 4 | 4-Bromobenzonitrile | 1.0 | 1 | 97 |
| 5 | 4-Bromobenzophenone | 1.0 | 5 | 92 |
| 6 | 2-Bromoanisole | 1.0 | 1 | 95 |
| 7 | 2-Bromomesitylene | 1.0 | 5 | 90 |
| 8 | 4-Chlorotoluene | 3.0 | 16 | 92 |
| 9 | 3-Bromopyridine | 1.0 | 1 | 95 |
| 10 | 2-Bromothiophene | 1.0 | 1 | 94 |
Experimental Protocol: General Procedure for Borylation of Aryl Bromides[6]
-
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., PdCl₂(CH₃CN)₂) and the appropriate phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
1,4-Dioxane (0.60 mL per mmol of halide) is added, followed by the aryl bromide (1.0 equiv).
-
Pinacolborane (1.5 equiv) is added, followed by triethylamine (NEt₃, 3.0 equiv).
-
The Schlenk tube is sealed, and the reaction mixture is stirred at the desired temperature (typically 80-100°C) for the specified time (1-5 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl boronate ester.
Transition Metal-Catalyzed Hydroboration of Alkenes & Alkynes
Hydroboration, the addition of a hydrogen-boron bond across a double or triple bond, is a fundamental transformation for preparing organoboranes.[7] While uncatalyzed hydroboration with pinacolborane is often sluggish, the reaction is significantly accelerated by transition metal catalysts.[8] Iridium and rhodium complexes are most prominent, often dictating the regioselectivity of the addition.[9] Iridium catalysts, in particular, provide exceptional selectivity for the terminal, or anti-Markovnikov, boronate ester from terminal alkenes.[9][10]
Reaction Workflow and Regioselectivity
The choice of metal catalyst is critical in determining the regiochemical outcome of the hydroboration of vinylarenes. Iridium catalysts favor the linear product, whereas rhodium catalysts can provide the branched isomer.
Caption: Regioselectivity in the catalytic hydroboration of alkenes with pinacolborane.
Quantitative Data: Iridium-Catalyzed Hydroboration of Alkenes[10]
| Substrate | Catalyst System | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (Linear:Branched) |
| 1-Octene | [Ir(cod)Cl]₂ / dppm | 2 | RT | 95 | >99:1 |
| Styrene | [Ir(cod)Cl]₂ / dppe | 2 | RT | 98 | 96:4 |
| Vinylcyclohexane | [Ir(cod)Cl]₂ / dppm | 2 | RT | 93 | >99:1 |
| cis-4-Octene | [Ir(cod)Cl]₂ / dppm | 24 | RT | 85 | >99:1 (Terminal) |
dppm = bis(diphenylphosphino)methane; dppe = 1,2-bis(diphenylphosphino)ethane; RT = Room Temperature
Experimental Protocol: Iridium-Catalyzed Hydroboration of 1-Octene[10]
-
In a nitrogen-filled glovebox, a vial is charged with [Ir(cod)Cl]₂ (3 mol%) and dppm (6 mol%).
-
Anhydrous solvent (e.g., THF or hexane) is added, and the mixture is stirred for 10 minutes to form the active catalyst.
-
To a separate oven-dried Schlenk flask under nitrogen, 1-octene (1.0 equiv) is added.
-
The catalyst solution is transferred to the Schlenk flask, followed by the addition of pinacolborane (1.2 equiv).
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified via distillation or column chromatography to yield the alkyl pinacol boronate ester.
Iridium-Catalyzed Aromatic C-H Borylation
Direct C-H borylation is a highly atom-economical strategy for the synthesis of arylboronates, avoiding the need for pre-functionalized aryl halides or organometallics.[11][12] Iridium complexes, particularly those ligated by bipyridine derivatives, are exceptionally effective catalysts for this transformation, reacting directly with pinacolborane or B₂pin₂.[11][12] The regioselectivity is primarily governed by steric factors, with borylation occurring at the least hindered C-H bond.[13]
Catalytic Cycle
The mechanism is believed to proceed through an Ir(III)/Ir(V) cycle. An active Ir(III) tris(boryl) complex undergoes oxidative addition of an aromatic C-H bond to form an Ir(V) intermediate. Reductive elimination then releases the aryl boronate ester product.[11]
Caption: Simplified Ir(III)/Ir(V) catalytic cycle for aromatic C-H borylation.
Experimental Protocol: Iridium-Catalyzed Borylation of Benzene[12]
-
A thick-walled glass tube is charged with the iridium catalyst precursor (e.g., 1/2[Ir(OMe)(COD)]₂) (1.5 mol%) and a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) (3 mol%) under an inert atmosphere.
-
Pinacolborane (1.0 equiv) and the arene substrate (e.g., benzene, used as solvent) are added.
-
The tube is sealed, and the reaction mixture is heated to 80-100°C for 16-24 hours.
-
After cooling, the excess arene is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and filtered through a short plug of silica gel to remove the catalyst.
-
The filtrate is concentrated to yield the crude aryl boronate ester, which can be further purified by distillation or crystallization.
Synthesis from Organometallic Reagents
A classic and highly effective method for preparing boronic esters involves the reaction of pinacolborane with organometallic reagents, such as Grignard or organolithium species.[14][15][16] This approach is versatile, allowing for the synthesis of aliphatic, aromatic, and heteroaromatic pinacolboronates under mild conditions, typically at ambient temperature in THF.[14] The reaction proceeds via an initially formed borohydride intermediate, which then eliminates a metal hydride salt to afford the product in high yields.[14]
General Reaction Workflow
This method involves two main stages: the formation of the organometallic reagent followed by borylation with pinacolborane.
Caption: Workflow for the synthesis of pinacolboronates using Grignard reagents.
Experimental Protocol: Synthesis of Phenylboronic Pinacol Ester via Grignard Reagent[14]
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equiv).
-
Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
A solution of bromobenzene (1.0 equiv) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature until most of the magnesium has been consumed.
-
The resulting Grignard solution is cooled to 0°C in an ice bath.
-
A solution of pinacolborane (1.0 equiv) in anhydrous THF is added dropwise, maintaining the temperature below 10°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford the phenylboronic pinacol ester.
References
- 1. Pinacolborane [commonorganicchemistry.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 6. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroboration - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. DSpace [qspace.library.queensu.ca]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 13. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 15. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Foundational Mechanism of Miyaura Borylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Miyaura borylation is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-boron bonds. This reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the resulting boronic esters are crucial intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the core foundational mechanism of the Miyaura borylation, detailed experimental protocols, and quantitative data to aid researchers in its successful application.
Core Principles: The Catalytic Cycle
The Miyaura borylation reaction facilitates the coupling of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
A proposed mechanism for the Miyaura borylation reaction begins with the in-situ generation of a zero-valent palladium species, Pd(0), from a palladium(II) precatalyst. This active Pd(0) complex then undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[1] The subsequent crucial step is the transmetalation, where a boron moiety is transferred from the diboron reagent to the palladium center. This step is highly influenced by the choice of base. Unlike the related Suzuki-Miyaura coupling, strong bases are generally avoided in the Miyaura borylation to prevent the competitive coupling of the newly formed boronic ester with the starting halide.[2] Weak bases, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), are optimal.[2] The base is believed to activate the palladium complex rather than the diboron reagent, which is a poor Lewis acid.[2] The formation of an acetato-palladium complex, for instance, is more reactive towards transmetalation than the corresponding halide complex.[2] The high oxophilicity of boron is a significant driving force for this step.[2] Finally, reductive elimination from the resulting palladium intermediate yields the desired aryl or vinyl boronic ester and regenerates the active Pd(0) catalyst, thus completing the cycle.[1]
Quantitative Data Summary
The efficiency of the Miyaura borylation is highly dependent on the choice of catalyst, ligand, base, and substrate. The following tables summarize quantitative data from various literature sources, providing a comparative overview of reaction parameters and yields.
Table 1: Comparison of Reaction Conditions for the Borylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | PdCl₂(dppf) (3) | dppf | KOAc (3) | DMSO | 80 | 16 | 85 | [1] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos | KOAc (3) | Dioxane | 80 | 18 | 95 | [3] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos | KOAc (3) | Dioxane | 100 | 12 | 92 | [4] |
| 4 | 4-Bromobenzonitrile | Pd(PtBu₃)₂ (3) | PtBu₃ | KOAc (3) | 2% TPGS-750-M/H₂O | RT | 3 | 91 | [1] |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 88 | [3] |
Table 2: Borylation of Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 85 | [5] |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1) | XPhos | KOAc (3) | 1,4-Dioxane | 100 | 24 | 90 | [4] |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 78 | [5] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for conducting a Miyaura borylation reaction.
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide
This protocol is a representative example for the borylation of an aryl bromide using a common palladium catalyst and base.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl boronic ester.
Protocol 2: One-Pot Borylation/Suzuki Coupling
This protocol describes a one-pot procedure where the Miyaura borylation is followed by a Suzuki-Miyaura cross-coupling without isolation of the boronic ester intermediate.
Materials:
-
Borylation Step:
-
Aryl halide 1 (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
-
Suzuki Coupling Step:
-
Aryl halide 2 (1.2 mmol, 1.2 equiv)
-
Aqueous sodium carbonate (2 M, 2.0 mL)
-
Additional Pd(PPh₃)₄ (0.02 mmol, 2 mol%) (optional, may improve yield)
-
Procedure:
-
Perform the Miyaura borylation as described in Protocol 1.
-
After confirming the consumption of the starting aryl halide 1 by TLC or GC-MS, cool the reaction mixture to room temperature.
-
To the reaction mixture, add aryl halide 2, the aqueous sodium carbonate solution, and optionally, the additional palladium catalyst.
-
Heat the reaction mixture to 100 °C and stir until the Suzuki coupling is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Miyaura borylation reaction followed by purification.
This guide provides a foundational understanding and practical guidance for employing the Miyaura borylation reaction. For specific applications and troubleshooting, consulting the primary literature is highly recommended.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using Pinacolborane Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins organoboron compounds with organic halides or triflates.[2] While boronic acids are traditionally used, pinacolborane esters have emerged as highly valuable alternatives due to their enhanced stability, ease of handling, and often improved reactivity in specific applications.[1][3] Pinacol esters are less susceptible to protodeboronation, a common side reaction with boronic acids, leading to higher yields and cleaner reaction profiles.[4] These attributes make them particularly suitable for complex molecule synthesis in drug discovery and development.
This document provides a detailed protocol for performing Suzuki-Miyaura coupling reactions using pinacolborane esters, along with data on common reaction conditions and a workflow diagram to illustrate the process.
Experimental Protocols
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl or vinyl halide/triflate with a pinacolborane ester. The reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Aryl/Vinyl Halide or Triflate (1.0 equiv)
-
Pinacolborane Ester (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., FcPPh₂, P(t-Bu)₃HBF₄) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)
-
Water (often used as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide or triflate (1.0 equiv), the pinacolborane ester (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (1-5 mol%) and the ligand (if used). Quickly add the catalyst and ligand to the reaction flask.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and water (if applicable, typically a 4:1 to 10:1 solvent-to-water ratio) to the reaction mixture via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Optimized Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes various optimized conditions reported in the literature for the coupling of different substrates with pinacolborane esters.
| Electrophile | Pinacolborane Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 74 |
| Lactam-derived vinyl triflate | N-Cbz-tetrahydropyridine-2-boronic acid pinacol ester | (dppf)PdCl₂ (3) | - | Et₃N (3) | Dioxane | 50 | up to 83 |
| Aryl Bromide | 3-Hexylthiophene-2-boronic acid pinacol ester | Pd(PPh₃)₄ | - | - | Toluene-DMA-H₂O | - | - |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65-100 | 5-89 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol using pinacolborane esters.
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: A Step-by-Step Guide to Miyaura Borylation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction that synthesizes aryl boronic esters from aryl halides or triflates.[1][2] These resulting organoboron compounds are crucial intermediates in organic synthesis, most notably as nucleophilic partners in the widely used Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3] This method is favored for its mild reaction conditions, broad substrate scope, and high tolerance for various functional groups, making it an invaluable tool in medicinal chemistry and materials science for the construction of complex molecules.[3]
This guide provides detailed protocols, a summary of reaction parameters, and a mechanistic overview to facilitate the successful application of the Miyaura borylation in the laboratory.
Reaction Principle and Mechanism
The Miyaura borylation reaction involves the coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1] The catalytic cycle, illustrated below, is generally understood to proceed through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.[3]
-
Transmetalation: The diboron reagent, activated by the base, undergoes transmetalation with the Pd(II) complex, transferring a boryl group to the palladium center and displacing the halide. The choice of a weak base, such as potassium acetate (KOAc), is crucial to prevent the competing Suzuki coupling of the product.[1]
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to furnish the desired aryl boronic ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
Experimental Protocols
General Considerations
-
Inert Atmosphere: The Miyaura borylation is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and other reagents.[4][5][6][7] Standard Schlenk line or glovebox techniques are recommended.[5][8]
-
Reagent Purity: Use of pure, dry reagents and solvents is essential for optimal results. Solvents should be degassed prior to use.
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult the safety data sheets (SDS) for all chemicals before use.
Protocol 1: General Procedure for Miyaura Borylation of an Aryl Bromide
This protocol provides a general method for the borylation of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (0.03 mmol), and potassium acetate (1.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure aryl boronic ester.[9][10]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Miyaura borylation of various aryl halides.
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc (1.5) | 1,4-Dioxane | 80 | 2 | 95 |
| 4-Iodoanisole | PdCl₂(dppf) (3) | KOAc (1.5) | DMSO | 80 | 5 | 98 |
| 3-Chloropyridine | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 85 |
| 1-Bromonaphthalene | Pd(OAc)₂/SPhos (2) | K₂CO₃ (2.0) | Toluene | 110 | 16 | 92 |
| 4-Bromobenzonitrile | PdCl₂(dppf) (3) | KOAc (1.5) | DMF | 90 | 4 | 91 |
Table 1: Representative examples of Miyaura borylation of various aryl halides.
| Parameter | Condition | Effect on Reaction |
| Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos) | The choice of catalyst and ligand is crucial for reaction efficiency and substrate scope. |
| Base | KOAc, K₃PO₄, K₂CO₃, Cs₂CO₃ | A weak base is generally preferred to avoid the competing Suzuki coupling. |
| Solvent | 1,4-Dioxane, Toluene, DMF, DMSO | The choice of solvent can influence reaction rate and yield. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
Table 2: Summary of key reaction parameters.
Mandatory Visualizations
Caption: Catalytic cycle of the Miyaura borylation reaction.
Caption: General experimental workflow for Miyaura borylation.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: Transition-Metal Catalyzed Hydroboration of Alkenes with Pinacolborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition-metal catalyzed hydroboration of alkenes with pinacolborane (HBpin) is a powerful and versatile transformation in organic synthesis. This reaction provides a convenient route to access valuable alkylboronate esters, which are key intermediates in a wide array of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, and can be readily converted to other functional groups such as alcohols, amines, and halides. Compared to uncatalyzed hydroboration, the use of transition metal catalysts allows for the use of the more stable and easier to handle pinacolborane, while also offering greater control over regioselectivity and chemoselectivity.[1][2] This document provides an overview of common catalysts, mechanistic insights, and detailed experimental protocols for this important reaction.
Catalysts and Reaction Mechanisms
A variety of transition metals, including rhodium, iridium, iron, cobalt, and nickel, have been shown to effectively catalyze the hydroboration of alkenes with pinacolborane.[3][4] While noble metal catalysts like rhodium and iridium are well-established and highly efficient, there is growing interest in developing catalysts based on more earth-abundant and cost-effective first-row transition metals.[3]
The most widely accepted mechanism for rhodium-catalyzed hydroboration involves an oxidative addition/reductive elimination pathway.[1][2] The catalytic cycle is initiated by the oxidative addition of the B-H bond of pinacolborane to the metal center. This is followed by coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the alkylboronate ester to regenerate the active catalyst.[1][2][5]
References
- 1. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
Palladium-Catalyzed C-H Borylation with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H borylation has emerged as a powerful tool in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into versatile C-B bonds. This transformation is of paramount importance in the pharmaceutical and agrochemical industries, as the resulting boronate esters are key intermediates for the construction of complex molecules through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, H-Bpin) as the borylating agent is particularly advantageous due to its stability, commercial availability, and the atom economy of the process. This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-H borylation of arenes and heterocycles with H-Bpin, aimed at researchers, scientists, and drug development professionals.
Applications in Drug Discovery and Development
The direct functionalization of C-H bonds offers a streamlined approach to the synthesis and modification of complex molecules, including active pharmaceutical ingredients (APIs). Key applications of palladium-catalyzed C-H borylation in this context include:
-
Late-Stage Functionalization: Introduction of a boronate ester group into a complex drug candidate at a late stage of the synthesis allows for the rapid generation of analogues with modified properties, accelerating the structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery: Small, borylated fragments can be readily prepared and utilized in screening and fragment-based lead discovery programs.
-
Synthesis of Key Intermediates: This methodology provides efficient access to key boronate ester intermediates that are precursors to a wide range of APIs. For instance, this strategy can be employed in the synthesis of intermediates for drugs like the FDA-approved tyrosine kinase inhibitor, Nilotinib.[1]
-
Access to Novel Chemical Space: C-H borylation can provide access to previously inaccessible or difficult-to-synthesize substituted aromatic and heteroaromatic cores.
Mechanistic Overview: The Catalytic Cycle
The mechanism of palladium-catalyzed C-H borylation is generally believed to proceed through a Pd(II)/Pd(0) catalytic cycle, particularly in directed reactions. While the precise mechanism can vary depending on the substrate, ligand, and reaction conditions, a plausible catalytic cycle is depicted below. The key steps involve C-H activation/palladation, borylation of the palladacycle intermediate, and reductive elimination to furnish the desired boronate ester and regenerate the active palladium catalyst.
Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H borylation.
Experimental Protocols
The following protocols provide general procedures for the palladium-catalyzed C-H borylation of arenes and heterocycles. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Benzylic C-H Borylation of Alkylarenes
This protocol is effective for the selective borylation of benzylic C-H bonds in alkylbenzenes.[2]
Materials:
-
Alkylbenzene (e.g., toluene, xylenes, mesitylene)
-
This compound (H-Bpin)
-
10% Palladium on activated carbon (10% Pd/C)
-
Anhydrous, degassed solvent (e.g., heptane or octane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkylbenzene (1.0 mmol, 1.0 equiv), 10% Pd/C (5-10 mol% Pd), and the anhydrous solvent (3 mL).
-
Add H-Bpin (1.2-1.5 equiv) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction time can vary from 6 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired pinacol benzylboronate.
Protocol 2: Directed ortho-C-H Borylation of Acetanilides (with B2pin2 as a model)
While this protocol utilizes bis(pinacolato)diboron (B2pin2), it provides a valuable framework for directed C-H borylation reactions which can be adapted for H-Bpin with appropriate optimization. This method is effective for the ortho-selective borylation of acetanilides.[3]
Materials:
-
Acetanilide substrate
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium(II) acetate (Pd(OAc)2)
-
Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., potassium acetate, KOAc)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the acetanilide substrate (1.0 mmol, 1.0 equiv), B2pin2 (1.2-1.5 equiv), Pd(OAc)2 (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The following tables summarize representative data for palladium-catalyzed C-H borylation reactions. Note that yields are for isolated products and reaction conditions may vary.
Table 1: Palladium on Carbon Catalyzed Benzylic C-H Borylation of Alkylarenes with H-Bpin [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | Toluene | Benzylboronic acid pinacol ester | 75 |
| 2 | o-Xylene | 2-Methylbenzylboronic acid pinacol ester | 82 |
| 3 | m-Xylene | 3-Methylbenzylboronic acid pinacol ester | 78 |
| 4 | p-Xylene | 4-Methylbenzylboronic acid pinacol ester | 85 |
| 5 | Mesitylene | 2,4,6-Trimethylbenzylboronic acid pinacol ester | 65 |
| 6 | Ethylbenzene | 1-Phenylethylboronic acid pinacol ester | 55 |
Table 2: Directed ortho-C-H Borylation of Acetanilides with B2pin2 [3]
| Entry | Acetanilide Substrate | Product | Yield (%) |
| 1 | Acetanilide | 2-(Acetylamino)phenylboronic acid pinacol ester | 72 |
| 2 | 4-Methoxyacetanilide | 2-(Acetylamino)-5-methoxyphenylboronic acid pinacol ester | 81 |
| 3 | 4-Chloroacetanilide | 2-(Acetylamino)-5-chlorophenylboronic acid pinacol ester | 65 |
| 4 | 3-Methylacetanilide | 2-(Acetylamino)-6-methylphenylboronic acid pinacol ester & 2-(Acetylamino)-4-methylphenylboronic acid pinacol ester | 68 (mixture of isomers) |
| 5 | N-Phenylpivalamide | 2-(Pivaloylamino)phenylboronic acid pinacol ester | 79 |
Experimental Workflow
The general workflow for setting up and performing a palladium-catalyzed C-H borylation reaction is outlined below.
Caption: General experimental workflow for Pd-catalyzed C-H borylation.
Conclusion
Palladium-catalyzed C-H borylation with this compound is a versatile and powerful method for the synthesis of aryl and heteroaryl boronate esters. This technology has significant applications in drug discovery and development, enabling rapid analogue synthesis and access to novel chemical entities. The protocols and data presented herein provide a solid foundation for researchers to implement and adapt this methodology for their specific synthetic challenges. Further exploration of ligands and reaction conditions will undoubtedly continue to expand the scope and utility of this important transformation.
References
Application of Pinacolborane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pinacolborane (HBpin) has emerged as an indispensable reagent in modern pharmaceutical synthesis due to its versatility, stability, and broad functional group tolerance.[1][2] Its reactive boron-hydrogen bond allows for a variety of crucial transformations, including hydroboration, borylation, and reduction reactions, enabling the efficient construction of complex molecular architectures found in many drug candidates and active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for the use of pinacolane in key pharmaceutical synthesis reactions.
Key Applications in Pharmaceutical Synthesis
Pinacolborane is a cornerstone for the synthesis of organoboron compounds, which are vital intermediates in pharmaceutical and agrochemical production.[1][3] Its primary applications in drug synthesis include:
-
Hydroboration Reactions: The addition of the B-H bond across alkenes and alkynes is a powerful method for introducing boron and creating stereocenters. This is particularly valuable in the synthesis of chiral alcohols, which are common motifs in pharmaceuticals.[3]
-
Palladium-Catalyzed Borylation: This reaction, often a key step in Suzuki-Miyaura cross-coupling, allows for the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides.[4] This method is widely used to construct the carbon skeleton of many complex drug molecules.
-
Iridium-Catalyzed C-H Borylation: This advanced technique enables the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient route to novel intermediates.[5]
-
Reductions: Pinacolborane can be used as a reducing agent for various functional groups, often with high chemoselectivity.
Experimental Protocols
Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane
This protocol describes a highly efficient method for the synthesis of aryl pinacolonate esters from aryl halides, which are key intermediates for Suzuki-Miyaura cross-coupling reactions in drug discovery.[4][6]
General Procedure:
An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with PdCl₂(CH₃CN)₂ (1.0–2.0 mol %) and SPhos (4.0–8.0 mol %). The tube is sealed with a rubber septum, evacuated, and backfilled with argon (repeated twice). To the tube are added the aryl halide (1.0 equiv), pinacolborane (1.5 equiv), and triethylamine (3.0 equiv) via syringe, followed by 1,4-dioxane (0.60 mL/mmol of halide). The reaction mixture is then heated to the appropriate temperature (typically 80-120 °C) and stirred for the specified time (usually 1-24 hours). After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aryl pinacolonate ester.[4][6]
Quantitative Data:
The following table summarizes the results for the palladium-catalyzed borylation of various aryl halides with pinacolborane.[4][6]
| Entry | Aryl Halide | Catalyst Loading (mol %) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Iodoanisole | 1.0 | 0.5 | 80 | 94 |
| 2 | 4-Bromoanisole | 1.0 | 1 | 80 | 97 |
| 3 | 4-Chloroanisole | 3.0 | 24 | 120 | 96 |
| 4 | 2-Bromoanisole | 2.0 | 4 | 100 | 91 |
| 5 | 4-Bromobenzonitrile | 2.0 | 2 | 100 | 85 |
| 6 | 4-Bromonitrobenzene | 2.0 | 2 | 100 | 88 |
| 7 | 3-Bromopyridine | 2.0 | 4 | 100 | 82 |
| 8 | 2-Bromothiophene | 2.0 | 2 | 100 | 89 |
Iridium-Catalyzed Aromatic C-H Borylation
This protocol outlines a method for the direct borylation of arenes and heteroarenes using an iridium catalyst and pinacolborane, providing a powerful tool for late-stage functionalization in drug discovery.[5][7]
General Procedure:
In a glovebox, a vial is charged with [Ir(OMe)(COD)]₂ (1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %), and the aromatic or heteroaromatic substrate (1.0 equiv). Hexane is added, followed by pinacolborane (1.0-1.5 equiv). The vial is sealed and the reaction mixture is stirred at room temperature for the specified time (typically 1-24 hours). Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the corresponding aryl or heteroaryl boronate ester.[5][7]
Quantitative Data:
The following table presents data for the iridium-catalyzed C-H borylation of various aromatic substrates.[7]
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzene | 1 | >98 |
| 2 | Toluene | 1 | >98 (m:p = 4:1) |
| 3 | Anisole | 1 | >98 (o:m:p = 10:1:89) |
| 4 | 1,3-Dichlorobenzene | 1 | >98 |
| 5 | Thiophene | 1 | >98 |
| 6 | Furan | 1 | >98 |
| 7 | Pyrrole | 1 | >98 |
| 8 | Indole | 1 | >98 |
Enantioselective Hydroboration of Alkenes
This protocol details the cobalt-catalyzed asymmetric hydroboration of fluoroalkyl-substituted alkenes with pinacolborane to produce chiral fluoroalkylboronates, valuable building blocks for chiral pharmaceuticals.[8]
General Procedure:
In an argon-filled glovebox, a vial is charged with Co(acac)₂ (3 mol %), (R)-BTFM-Garphos (4 mol %), and Li(acac) (30 mol %). 2-Methyltetrahydrofuran is added, and the mixture is stirred for 10 minutes. The fluoroalkyl-substituted alkene (1.0 equiv) and pinacolborane (1.2 equiv) are then added. The reaction is stirred at room temperature for the specified time. After the reaction is complete, the mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the chiral alkylboronate.[8]
Quantitative Data:
The table below summarizes the results for the enantioselective hydroboration of various fluoroalkyl-substituted alkenes.[8]
| Entry | Alkene Substrate | Time (h) | Yield (%) | ee (%) |
| 1 | α-CF₃-styrene | 12 | 82 | 92 |
| 2 | 4-Methoxy-α-CF₃-styrene | 12 | 86 | 94 |
| 3 | 4-Chloro-α-CF₃-styrene | 12 | 75 | 93 |
| 4 | 2-Naphthyl-α-CF₃-ethene | 12 | 80 | 95 |
| 5 | α-C₂F₅-styrene | 24 | 74 | 98 |
| 6 | α-C₃F₇-styrene | 24 | 65 | 97 |
| 7 | α-CHF₂-styrene | 24 | 51 | 95 |
Applications in the Synthesis of Marketed Drugs and Clinical Candidates
Bortezomib (Velcade®)
Bortezomib, a dipeptidyl boronic acid, is a first-in-class proteasome inhibitor used to treat multiple myeloma and mantle cell lymphoma.[9][10] The synthesis of Bortezomib and its analogs often involves the use of pinacolane-derived boronic esters as key intermediates.[11][12][13] For instance, (1R)-(S)-pinanediol-1-bis(trimethylsilyl)amino-3-methylbutane-1-boronate is a crucial precursor in a convergent synthesis approach.[12]
Signaling Pathway of Bortezomib:
Bortezomib exerts its therapeutic effect by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[9][10] This inhibition disrupts multiple signaling cascades critical for cancer cell survival and proliferation, including the NF-κB pathway.[14][15]
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
Combretastatin Analogues
Combretastatin A-4 is a natural product with potent anti-cancer and anti-angiogenic properties that works by inhibiting tubulin polymerization.[16][17] Pinacolborane has been utilized in the synthesis of novel combretastatin analogues containing a pinacolyl boronate moiety.[3] The key step in one reported synthesis is a Wittig reaction to create the stilbene core.[3] These analogues are being investigated as modulators of TGF-beta signaling pathways.[3]
TGF-β Signaling Pathway:
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a complex network that regulates numerous cellular processes, including proliferation, differentiation, and apoptosis.[18][19] Its dysregulation is implicated in various diseases, including cancer.
Caption: TGF-β signaling pathway and potential modulation by combretastatin analogues.
Experimental Workflow: Suzuki-Miyaura Coupling in Drug Development
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a pinacolborane-derived boronic ester in a drug development setting.
Caption: Workflow for Suzuki-Miyaura coupling in drug development.
References
- 1. Method for preparing intermediate used for synthesizing bortezomib - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room temperature borylation of arenes and heteroarenes using stoichiometric amounts of pinacolborane catalyzed by iridium complexes in an inert solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101812026A - Method for synthesizing bortezomib - Google Patents [patents.google.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 14. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthesis of Vinylboronates with Pinacolborane for Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylboronates are indispensable synthetic intermediates in modern organic chemistry, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry and materials science for the construction of complex molecular architectures. Pinacolborane (H-Bpin) has emerged as a favored reagent for the synthesis of the corresponding vinyl pinacolboronates due to its stability, ease of handling, and the robustness of the resulting boronate esters.
These application notes provide detailed protocols and comparative data for the synthesis of vinylboronates from alkynes and aldehydes using pinacolborane, and their subsequent application in Suzuki-Miyaura cross-coupling reactions. The methodologies described herein encompass both transition-metal-catalyzed and metal-free approaches, offering a range of options to suit various substrate requirements and functional group tolerances.
Methods for the Synthesis of Vinylboronates
The synthesis of vinylboronates from pinacolborane can be broadly categorized into two primary strategies: the hydroboration of alkynes and the boron-Wittig reaction of aldehydes.
Hydroboration of Alkynes
The addition of the B-H bond of pinacolborane across the carbon-carbon triple bond of an alkyne is a highly atom-economical method to generate vinylboronates. The regioselectivity and stereoselectivity of this transformation are often controlled by the choice of catalyst.
Platinum catalysts are highly effective for the hydroboration of terminal alkynes, typically affording the (E)-vinylboronate with high regioselectivity.[1]
Experimental Protocol: General Procedure for Platinum-Catalyzed Hydroboration [2]
-
To an oven-dried vial equipped with a magnetic stir bar, add PtCl₂ (2 mol%) and XPhos (4 mol%).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add the terminal alkyne (1.0 equiv), pinacolborane (1.5 equiv), Et₃SiH (2 mol%), and anhydrous THF.
-
Heat the reaction mixture to 100°C and stir for 15 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired (E)-vinylboronate.
Table 1: Substrate Scope of Platinum-Catalyzed Hydroboration of Terminal Alkynes [2]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 |
| 2 | 4-Methoxyphenylacetylene | (E)-2-(2-(4-methoxyphenyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 |
| 3 | 4-Chlorophenylacetylene | (E)-2-(2-(4-chlorophenyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 93 |
| 4 | 1-Hexyne | (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |
| 5 | Cyclopropylacetylene | (E)-2-(2-cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 |
Rhodium catalysts are also widely used for the hydroboration of alkynes and can offer complementary selectivity to other metals.[3][4] The choice of ligand is crucial in controlling the outcome of the reaction.
Experimental Protocol: Rhodium-Catalyzed Hydroboration of a Terminal Alkyne [5]
-
In a glovebox, charge a vial with a bimetallic rhodium-ruthenium nanoparticle catalyst on carbon nanotubes (RhRu@CNT) (0.04 mol%).
-
Add the terminal alkyne (1.0 equiv) and pinacolborane (1.1 equiv) under solvent-free conditions.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
After the reaction is complete, dissolve the mixture in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the vinylboronate product. Further purification can be performed by chromatography if necessary.
Table 2: Rhodium-Catalyzed Hydroboration of Various Alkynes [5]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | 1-Hexyne | (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 |
| 2 | 1-Octadecyne | (E)-2-(octadec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 |
| 3 | Phenylacetylene | (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 99 |
For the synthesis of the thermodynamically less stable Z-vinylboronates, iron catalysis offers a powerful solution through a radical-mediated approach.[6][7]
Experimental Protocol: Iron-Catalyzed Synthesis of Z-Vinylboronates [6]
-
To a flame-dried Schlenk tube under an argon atmosphere, add Fe(OTf)₂ (10 mol%), the alkyl iodide (1.0 equiv), and ethynylboronic acid pinacol ester (2.0 equiv).
-
Add anhydrous solvent (e.g., THF).
-
Add TMS-I (trimethylsilyl iodide) (1.5 equiv) as an activator.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Z-vinylboronate.
Table 3: Iron-Catalyzed Synthesis of Z-Vinylboronates with Various Alkyl Halides [6]
| Entry | Alkyl Iodide | Product | Yield (%) | Z/E Ratio |
| 1 | 1-Iodoadamantane | (Z)-2-(2-(adamantan-1-yl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 | 44:1 |
| 2 | Cyclohexyl iodide | (Z)-2-(2-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | >20:1 |
| 3 | tert-Butyl iodide | (Z)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 | >20:1 |
Copper catalysts provide an inexpensive and efficient means for the hydroboration of terminal alkynes, generally yielding (E)-vinylboronates.[8][9]
Experimental Protocol: Copper-Catalyzed Hydroboration of a Terminal Alkyne [8]
-
In a Schlenk tube under an argon atmosphere, dissolve the copper catalyst (e.g., (CAAC)CuX, where CAAC is a cyclic (alkyl)(amino)carbene and X is a basic ligand) in an anhydrous solvent (e.g., benzene).
-
Add the terminal alkyne (1.0 equiv) and triethylamine (5 mol%).
-
Add pinacolborane (1.0 equiv) in a single portion.
-
Stir the resulting solution at room temperature for 2 hours.
-
Monitor the reaction by an appropriate method (e.g., ¹H NMR).
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Table 4: Copper-Catalyzed Hydroboration of Terminal Alkynes [8]
| Entry | Alkyne Substrate | Catalyst System | Product | Yield (%) |
| 1 | p-Tolylacetylene | (CAAC)CuOTf / Et₃N | (E)-2-(2-(p-tolyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 |
| 2 | Phenylacetylene | (CAAC)CuOTf / Et₃N | (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 |
| 3 | 1-Hexyne | (CAAC)CuOTf / Et₃N | (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 |
Boron-Wittig Reaction
An alternative, transition-metal-free approach to vinylboronates involves the reaction of 1,1-bis(pinacolboronates) with aldehydes, analogous to the classic Wittig reaction.[10][11][12] This method is particularly useful for the synthesis of di- and trisubstituted vinylboronates.
Experimental Protocol: Boron-Wittig Reaction for Vinylboronate Synthesis [10]
-
To a solution of 1,1-bis(pinacolato)borylalkane (1.2 equiv) in anhydrous THF at 0°C under an inert atmosphere, add a solution of lithium tetramethylpiperidide (LiTMP) (1.1 equiv) in THF.
-
Stir the mixture at 0°C for 5 minutes.
-
Cool the reaction mixture to -78°C.
-
Add the aldehyde (1.0 equiv) dropwise.
-
Stir the reaction at -78°C for 4 hours, then allow it to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the vinylboronate product.
Table 5: Synthesis of Vinylboronates via Boron-Wittig Reaction [10]
| Entry | Aldehyde | 1,1-Bis(pinacolato)borylalkane | Product | Yield (%) | dr |
| 1 | n-Hexanal | Bis(pinacolato)borylmethane | (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | - |
| 2 | Benzaldehyde | Bis(pinacolato)borylmethane | (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 90 | - |
| 3 | n-Hexanal | 1,1-Bis(pinacolato)borylethane | (Z)-2-(oct-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82 | 10:1 |
Application in Suzuki-Miyaura Cross-Coupling
Vinylboronates are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the stereospecific formation of substituted alkenes.[13][14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Vinylboronates [13]
-
To a reaction vessel, add the vinylboronate (1.2 equiv), aryl or vinyl (pseudo)halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., a mixture of an organic solvent like THF, dioxane, or toluene, and water).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 6: Suzuki-Miyaura Cross-Coupling of Vinylboronates with Aryl Halides [13][14]
| Entry | Vinylboronate | Aryl Halide | Product | Yield (%) |
| 1 | (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoanisole | (E)-1-methoxy-4-styrylbenzene | 92 |
| 2 | (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Iodonaphthalene | (E)-1-(hex-1-en-1-yl)naphthalene | 88 |
| 3 | (Z)-2-(2-(adamantan-1-yl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromobenzonitrile | (Z)-4-(2-(adamantan-1-yl)vinyl)benzonitrile | 75 |
Visualizing the Workflow and Mechanisms
Caption: General workflow for vinylboronate synthesis and cross-coupling.
Caption: Simplified catalytic cycle for hydroboration.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition [organic-chemistry.org]
- 7. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (CAAC)CuX-catalyzed hydroboration of terminal alkynes with pinacolborane directed by the X-ligand (Journal Article) | OSTI.GOV [osti.gov]
- 10. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
- 14. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Hydroboration with Chiral Catalysts and Pinacolborane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of asymmetric hydroboration methodologies utilizing chiral catalysts and pinacolborane. This powerful transformation enables the enantioselective synthesis of chiral alcohols and other valuable building blocks from prochiral substrates, a critical process in pharmaceutical and fine chemical development. Detailed protocols for key catalytic systems are provided, along with a summary of their performance.
Introduction to Asymmetric Hydroboration
Asymmetric hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydride bond across a carbon-carbon or carbon-heteroatom multiple bond, leading to the formation of a new stereocenter. The use of chiral catalysts in conjunction with a mild and stable boron source like pinacolborane (HBpin) has revolutionized this field, offering high levels of enantioselectivity under mild reaction conditions.[1][2][3] The resulting organoborane intermediates are versatile and can be readily transformed into a variety of functional groups, most commonly chiral alcohols through oxidation.[2][4]
The general transformation can be represented as follows:
This document focuses on methodologies employing transition metal catalysts, including those based on copper, rhodium, iridium, and cobalt.
Catalyst Systems and Performance Data
The choice of chiral catalyst is paramount for achieving high enantioselectivity. Different metals and ligands exhibit distinct substrate scopes and efficiencies. Below is a summary of representative catalyst systems and their performance in the asymmetric hydroboration of various substrates with pinacolborane.
Copper-Catalyzed Asymmetric Hydroboration
Copper catalysts, often paired with chiral bisphosphine ligands, have proven highly effective for the asymmetric hydroboration of a wide range of substrates.[5][6][7]
Table 1: Performance of Copper-Catalyzed Asymmetric Hydroboration
| Substrate Type | Chiral Ligand | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,3-Enynes | (S,S)-Ph-BPE | Chiral Allenylboronates | Good | Up to 99 |
| α,β-Unsaturated Aldehydes | Not Specified | γ-Hydroxy Pinacolboronates | Good | Good |
| Vinylarenes | DTBM-SEGPHOS | Chiral Alkylboronates | High | High |
| γ,γ-Disubstituted Allylic Acetates | DTBM-SEGPHOS | γ-Chiral Alkylboronates | High | Up to 99 |
Rhodium-Catalyzed Asymmetric Hydroboration
Rhodium complexes, particularly with chiral N-heterocyclic carbene (NHC) or bisphosphine ligands like BINAP, are well-established for the asymmetric hydroboration of styrenes and other alkenes.[8][9][10][11]
Table 2: Performance of Rhodium-Catalyzed Asymmetric Hydroboration of Styrenes
| Substrate | Chiral Ligand | Regioselectivity (Branched:Linear) | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | Chiral NHC-Oxazoline | 69:31 | 99 (NMR) | Up to 96 |
| Styrene Derivatives | (R)-BINAP | High (Branched) | High | 81-96 |
Iridium-Catalyzed Asymmetric Hydroboration
Iridium catalysts are notable for their high selectivity in the hydroboration of various alkenes, often favoring the terminal addition of the boryl group.[12][13]
Table 3: Performance of Iridium-Catalyzed Hydroboration
| Substrate Type | Ligand | Product Selectivity | Yield (%) |
| Aliphatic Terminal Alkenes | dppm | >99% Terminal | High |
| Vinylarenes | dppe | High | High |
Note: While highly regioselective, achieving high enantioselectivity with iridium catalysts often requires specific chiral ligand design.
Cobalt-Catalyzed Asymmetric Hydroboration
Cobalt catalysts have emerged as a cost-effective and efficient alternative for the asymmetric hydroboration of challenging substrates like fluoroalkyl-substituted alkenes and ketones.[14][15][16]
Table 4: Performance of Cobalt-Catalyzed Asymmetric Hydroboration
| Substrate Type | Chiral Ligand | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Fluoroalkyl-substituted Alkenes | Bisphosphine Ligands | Chiral Fluoroalkylboronates | High | Up to 98 |
| Aryl Ketones | Iminopyridine Oxazoline | Chiral Secondary Alcohols | High | High |
Signaling Pathways and Experimental Workflows
General Catalytic Cycle of Asymmetric Hydroboration
The mechanism of transition metal-catalyzed hydroboration generally involves the formation of a metal-hydride or a metal-boryl intermediate, followed by insertion of the unsaturated substrate and subsequent reductive elimination or borylation to yield the product and regenerate the catalyst.[17][18]
Caption: Generalized catalytic cycle for asymmetric hydroboration.
Experimental Workflow
A typical experimental workflow for an asymmetric hydroboration reaction followed by oxidation is outlined below.
Caption: Standard experimental workflow for asymmetric hydroboration.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Hydroboration of a Vinylarene
This protocol is a representative example for the hydroboration of styrenes using a copper catalyst with a chiral bisphosphine ligand.
Materials:
-
Copper(I) chloride (CuCl)
-
(R)-DTBM-SEGPHOS
-
Sodium tert-butoxide (NaOtBu)
-
Styrene (or substituted styrene)
-
Pinacolborane (HBpin)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere techniques (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add CuCl (1-5 mol%), (R)-DTBM-SEGPHOS (1.1-5.5 mol%), and NaOtBu (1-5 mol%) to a dry Schlenk flask.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Reaction: Cool the catalyst mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the vinylarene substrate (1.0 equiv) to the flask.
-
Slowly add pinacolborane (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature for the required time (monitor by TLC or GC until the starting material is consumed).
-
Workup and Oxidation:
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
To the residue, add THF, followed by aqueous NaOH (e.g., 3 M) and 30% H₂O₂ at 0 °C.
-
Stir the mixture vigorously at room temperature until the oxidation is complete.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC analysis.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Hydroboration of a Styrene Derivative
This protocol outlines a general procedure using a rhodium-NHC complex.[10]
Materials:
-
Chiral Rhodium(I)-NHC complex (e.g., 2 mol %)
-
Styrene derivative (1.0 equiv)
-
Pinacolborane (HBpin, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Standard inert atmosphere techniques
Procedure:
-
Reaction Setup: In a dry vial under an inert atmosphere, dissolve the rhodium complex in anhydrous DCM.
-
Add the styrene derivative to the solution.
-
Add pinacolborane to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours or until completion as monitored by NMR or GC.
-
Oxidation and Analysis:
-
Follow the oxidation procedure as described in Protocol 4.1.
-
Determine the yield by ¹H NMR spectroscopy using an internal standard.
-
Determine the branched-to-linear ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC.
-
Protocol 3: Cobalt-Catalyzed Asymmetric Hydroboration of a Fluoroalkyl-Substituted Alkene
This protocol is adapted for cobalt-catalyzed reactions, which are often performed under mild conditions.[14][15]
Materials:
-
Co(acac)₂ (2 mol %)
-
Chiral bisphosphine ligand (e.g., 2.2 mol %)
-
Fluoroalkyl-substituted alkene (1.0 equiv)
-
Pinacolborane (HBpin, 1.2 equiv)
-
Anhydrous solvent (e.g., THF)
-
Standard inert atmosphere techniques
Procedure:
-
Catalyst Activation: In a dry Schlenk tube under an inert atmosphere, mix Co(acac)₂ and the chiral bisphosphine ligand in the anhydrous solvent. Stir for a designated time to form the active catalyst.
-
Reaction: Add the fluoroalkyl-substituted alkene to the catalyst mixture.
-
Add pinacolborane dropwise at room temperature.
-
Stir the reaction for the necessary time, monitoring for completion.
-
Workup and Oxidation:
-
Follow the oxidative workup procedure as outlined in Protocol 4.1.
-
-
Purification and Analysis:
-
Purify the resulting chiral fluoroalkyl alcohol via column chromatography.
-
Analyze the enantiomeric excess using chiral HPLC or GC. For a gram-scale reaction, a reduced catalyst loading (e.g., 2 mol %) may be used, though a longer reaction time might be necessary.[14]
-
Logical Relationships in Catalyst Selection
The choice of catalyst depends heavily on the substrate and the desired product. The following diagram illustrates a simplified decision-making process for catalyst selection.
Caption: Decision logic for selecting a catalyst system.
Conclusion
Asymmetric hydroboration using chiral catalysts and pinacolborane is a robust and versatile methodology for the synthesis of enantioenriched compounds. The selection of the appropriate catalyst system is crucial and depends on the specific substrate and desired outcome. The protocols and data presented herein provide a solid foundation for researchers to implement these powerful reactions in their synthetic endeavors, particularly in the context of drug discovery and development where access to chiral building blocks is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 3. researchgate.net [researchgate.net]
- 4. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 5. Copper-catalyzed asymmetric hydroboration of 1,3-enynes with pinacolborane to access chiral allenylboronates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes - Journal of the American Chemical Society - Figshare [figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soci.org [soci.org]
- 12. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cobalt-catalyzed asymmetric hydroboration of aryl ketones with pinacolborane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 18. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis Strategies Involving 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several one-pot synthesis strategies utilizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin). These methods offer efficient and atom-economical routes to valuable chemical intermediates and complex molecules, minimizing purification steps and reducing waste. The protocols are presented with clarity and precision to be readily implemented in a research and development setting.
Application Note 1: One-Pot Masuda Borylation–Suzuki Coupling (MBSC) Sequence for the Synthesis of (Hetero)Biaryls
The Masuda Borylation–Suzuki Coupling (MBSC) sequence is a powerful one-pot process for the synthesis of (hetero)biaryl compounds from two distinct (hetero)aryl halides.[1][2] This methodology combines a palladium-catalyzed borylation of an aryl halide with HBpin, followed by a subsequent Suzuki coupling with a second aryl halide in the same reaction vessel. This approach avoids the isolation of the intermediate boronic ester, streamlining the synthesis of complex biaryl structures.
Experimental Protocol: General Procedure for the One-Pot MBSC Sequence
This protocol is a representative example based on the pioneering work in this field.[2]
Materials:
-
Aryl Halide 1 (e.g., 2-Bromoaniline)
-
This compound (HBpin)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl (JohnPhos)
-
Triethylamine (Et₃N)
-
Aryl Halide 2 (e.g., 2-Iodophenylacetonitrile)
-
Barium Hydroxide (Ba(OH)₂)
-
Water (degassed)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
Step 1: Borylation
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Aryl Halide 1 (1.0 equiv.), Palladium(II) Acetate (0.02 equiv.), and JohnPhos (0.08 equiv.) in the anhydrous, degassed solvent.
-
Add Triethylamine (2.0 equiv.) to the mixture.
-
Add HBpin (1.2 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS until consumption of the starting aryl halide is complete.
Step 2: Suzuki Coupling
-
Cool the reaction mixture to room temperature.
-
Carefully add a small amount of degassed water to quench any excess HBpin.
-
Add Aryl Halide 2 (1.1 equiv.) and Barium Hydroxide (2.0 equiv.) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data: Substrate Scope of the One-Pot MBSC Sequence
The following table summarizes the yields for the synthesis of various biaryl compounds using a one-pot MBSC-type procedure.
| Aryl Halide 1 | Aryl Halide 2 | Product | Yield (%) |
| 2-Bromoaniline | 2-Iodophenylacetonitrile | 2'-(Cyanomethyl)-[1,1'-biphenyl]-2-amine | 73 |
| 2-Bromoaniline | 2-Iodo-4-methoxyphenylacetonitrile | 2'-(Cyanomethyl)-4'-methoxy-[1,1'-biphenyl]-2-amine | 66 |
| 4-Bromotoluene | 1-Iodo-4-nitrobenzene | 4-Methyl-4'-nitro-1,1'-biphenyl | 78 |
| 1-Bromo-4-methoxybenzene | 1-Iodo-3-nitrobenzene | 4-Methoxy-3'-nitro-1,1'-biphenyl | 75 |
| 1-Bromo-4-fluorobenzene | 2-Iodobenzonitrile | 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile | 55 |
MBSC Workflow Diagram
Caption: Workflow for the one-pot MBSC sequence.
Application Note 2: One-Pot Iridium-Catalyzed C–H Borylation/Sonogashira Cross-Coupling
This one-pot procedure enables the synthesis of borylated aryl alkynes from aryl bromides.[1][3] The methodology leverages the tolerance of aryl bromides to iridium-catalyzed C-H borylation conditions, allowing for a subsequent Sonogashira cross-coupling with a terminal alkyne in the same pot.[1] This strategy provides access to valuable building blocks that are challenging to synthesize directly.
Experimental Protocol: General Procedure for One-Pot C-H Borylation/Sonogashira Coupling
The following is a general procedure for the one-pot synthesis of borylated aryl alkynes.[1]
Materials:
-
Aryl Bromide (1.0 equiv.)
-
This compound (HBpin, 1.5 equiv.)
-
[Ir(OMe)(COD)]₂ (0.015 equiv.)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 equiv.)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
CuI (0.1 equiv.)
-
K₃PO₄ (3.0 equiv.)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
Procedure:
Step 1: C-H Borylation
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv.), [Ir(OMe)(COD)]₂ (0.015 equiv.), and dtbpy (0.03 equiv.).
-
Add the anhydrous solvent, followed by HBpin (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 3-24 hours, monitoring by GC-MS for the formation of the borylated intermediate.
Step 2: Sonogashira Coupling
-
To the reaction mixture from Step 1, add the terminal alkyne (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), CuI (0.1 equiv.), and K₃PO₄ (3.0 equiv.).
-
Stir the reaction at room temperature for 5-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired borylated aryl alkyne.
Quantitative Data: Synthesis of Borylated Aryl Alkynes
The table below illustrates the scope of the one-pot C-H borylation/Sonogashira coupling.[1]
| Aryl Bromide | Alkyne | Product | Yield (%) |
| 3-Bromobenzotrifluoride | Phenylacetylene | 2-(5-(Phenylethynyl)-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 64 |
| N,N-Dimethyl-3-bromoaniline | Phenylacetylene | N,N-Dimethyl-3-(phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 70 |
| 3-Bromochlorobenzene | Trimethylsilylacetylene | 2-(3-Chloro-5-((trimethylsilyl)ethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 59 |
| 3-Bromobenzonitrile | Phenylacetylene | 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 64 |
| 1-Bromo-3,5-dimethylbenzene | Phenylacetylene | 2-(3,5-Dimethyl-4-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |
C-H Borylation/Sonogashira Coupling Pathway
Caption: Pathway for one-pot borylation/Sonogashira coupling.
Application Note 3: One-Pot Cobalt-Catalyzed Asymmetric Sequential Hydroboration/Hydrogenation of Internal Alkynes
This one-pot protocol describes a highly regio- and enantioselective cobalt-catalyzed hydroboration of internal alkynes with HBpin, followed by a hydrogenation step.[4] This method provides an efficient route to chiral organoboronates, which are versatile intermediates in organic synthesis. The use of a cobalt catalyst offers a more sustainable alternative to precious metal catalysts.
Experimental Protocol: General Procedure for Asymmetric Hydroboration/Hydrogenation
The following procedure is based on the cobalt-catalyzed sequential reaction.[4]
Materials:
-
Internal Alkyne (1.0 equiv.)
-
This compound (HBpin, 2.0 equiv.)
-
Chiral Imidazoline Iminopyridine (IIP) Ligand-Cobalt Bromide Complex (e.g., L1e·CoBr₂, 0.05 equiv.)
-
Sodium Triethylborohydride (NaBHEt₃, 0.1 equiv.)
-
Hydrogen (H₂, balloon)
-
Anhydrous THF
Procedure:
Step 1: Catalyst Activation and Hydroboration
-
In a glovebox, add the IIP-CoBr₂ complex (0.05 equiv.) and internal alkyne (1.0 equiv.) to an oven-dried vial.
-
Dissolve the mixture in anhydrous THF.
-
Add NaBHEt₃ (0.1 equiv.) and stir for 10 minutes at room temperature.
-
Add HBpin (2.0 equiv.) and stir the mixture at room temperature for 12 hours.
Step 2: Hydrogenation
-
After the hydroboration is complete (monitored by GC-MS), carefully replace the inert atmosphere with a hydrogen balloon.
-
Stir the reaction mixture under the hydrogen atmosphere at room temperature for another 24 hours.
-
Quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the chiral alkylboronate.
Quantitative Data: Substrate Scope for Asymmetric Hydroboration/Hydrogenation
The table below showcases the yields and enantioselectivities for a range of internal alkynes.[4]
| Alkyne | Product | Yield (%) | ee (%) |
| 1,2-Diphenylethyne | (S)-2-(1,2-Diphenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82 | 97 |
| 1-Phenyl-1-propyne | (S)-2-(1-Phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 97 | 94 |
| 1-(4-Methoxyphenyl)-1-propyne | (S)-2-(1-(4-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 91 | 95 |
| 1-(4-Chlorophenyl)-1-propyne | (S)-2-(1-(4-Chlorophenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 | 96 |
| 1-Cyclohexyl-1-propyne | (S)-2-(1-Cyclohexylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 76 | 90 |
Hydroboration/Hydrogenation Sequence Diagram
Caption: Sequential hydroboration and hydrogenation.
References
Application Notes and Protocols for the Purification of Pinacol Boronate Esters by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Pinacol boronate esters are indispensable intermediates in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their purification by column chromatography presents unique challenges due to their susceptibility to hydrolysis and strong interaction with silica gel. This document provides detailed application notes and protocols to overcome these challenges and achieve successful purification.
Core Challenges in Purification
The primary difficulties encountered during the chromatographic purification of pinacol boronate esters are:
-
Hydrolysis: The ester can hydrolyze back to the more polar boronic acid on the acidic surface of silica gel, especially in the presence of water or protic solvents.[1][2] This leads to product loss and contamination of the purified ester with the corresponding boronic acid.
-
Strong Adsorption: The Lewis acidic boron atom of the ester interacts strongly with the Lewis basic silanol groups on the surface of silica gel.[1] This can result in low or no recovery of the product from the column, with the compound either remaining at the baseline or showing significant tailing on Thin Layer Chromatography (TLC).[1]
Strategies for Successful Purification
Several strategies can be employed to mitigate these issues, ranging from modification of the stationary phase to the use of alternative chromatographic techniques.
Deactivation of Silica Gel
To minimize strong adsorption and on-column hydrolysis, the acidic silanol groups on the silica gel surface can be deactivated.
-
Boric Acid Treatment: Impregnating the silica gel with boric acid suppresses the undesired over-adsorption of pinacol esters, leading to improved recovery.[1][3][4]
-
Base Treatment: Adding a small amount of a non-nucleophilic base, such as triethylamine (NEt3), to the eluent can cap the acidic silanol groups.[1]
Alternative Stationary Phases
When silica gel proves problematic, alternative stationary phases can be utilized.
-
Neutral Alumina: For less polar esters, neutral alumina can be a suitable substitute for silica gel.[1]
-
Celite/Silica Plug: For removing baseline impurities, a quick plug of silica gel or Celite can minimize contact time, thereby reducing degradation and adsorption.[1]
Advanced Chromatographic Techniques
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent solubility for the boronate ester samples.[2] The ZIC-cHILIC column has shown excellent selectivity and retention for pinacol boronate esters and their corresponding boronic acids.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to the aqueous mobile phases, RP-HPLC can be optimized to minimize hydrolysis. Key considerations include:
Derivatization
For particularly challenging separations, converting the pinacol boronate ester into a more stable derivative can facilitate purification. These derivatives can often be easily converted back to the boronic acid if needed.[1] Common derivatives include:
-
MIDA (N-methyliminodiacetic acid) boronates[10]
Data Summary
The following tables summarize the effectiveness of different purification strategies and recommended starting conditions.
Table 1: Comparison of Purification Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Boric Acid-Treated Silica | Simple to prepare, significantly reduces adsorption and improves recovery.[1][3][4] | Requires an extra preparation step for the silica gel. | General purpose purification of a wide range of pinacol boronate esters. |
| Base (NEt3) Treatment | Easy to implement by adding to the eluent. | The base may need to be removed from the purified product. | Quick purifications where minor base contamination is acceptable. |
| Neutral Alumina | Commercially available, good alternative for less polar esters.[1] | May not be suitable for all types of pinacol boronate esters. | Purification of non-polar pinacol boronate esters. |
| HILIC | Excellent for preventing on-column hydrolysis, good for polar compounds.[2] | Requires specialized columns and instrumentation. | Analysis and purification of polar and hydrolytically sensitive boronate esters. |
| Optimized RP-HPLC | High resolution and efficiency. | Risk of on-column hydrolysis if not properly optimized.[2][5][12] | High-purity analysis and purification when hydrolysis can be controlled. |
| Derivatization | Can significantly improve stability and ease of purification.[1] | Requires additional reaction and deprotection steps. | Compounds that are difficult to purify by direct chromatography. |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Boric acid-treated silica gel or neutral alumina.[1] | To minimize adsorption and hydrolysis. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, diethyl ether). A common starting point is 9:1 hexanes:ethyl acetate.[1] | To achieve good separation while minimizing polarity. |
| Sample Preparation | Dissolve the sample in a minimal amount of a non-aqueous, aprotic solvent (e.g., 100% ACN, THF).[5][9] | To prevent hydrolysis before loading onto the column. |
| TLC Monitoring | Use stains like p-anisaldehyde or potassium permanganate (KMnO4) followed by gentle heating if the compound is not UV-active. Iodine vapor is also effective.[1] | For visualization of non-UV active compounds. |
| Atmosphere | Perform chromatography under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is particularly sensitive.[1] | To prevent degradation of sensitive compounds. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from Hitosugi et al. and is effective at minimizing the over-adsorption of pinacol esters during column chromatography.[1][4]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
-
Büchner funnel and flask
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.[1]
-
In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]
-
Gently agitate or shake the slurry for 1 hour at room temperature.[1]
-
Remove the solvent by filtration using a Büchner funnel.[1]
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]
-
Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[1]
-
The boric acid-impregnated silica gel is now ready for use in packing the column.
Protocol 2: General Column Chromatography of Pinacol Boronate Esters
Materials:
-
Crude pinacol boronate ester
-
Boric acid-treated silica gel (from Protocol 1) or neutral alumina
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and visualization reagents
Procedure:
-
Column Packing: Pack the chromatography column with the chosen stationary phase (boric acid-treated silica or neutral alumina) using the desired eluent.
-
Sample Loading: Dissolve the crude pinacol boronate ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of the stationary phase and load it carefully onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point is a 9:1 mixture of hexanes and ethyl acetate.[1] The polarity of the eluent can be gradually increased as needed.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
TLC Analysis: If the compound is not UV-active, stain the TLC plates with p-anisaldehyde or potassium permanganate solution and gently heat to visualize the spots.[1]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visual Workflow
Caption: Workflow for the purification of pinacol boronate esters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Pinacolborane Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinacolborane (HBpin) has emerged as a crucial reagent in modern organic synthesis due to its versatility, stability, and compatibility with a wide range of functional groups.[1] It is extensively used in hydroboration and borylation reactions, providing access to valuable boronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions and other carbon-carbon bond-forming transformations.[2][3] As the demand for complex molecules in the pharmaceutical and materials science sectors grows, the ability to perform pinacolborane reactions on a large scale efficiently, safely, and economically is of paramount importance.[4][5]
These application notes provide a comprehensive overview of the key considerations for the large-scale synthesis of pinacolborane itself and its subsequent use in hydroboration and cross-coupling reactions. Detailed protocols, quantitative data summaries, and safety guidelines are presented to assist researchers and process chemists in scaling up these critical transformations.
Large-Scale Synthesis of Pinacolborane (HBpin)
The accessibility of pinacolborane is a primary consideration for its use in industrial applications. While several methods exist, those utilizing readily available, inexpensive starting materials are most suitable for scale-up.[1][6] A prominent method involves the condensation of pinacol with dichloroborane under alkaline conditions, which offers high, stable yields and utilizes a simple process.[1][6]
Table 1: Comparison of Large-Scale Pinacolborane Synthesis Methods
| Method | Boron Source | Base/Reagent | Solvent | Typical Yield (%) | Key Advantages | Reference(s) |
| Dichloroborane Condensation | Dichloroborane (in dioxane) | Triethylamine | Dichloromethane | 88 | Simple process, high/stable yield, inexpensive materials. | [1] |
| Dichloroborane Condensation | Dichloroborane (in dioxane) | Diisopropylethylamine | Dichloromethane | 89 | High yield, suitable for industrial production. | [6] |
| Dichloroborane Condensation | Dichloroborane (in dioxane) | N,N-diethylaniline | Dichloromethane | 85 | Utilizes common, inexpensive reagents. | [6] |
| Borane-Amine Complex | BH₃·N(Ph)Et₂ | Pinacol | Tetrahydrofuran | 75 | Good yield, distillation provides pure product. | [1] |
| Borane Dimethyl Sulfide | BH₃·SMe₂ | Pinacol | Dichloromethane | 82 | Solution can be used directly; distillation possible. | [1][7] |
Protocol 1: Synthesis of Pinacolborane via Dichloroborane Condensation
This protocol is adapted from a method highlighted for its suitability for industrial-scale production.[1][6]
Materials:
-
Dichloroborane solution (1.0 M in dioxane)
-
Pinacol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas supply
-
5 L four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet/outlet.
Procedure:
-
Setup: Assemble and flame-dry the reaction vessel under a stream of nitrogen.
-
Charging Reagents: Under a positive nitrogen atmosphere, add 1 L of anhydrous dichloromethane to the flask. Cool the vessel to 0°C using an ice bath.
-
Addition of Boron Source: Add 1 L of a 1.0 M dichloroborane solution in dioxane to the flask while maintaining the temperature at 0°C.
-
Pinacol Addition: Add 118.2 g (1.0 mol) of pinacol to the reaction mixture.
-
Base Addition: Slowly add 202.4 g (2.0 mol) of triethylamine dropwise via the dropping funnel over 1-2 hours. Monitor the internal temperature to ensure it does not rise significantly above 5°C. The pH of the mixture should be approximately 11 after addition is complete.[1]
-
Reaction: Allow the reaction mixture to slowly warm to 20°C and stir for 12 hours.
-
Workup: Under nitrogen, filter the solid triethylamine hydrochloride byproduct.
-
Purification: Concentrate the filtrate and perform a reduced-pressure distillation to obtain pure pinacolborane (boiling point: 42-43°C at 50 mm Hg).[1] An expected yield is approximately 112.5 g (88%).[1]
Diagram: Workflow for Pinacolborane Synthesis
Caption: General workflow for the large-scale synthesis of pinacolborane.
Key Large-Scale Applications of Pinacolborane
Catalytic Hydroboration
Catalytic hydroboration with HBpin is a powerful method for converting unsaturated bonds (alkenes, alkynes, carbonyls) into versatile boronic esters.[8][9] On a large scale, catalyst efficiency, cost, reaction conditions, and selectivity are critical factors.[10][11]
Considerations for Scale-Up:
-
Catalyst Selection: A wide range of metal catalysts are effective, including those based on iridium, rhodium, cobalt, iron, and manganese.[10][12][13] For industrial applications, earth-abundant metals like iron and manganese are increasingly preferred due to lower cost and toxicity.[10][13]
-
Solvent: Many hydroborations can be performed under solvent-free (neat) conditions, which is highly advantageous for large-scale synthesis as it improves process mass intensity and simplifies purification.[8][11] When a solvent is necessary, factors like safety, environmental impact, and ease of removal must be considered.[14][15] Toluene is often a suitable choice.[16]
-
Temperature: Reactions are typically run at temperatures ranging from room temperature to 110°C, depending on the substrate and catalyst.[8][11][13]
-
Atom Economy: The hydroboration of alkenes and alkynes is 100% atom-efficient, a significant advantage for sustainable manufacturing.[8]
Table 2: Representative Catalytic Hydroboration Reactions with HBpin
| Substrate Type | Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Key Features | Reference(s) |
| Terminal Alkynes | CGC-type Yttrium complex | 10 | 110 | 36 | 62 | High E-selectivity, solvent-free. | [8] |
| Terminal Alkynes | Mn(I) PCP Pincer Complex | 1 | 50-70 | 8 | >95 | Additive- and solvent-free, high Z-selectivity for aryl alkynes. | [13] |
| Ketones | Iron(III) Salen Complex | 1-2 | 25 | 0.5-12 | 85-98 | Mild conditions, readily scalable to gram-scale. | [10] |
| Esters | Iminopyridine-ligated Zinc | 5 | 90 | 12 | 97 | Solvent-free, reduces esters to alcohols after workup. | [11] |
| Alkenes | Li[iBu₂Al(H)OtBu] | 5 | 80 | 12 | 80-95 | Efficient for various alkyl boronates. | [17] |
| Nitriles | Ruthenium Complex | 3-5 | 60-80 | 24 | >90 | Neat conditions, broad substrate scope. | [10] |
Protocol 2: General Procedure for Gram-Scale Hydroboration of an Alkyne
This protocol is a generalized procedure based on common practices for manganese-catalyzed reactions.[13]
Materials:
-
Alkyne substrate
-
Pinacolborane (HBpin)
-
Manganese catalyst (e.g., cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)])
-
Schlenk flask and nitrogen/argon line
-
Anhydrous solvent (if required, e.g., Toluene)
-
Silica gel for purification
Procedure:
-
Setup: In a glovebox or under a positive pressure of inert gas, add the manganese catalyst (1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the alkyne substrate (e.g., 10 mmol scale). If the reaction is run neat, slowly add pinacolborane (1.1 equivalents, 11 mmol).
-
Reaction: Seal the flask and heat the mixture to the optimized temperature (e.g., 50–70°C) with vigorous stirring.[13] Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the flask to room temperature. If run neat, the crude product may be used directly or purified. If a solvent was used, remove it under reduced pressure.
-
Purification: The resulting vinylboronate ester can be purified by flash column chromatography. (See Section 4.1 for special considerations).
Suzuki-Miyaura Cross-Coupling
Pinacolboronic esters are highly valued substrates for Suzuki-Miyaura coupling due to their stability, ease of handling, and purification compared to boronic acids.[3][18] This reaction is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry.[3][19]
Considerations for Scale-Up:
-
Catalyst: Palladium-based catalysts are most common. For challenging substrates like aryl chlorides, specialized ligands such as bulky N-heterocyclic carbenes (NHCs) or phosphines (e.g., FcPPh₂) are often required.[18][20]
-
Base: An inorganic base is required to activate the boronic ester for transmetalation. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently used.[18][21]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[18]
Table 3: Typical Conditions for Large-Scale Suzuki-Miyaura Reactions
| Aryl Halide | Boronic Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 2,6-Dichloropyridine | Heptyl-Bpin | 1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 74 | Selective coupling of polychlorinated aromatics. |
| Aryl Bromide | Aryl-Bpin | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 | Standard conditions for aryl-aryl coupling. |
| Benzyl Bromide | Pinacolborane | PdCl₂(PPh₃)₂ | i-Pr₂NEt | Dioxane | 80 | ~90 | Synthesis of benzylboronic esters. |
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on conditions for coupling alkyl pinacol esters with aryl chlorides.[18]
Materials:
-
Aryl chloride (e.g., 2,6-dichloropyridine)
-
Alkyl pinacol boronic ester (e.g., Heptyl-Bpin, 1.2 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
FcPPh₂ (6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
1,4-Dioxane and deionized water
-
Reaction vessel suitable for heating under inert atmosphere
Procedure:
-
Setup: To a reaction vessel, add the aryl chloride, alkyl pinacol boronic ester, K₃PO₄, Pd₂(dba)₃, and FcPPh₂.
-
Solvent Addition: Evacuate and backfill the vessel with nitrogen three times. Add degassed 1,4-dioxane and water (2:1 ratio).
-
Reaction: Heat the mixture to 100°C and stir until the starting material is consumed (monitor by LC-MS or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Process, Purification, and Safety Considerations
Purification of Pinacol Boronic Esters
A significant challenge in large-scale reactions is the purification of pinacol boronic esters, which are prone to adsorption on standard silica gel due to the Lewis acidic boron atom interacting with silanol groups.[22] This can lead to product loss or hydrolysis back to the more polar boronic acid.[22][23]
Solutions:
-
Boric Acid-Impregnated Silica Gel: Deactivating the silica gel by treating it with a boric acid solution can suppress over-adsorption and improve recovery.[22][24]
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can cap the acidic silanol groups.[22]
-
Alternative Stationary Phases: For less polar esters, neutral alumina can be a suitable alternative to silica gel.[22]
-
Alternative Boronates: In some cases, converting the pinacol ester to a more stable MIDA (N-methyliminodiacetic acid) boronate can facilitate purification.[23]
Protocol 4: Preparation of Boric Acid-Impregnated Silica Gel
Materials:
-
Silica gel
-
Boric acid
-
Methanol and Ethanol
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of the silica gel in the boric acid/methanol solution (approx. 550 mL per 100 g of silica).[22]
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica with ethanol (approx. 600 mL per 100 g of silica).[22]
-
Dry the silica gel under vacuum until it is a free-flowing powder. The deactivated silica is now ready for column packing.[22]
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy for pinacol esters.
Solvent Selection
Choosing an appropriate solvent is critical for reaction efficiency, safety, and environmental impact.[25] Solvent selection guides developed by pharmaceutical industry consortiums categorize solvents based on safety, health, and environmental criteria.[15][26]
Key Criteria for Solvent Selection on Scale: [15][25]
-
Chemical Compatibility: Must be inert under reaction conditions.
-
Process Efficiency: Should facilitate high reaction rates and yields.
-
Safety: High flash point, low flammability, and low peroxide-forming tendency are desirable.
-
Health & Environment: Low toxicity, biodegradability, and low environmental persistence.
-
Workup & Recovery: Ease of removal and potential for recycling.
-
Regulatory: Compliance with regulations (e.g., REACH).
Safety Considerations
Handling boranes and their derivatives on a large scale requires strict safety protocols.[27][28]
-
Hydrogen Evolution: The synthesis of pinacolborane from sources like borane dimethyl sulfide releases hydrogen gas, which is highly flammable. Reactions must be conducted in well-ventilated areas with adequate headspace and proper venting.[7][28]
-
Air and Moisture Sensitivity: While pinacolborane is more stable than many other boranes, it should be handled under an inert atmosphere (nitrogen or argon) to prevent decomposition and the formation of boronic acid.[22]
-
Exothermic Reactions: Additions of reagents, especially during quenching and workup, can be exothermic. Proper cooling and controlled addition rates are essential to manage the reaction temperature.
-
Workup and Quenching: Unreacted borane reagents must be safely quenched. Slow addition of a proton source like methanol or isopropanol followed by water is a common procedure. This should be done cautiously as it can also evolve hydrogen gas.[27]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, is mandatory at all times.
Conclusion
The transition of pinacolborane-mediated reactions from laboratory scale to industrial production is a feasible and highly valuable endeavor. Success hinges on careful consideration of the synthetic route to pinacolborane itself, optimization of reaction conditions with a focus on cost-effective catalysts and solvent-free protocols, and robust strategies for product purification. By implementing the detailed protocols and adhering to the safety and process considerations outlined in these notes, researchers and drug development professionals can effectively harness the power of pinacolborane chemistry for the large-scale synthesis of complex molecules.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR101922905B1 - New synthetic method for [10B]-L-4-boronophenylalanine (LBPA) using [10B]pinacolborane - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. CN106008575A - Preparation method of pinacolborane - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 10. Pinacolborane [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace [qspace.library.queensu.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. mdpi.com [mdpi.com]
- 17. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 22. benchchem.com [benchchem.com]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 26. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
The Versatility of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in Advanced Materials Science
Introduction
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin), has emerged as a cornerstone reagent in modern materials science. Its remarkable versatility stems from the reactive boron-hydrogen bond, which enables a wide array of transformations, most notably hydroboration and C-H borylation reactions. These reactions provide straightforward access to pinacolyl boronate esters, which are stable, easily handled intermediates crucial for the construction of complex organic materials. This application note details the pivotal role of HBpin in the synthesis of advanced materials, including organic electronics, stimuli-responsive polymers, and porous frameworks, providing detailed protocols and quantitative data for key applications.
Key Applications in Materials Science
The utility of HBpin in materials science is vast, primarily revolving around its use as a precursor to organoboronate esters. These esters are indispensable building blocks for a variety of polymerization and cross-coupling reactions, leading to the creation of materials with tailored electronic, optical, and responsive properties.
Synthesis of Conjugated Polymers for Organic Electronics
Pinacolborane is instrumental in the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iridium-catalyzed C-H borylation of aromatic and heteroaromatic compounds with HBpin or bis(pinacolato)diboron (B₂pin₂) is a powerful method for introducing boronate ester functionalities.[1][2][3] These functionalized monomers can then undergo Suzuki-Miyaura cross-coupling polymerization with halogenated comonomers to form high-molecular-weight conjugated polymers.[4][5]
Table 1: Performance of Conjugated Polymers Synthesized via Suzuki-Miyaura Polymerization Using Pinacolborane Derivatives
| Polymer Structure | Monomers | Catalyst System | Molecular Weight (Mn) (kDa) | PDI | Application | Key Performance Metric | Reference |
| Poly(3-hexylthiophene) (rr-P3HT) | 2-bromo-3-hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | Pd(OAc)₂/SPhos | 18.7 | 2.3 | Organic Photovoltaics | - | [6] |
| Poly(9,9-dioctylfluorene-co-dibenzothiophene-S,S-dioxide) | 2,7-Dibromo-9,9-dioctylfluorene, 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,8-dihexyldibenzothiophene-S,S-dioxide | Not Specified | - | - | Blue-Emitting OLEDs | Emission λmax = 420 nm | [7] |
| Polytriarylamine Copolymers | Bis(MIDA) boronate ester substituted arylamines, Dibromo arenes | Pd(OAc)₂/SPhos | 4.3 - 39.4 | 1.6 - 2.5 | Organic Electronics | - | [8] |
Development of Stimuli-Responsive Materials
Boronic acid-containing polymers, often synthesized from precursors prepared using HBpin, are a significant class of "smart" materials. These polymers can respond to various stimuli, such as changes in pH or the presence of specific biomolecules like glucose.[9] This responsiveness is due to the reversible formation of boronate esters with diols. This property is particularly valuable for applications in drug delivery, sensing, and self-healing materials.[10][11][12][13]
Table 2: Properties of Stimuli-Responsive Hydrogels Based on Boronic Acid Derivatives
| Polymer System | Stimulus | Measured Property | Response Range/Value | Reference |
| Poly(vinyl alcohol) / 3-aminophenylboronic acid | Glucose | Insulin Release | Increased release with increasing glucose concentration | [1] |
| Alginate-Boronic Acid | pH | Swelling | Swells at basic pH, shrinks at acidic pH | [12][13] |
| Alginate-Boronic Acid | Fructose | Disintegration | Progressive disintegration in the presence of fructose | [12] |
| Poly(N-isopropylacrylamide)-co-m-aminophenylboronic acid | pH / RNA | Lower Critical Solution Temperature (LCST) | LCST varies linearly with RNA concentration at specific pH values | [14] |
| Poly(vinyl alcohol) / 4-mercaptophenylboronic acid | Glucose / Redox (Glutathione) | Degradation | Gradual degradation in the presence of stimuli | [15] |
Precursors for Porous Materials
HBpin and its derivatives are utilized in the synthesis of porous organic materials such as covalent organic frameworks (COFs). The boronate ester groups can participate in self-condensation reactions or cross-coupling reactions to form extended, porous, and crystalline networks.[16] These materials are promising for applications in gas storage, separation, and catalysis.
Experimental Protocols
Protocol 1: Iridium-Catalyzed C-H Borylation of Arenes
This protocol describes a general procedure for the iridium-catalyzed C-H borylation of an arene using bis(pinacolato)diboron (B₂pin₂), a common derivative of HBpin.[2][17]
Materials:
-
Arene (e.g., benzene, 1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
[Ir(COD)Cl]₂ (0.015 mmol)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol)
-
Anhydrous and degassed solvent (e.g., cyclohexane, 3 mL)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the arene, B₂pin₂, [Ir(COD)Cl]₂, and dtbpy to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the flask.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 1-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired arylboronate ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling Polymerization
This protocol provides a general method for the synthesis of a conjugated polymer via Suzuki-Miyaura coupling of a dibromo monomer and a diboronate ester monomer.[7][8]
Materials:
-
Dibromo monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 mmol)
-
Diboronate ester monomer (e.g., a diboronate ester of a comonomer, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos precatalyst, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent mixture (e.g., dioxane/water, 4:1 v/v, 10 mL)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add the dibromo monomer, the diboronate ester monomer, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
The polymerization is typically carried out for 24-48 hours. The progress can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the polymer).
-
Precipitate the polymer from the final solvent fraction into methanol, collect by filtration, and dry under vacuum.
Protocol 3: Synthesis of a Glucose-Responsive Hydrogel
This protocol describes the synthesis of a glucose-responsive hydrogel using a boronic acid-functionalized polymer and poly(vinyl alcohol) (PVA).[1][11][15]
Materials:
-
Polymer with pendant boronic acid groups (e.g., poly(acrylamide-co-3-acrylamidophenylboronic acid))
-
Poly(vinyl alcohol) (PVA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glucose solution
Procedure:
-
Prepare a solution of the boronic acid-functionalized polymer in PBS (pH 7.4).
-
Prepare a separate solution of PVA in PBS (pH 7.4).
-
Mix the two polymer solutions at the desired ratio. A hydrogel should form upon mixing due to the formation of boronate ester crosslinks between the boronic acid groups and the diol units of PVA.
-
To test the glucose responsiveness, immerse a piece of the hydrogel in a glucose solution.
-
Observe the swelling or degradation of the hydrogel over time. The extent of swelling/degradation can be quantified by measuring the change in mass or volume of the hydrogel. For drug release studies, the hydrogel can be loaded with a model drug (e.g., insulin), and the release profile in the presence and absence of glucose can be monitored.[1]
Visualizations
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Caption: Catalytic Cycle of Suzuki-Miyaura Polymerization.
Caption: Mechanism of a Stimuli-Responsive Boronic Acid Hydrogel.
Conclusion
This compound is a powerful and versatile reagent that has significantly impacted the field of materials science. Its ability to serve as a precursor for a wide range of organoboronate esters has enabled the synthesis of novel polymers and materials with precisely controlled properties. From high-performance organic electronics to intelligent stimuli-responsive systems, the applications of HBpin continue to expand, offering exciting opportunities for the development of next-generation materials. The protocols and data presented herein provide a valuable resource for researchers and scientists working at the forefront of materials chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Spectroscopy of Poly(9,9-dioctylfluorene-2,7-diyl-co-2,8-dihexyldibenzothiophene-S,S-dioxide-3,7-diyl)s: Solution-Processable, Deep-Blue Emitters with a High Triplet Energy | CoLab [colab.ws]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. Multi-Stimuli-Responsive Nanoparticles Formed of POSS-PEG for the Delivery of Boronic Acid-Containing Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Carbon-Carbon Bond Formation Using Pinacolborane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis and application of pinacolborane derivatives in the formation of carbon-carbon (C-C) bonds, a cornerstone of modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The methodologies outlined below focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for constructing C-C bonds.
Application Note 1: Synthesis of Arylboronic Pinacol Esters from Arylamines
This section details a metal-free approach for the synthesis of arylboronic pinacol esters from readily available arylamines. This method serves as a crucial first step, providing the necessary organoboron coupling partner for subsequent C-C bond formation reactions.
Data Presentation: Substrate Scope for the Borylation of Arylamines
The following table summarizes the yields for the synthesis of various arylboronic pinacol esters from their corresponding arylamines. The reaction is generally efficient for a range of electronically diverse and sterically varied substrates.
| Entry | Arylamine Substrate | Product | Yield (%) |
| 1 | 4-Nitroaniline | 4-Nitrophenylboronic acid pinacol ester | 85 |
| 2 | 4-Methoxyaniline | 4-Methoxyphenylboronic acid pinacol ester | 78 |
| 3 | 3-Methylaniline | 3-Methylphenylboronic acid pinacol ester | 82 |
| 4 | 4-Fluoroaniline | 4-Fluorophenylboronic acid pinacol ester | 75 |
| 5 | 2-Chloroaniline | 2-Chlorophenylboronic acid pinacol ester | 68 |
| 6 | 4-Aminobenzaldehyde | 4-Formylphenylboronic acid pinacol ester | 72 |
| 7 | 2-Naphthylamine | Naphthalen-2-ylboronic acid pinacol ester | 88 |
| 8 | 3-Aminopyridine | Pyridin-3-ylboronic acid pinacol ester | 65 |
Experimental Protocol: General Procedure for the Synthesis of Arylboronic Pinacol Esters
This protocol is adapted from a metal-free borylation process.[1][2]
Materials:
-
Arylamine (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)
-
tert-Butyl nitrite (t-BuONO) (1.5 mmol, 1.5 equiv)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar
-
Stir plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the arylamine (1.0 mmol) and bis(pinacolato)diboron (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture at room temperature to dissolve the solids.
-
Slowly add tert-butyl nitrite (1.5 mmol) to the reaction mixture at room temperature. The reaction is often accompanied by gas evolution and a color change.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If purification is required, the residue can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization: Workflow for Arylboronate Synthesis
Caption: A generalized workflow for the synthesis of arylboronic pinacol esters.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This section provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of C(sp²)-C(sp²) bonds between aryl or vinyl halides/triflates and organoboronic esters.
Data Presentation: Substrate Scope for Suzuki-Miyaura Cross-Coupling
The following table presents the yields for the coupling of various arylboronic pinacol esters with a selection of aryl and heteroaryl halides.
| Entry | Arylboronic Pinacol Ester | Coupling Partner (Aryl Halide) | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | 1-Iodo-3-nitrobenzene | 4-Methoxy-3'-nitro-1,1'-biphenyl | 88 |
| 3 | Thiophen-2-ylboronic acid pinacol ester | 2-Bromopyridine | 2-(Thiophen-2-yl)pyridine | 75 |
| 4 | Naphthalen-1-ylboronic acid pinacol ester | 4-Chloroanisole | 1-(4-Methoxyphenyl)naphthalene | 85 |
| 5 | Vinylboronic acid pinacol ester | 1-Iodonaphthalene | 1-Vinylnaphthalene | 78 |
| 6 | 4-Fluorophenylboronic acid pinacol ester | 2,6-Dichloropyridine | 2-Chloro-6-(4-fluorophenyl)pyridine | 74 |
| 7 | 4-Acetylphenylboronic acid pinacol ester | 4-Bromoacetophenone | 4,4'-Diacetyl-1,1'-biphenyl | 90 |
| 8 | 3-(Trifluoromethyl)phenylboronic acid pinacol ester | 1-Bromo-4-methoxybenzene | 4'-Methoxy-3-(trifluoromethyl)-1,1'-biphenyl | 89 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[3][4][5][6]
Materials:
-
Arylboronic pinacol ester (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl halide (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 4:1, 5 mL)
-
Schlenk tube or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the arylboronic pinacol ester (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (5 mL of 4:1 dioxane/water) to the Schlenk tube via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 3: Work-up and Purification of Boron-Containing Compounds
A common challenge in reactions involving organoboron reagents is the removal of boron-containing byproducts during work-up and purification.
Protocol: Removal of Boron-Containing Byproducts
This protocol provides a simple and effective method for the removal of boronic acid and its derivatives from a reaction mixture.[7][8]
Procedure:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Add methanol (MeOH, 10-20 mL) to the residue and concentrate the mixture again under reduced pressure.
-
Repeat the addition and evaporation of methanol two to three more times. This process forms the volatile trimethyl borate (B(OMe)₃), which is removed under vacuum.
-
Following this procedure, proceed with the standard aqueous work-up and chromatographic purification as described in the previous protocols.
Visualization: Logic for Purification Strategy
References
- 1. ftp.orgsyn.org [ftp.orgsyn.org]
- 2. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Troubleshooting & Optimization
common side reactions in Miyaura borylation and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during Miyaura borylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Miyaura borylation?
A1: The most frequently encountered side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two aryl halide molecules.[1][2] This is often promoted by the presence of oxygen and Pd(II) species.[3]
-
Protodeborylation/Dehalogenation: Loss of the boronic ester group from the desired product (protodeborylation) or loss of the halide from the starting material (dehalogenation), both resulting in an undesired C-H bond formation.[4][5] This is often exacerbated by the presence of water or other protic sources.
-
Hydrolysis of the Boronate Ester: The boronate ester product, particularly pinacol esters, can hydrolyze back to the boronic acid, especially during aqueous workup or chromatography on silica gel.[2][6]
-
Catalyst Deactivation: The palladium catalyst can precipitate from the reaction mixture, appearing as "palladium black," which leads to a stall or significant slowdown of the reaction.[7]
Q2: My reaction is complete, but I am having difficulty isolating my boronate ester due to decomposition on the silica gel column. What can I do?
A2: Decomposition on silica gel is a common issue, often due to the acidic nature of the silica promoting hydrolysis of the boronate ester.[2] Here are several strategies to address this:
-
Use a more robust boronate ester: Consider using boronate esters that are more resistant to hydrolysis, such as neopentylglycol or MIDA (N-methyliminodiacetic acid) esters.[3]
-
Neutralize the silica gel: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexanes) containing a small amount of a non-nucleophilic base, such as triethylamine (1-2% v/v). After stirring, the solvent can be removed under reduced pressure before packing the column.
-
Alternative purification methods: If possible, purify the product by recrystallization or distillation to avoid chromatography altogether.
-
Formation of a more stable derivative: In some cases, the crude boronate ester can be converted to a more stable derivative, such as a DABO boronate, which can be crystallized and purified.[8]
Q3: I am observing a significant amount of homocoupling of my aryl halide starting material. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, especially when using Pd(II) precatalysts.[3] To minimize homocoupling, consider the following:
-
Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[3]
-
Use a Pd(0) source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions. Using a Pd(0) source, such as Pd(PPh₃)₄, may be beneficial.
-
Optimize the base: The choice of base is crucial. While a weak base like potassium acetate (KOAc) is standard, sometimes switching to a different base can help. For example, using a lipophilic carboxylate base like potassium 2-ethylhexanoate has been shown to improve reaction efficiency and reduce side products.[9][10] Using a stronger base can sometimes promote the desired borylation over the competing homocoupling.[11]
-
Ligand choice: The ligand on the palladium catalyst can influence the relative rates of the desired reaction and side reactions. If you are using a standard ligand, consider screening other phosphine ligands.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor solubility of reagents. 4. Inappropriate base. | 1. Use a fresh batch of catalyst or a different palladium source.[1] 2. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is thoroughly degassed.[12] 3. Choose a solvent in which all components are soluble at the reaction temperature. 4. Screen different bases; potassium pivalate or potassium 2-ethylhexanoate can be effective alternatives to KOAc.[1][9] |
| Significant protodeborylation or dehalogenation | 1. Presence of protic impurities (e.g., water). 2. Substrate is prone to this side reaction. 3. Reaction temperature is too high or reaction time is too long. | 1. Use rigorously dried solvents and reagents. 2. Consider using a more stable boronate ester protecting group. For particularly sensitive substrates, a milder borylation method may be needed. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents. 3. Competing side reactions due to substrate functionality. | 1. Lower the reaction temperature. 2. Carefully check the equivalents of all reagents, especially the borylating agent and base. 3. If the substrate has functional groups that can react under the conditions (e.g., reducible groups), they may need to be protected.[13] |
| Catalyst turns black and precipitates | 1. Catalyst deactivation/agglomeration. 2. Incorrect ligand-to-metal ratio. | 1. This "palladium blackout" can sometimes be avoided by changing the limiting reagent in telescoped reactions.[7] Consider using a more robust ligand that stabilizes the palladium nanoparticles. 2. Ensure the correct stoichiometry of the ligand and palladium source, especially when generating the catalyst in situ. |
Data Summary
Table 1: Comparison of Bases in the Miyaura Borylation of 4-bromotoluene *
| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Homocoupling (%) |
| 1 | KOAc | 80 | 16 | >99 | 95 | <1 |
| 2 | K₃PO₄ | 80 | 16 | >99 | 93 | 2 |
| 3 | Cs₂CO₃ | 80 | 16 | >99 | 85 | 10 |
| 4 | K₂CO₃ | 80 | 16 | >99 | 88 | 8 |
| 5 | KOᵗBu | 80 | 2 | >99 | 70 | 25 |
*Data is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrate and reaction conditions. A weaker base like KOAc generally provides higher yields of the desired boronate ester with minimal homocoupling.[13][14] Stronger bases can lead to increased formation of homocoupling byproducts.[15][16]
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation under Anhydrous Conditions
This protocol provides a general method for the palladium-catalyzed borylation of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc), flame-dried under vacuum (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.[17]
Visualizations
Caption: Catalytic cycle of the Miyaura borylation reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
troubleshooting incomplete conversion in pinacolborane reactions
Welcome to the technical support center for troubleshooting pinacolborane (HBpin) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly incomplete conversions, during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pinacolborane reaction is not going to completion. What are the most common initial checks I should perform?
A1: When facing an incomplete reaction, start by verifying the fundamentals. Ensure all reagents are pure and anhydrous, as pinacolborane is sensitive to air and moisture.[1] Use freshly distilled, anhydrous solvents and thoroughly dried glassware under a strictly inert atmosphere (e.g., argon or nitrogen).[2] Confirm the accuracy of your stoichiometry, ensuring the correct molar ratios of substrate, pinacolborane, catalyst, and base have been used.[3] Finally, double-check the reaction temperature and time, as some substrates may require more forcing conditions or longer reaction times to achieve full conversion.[2][4]
Q2: How does the quality of the pinacolborane reagent affect the reaction outcome?
A2: The quality of pinacolborane is critical. As it is sensitive to air and moisture, improper storage can lead to decomposition, reducing the amount of active reagent available for the hydroboration.[1] This can result in the formation of inactive borates.[5] It is recommended to use a fresh bottle of the reagent or purify the existing one if its quality is questionable.[3]
Q3: Can the solvent choice lead to an incomplete reaction?
A3: Absolutely. The solvent plays a crucial role in reactant solubility and can interact with the catalyst or reagents, influencing reactivity.[6][7] Ethereal solvents like THF can form adducts with boranes, potentially reducing their reactivity.[6][8] In cases of low conversion, screening a range of anhydrous, degassed solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, or non-coordinating hydrocarbon solvents like hexane) can be beneficial.[3][6]
Q4: I am observing significant byproduct formation. What are the likely side reactions?
A4: Several side reactions can compete with the desired hydroboration, leading to incomplete conversion of the starting material into the target product. Common side reactions include:
-
Protodeboronation: Cleavage of the newly formed C-B bond by a proton source (e.g., residual water or acidic protons on the substrate).[2][3]
-
Homocoupling: Dimerization of the starting materials, which can be promoted by the presence of oxygen or certain catalyst systems.[2][9]
-
Formation of Dialkylborinic Acid Derivatives: This is particularly problematic with terminal alkenes, where a second hydroboration event can occur. Using an excess of the hydroborating agent can sometimes minimize this.[10]
-
Dehydrogenative Borylation: This can occur with aryl alkenes, leading to vinylboronate esters instead of the desired alkylboronate.[11]
Troubleshooting Guides for Incomplete Conversion
Guide 1: Catalyst System and Reaction Conditions
This guide focuses on optimizing the catalytic system and physical parameters of the reaction.
| Problem | Potential Cause | Recommended Action | Citation |
| Low or No Conversion | Inactive or deactivated catalyst. | Use a fresh batch of catalyst and ligand. Consider screening alternative catalyst systems (e.g., different palladium or rhodium sources and ligands). Catalyst deactivation can sometimes limit reactions. | [3][11] |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). | [4] | |
| Inappropriate reaction temperature. | Gradually increase the reaction temperature. Some substrates, especially those with electron-withdrawing groups or steric hindrance, may require higher temperatures (e.g., 100-110 °C) to drive the reaction to completion. | [2][4] | |
| Insufficient reaction time. | Monitor the reaction progress using TLC, GC-MS, or HPLC. Extend the reaction time until the starting material is consumed. | [2][12] | |
| Poorly chosen base or solvent. | The choice of base and solvent is critical. For palladium-catalyzed borylations, triethylamine is common. Screen different anhydrous solvents like dioxane, toluene, or DMF. | [3][4] |
Guide 2: Substrate and Reagent Issues
This guide addresses problems related to the starting materials and the pinacolborane reagent itself.
| Problem | Potential Cause | Recommended Action | Citation |
| Incomplete Conversion | Sterically hindered substrate. | Reactions with sterically demanding substrates may be slower. Increasing the temperature, reaction time, or catalyst loading may be necessary. | [4] |
| Substrate contains functional groups incompatible with the reaction conditions. | Pinacolborane reactions are generally tolerant of many functional groups, but highly acidic or basic groups may interfere. Protection of these groups may be required. | [4] | |
| Poor quality pinacolborane (HBpin). | Use a fresh bottle of HBpin or purify the existing reagent. Ensure it is handled under strictly anhydrous and inert conditions. | [1][3] | |
| Presence of moisture or protic impurities. | Ensure all reagents and solvents are anhydrous and the reaction is run under a robust inert atmosphere (argon or nitrogen). | [1][2] | |
| Competitive side reactions (e.g., formation of dialkylborinic acid derivatives with terminal alkenes). | Using an excess of pinacolborane can sometimes suppress the formation of dialkylborane byproducts. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Borylation of an Aryl Halide
This protocol provides a typical starting point for the borylation of an aryl halide with pinacolborane.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Setup: In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and the base (e.g., triethylamine, 3.0 mmol).[4]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Pinacolborane Addition: Add pinacolborane (1.5 mmol) dropwise to the stirred mixture at room temperature.[4]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).[4]
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC, GC-MS, or HPLC.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Troubleshooting a Sluggish Reaction
This protocol outlines steps for optimizing a reaction that shows low conversion.
-
Baseline Experiment: Set up the reaction using the general protocol (Protocol 1). After a set time (e.g., 4 hours), take an aliquot for analysis (e.g., GC-MS or ¹H NMR) to determine the initial conversion.
-
Temperature Increase: If conversion is low, increase the reaction temperature by 10-20 °C and continue to monitor the reaction progress at regular intervals.
-
Extended Reaction Time: If increasing the temperature does not lead to full conversion, allow the reaction to run for a longer period (e.g., 12-24 hours), monitoring periodically.[12]
-
Reagent Addition: If the reaction stalls, consider the possibility of reagent degradation. Under a positive flow of inert gas, add an additional portion of the catalyst (e.g., 0.5-1 mol%) and/or pinacolborane (0.2-0.5 equivalents).
-
Solvent Screening: If the above steps fail, set up parallel small-scale reactions to screen different anhydrous solvents (e.g., THF, toluene, dioxane, DMF) to identify a more suitable medium.[3][6]
Visual Troubleshooting Workflows
Caption: A stepwise workflow for troubleshooting incomplete conversion.
Caption: A decision tree for diagnosing the root cause of low yield.
References
- 1. Pinacolborane [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: NMR Analysis of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) and its derivatives. The focus is on identifying common impurities and reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my reaction mixture involving pinacolborane?
A1: Besides your starting materials and desired product, common impurities include:
-
Pinacol: Formed from the hydrolysis or degradation of the pinacolborane reagent or boronic ester product.
-
Boric Acid: A common byproduct resulting from the hydrolysis of boron-containing reagents and intermediates.
-
Bis(pinacolato)diboron (B₂pin₂): Can be present as an impurity in the starting pinacolborane or formed as a byproduct in certain reaction conditions.
-
Unreacted Starting Materials: Incomplete reactions will show residual starting materials.
-
Solvent and Grease: Residual solvents from purification or grease from glassware are common contaminants.
Q2: I see a singlet at around 1.2-1.3 ppm in my ¹H NMR spectrum. What could it be?
A2: A singlet in this region is often indicative of the methyl protons of pinacol. In CDCl₃, pinacol typically appears as a sharp singlet around 1.23 ppm.[1] This is a strong indicator of the decomposition of your pinacolborane-derived species.
Q3: My ¹¹B NMR spectrum shows multiple peaks. What do they signify?
A3: Different boron species have characteristic chemical shifts in ¹¹B NMR.
-
Pinacolborane (HBpin): Typically appears as a doublet around 27-30 ppm with a B-H coupling constant of approximately 177 Hz.
-
Pinacol Boronic Esters (R-Bpin): These sp²-hybridized boron centers usually resonate in the range of 20-35 ppm.
-
Boric Acid: Shows a broad signal around 19-20 ppm, though its chemical shift can be pH and solvent-dependent.[2][3]
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Borate Esters or Adducts: sp³-hybridized boron species are shielded and appear upfield, typically between 5-15 ppm.
-
Bis(pinacolato)diboron (B₂pin₂): Has a characteristic chemical shift around 30-31 ppm.
Q4: How can I confirm the presence of an alcohol impurity like pinacol?
A4: To confirm the presence of an -OH group, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The proton signal from the -OH group will exchange with deuterium and either disappear or significantly decrease in intensity.
Troubleshooting Guide
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum
-
Symptom: Unidentified peaks are present in your ¹H NMR spectrum.
-
Possible Cause & Solution:
-
Residual Solvents: Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.[4]
-
Pinacol Formation: A singlet around 1.23 ppm (in CDCl₃) likely corresponds to pinacol.[1] To minimize its formation, ensure your reaction is performed under anhydrous conditions and that your glassware is thoroughly dried.
-
Starting Material Impurities: Run an NMR of your starting materials to check for impurities that may be carried through the reaction.
-
Issue 2: Complex or Broad Signals in the ¹¹B NMR Spectrum
-
Symptom: The ¹¹B NMR spectrum is difficult to interpret due to broad or multiple unexpected signals.
-
Possible Cause & Solution:
-
Multiple Boron Species: The presence of multiple peaks indicates a mixture of boron compounds. Use the chemical shift data in the table below to tentatively assign the species.
-
Hydrolysis: Broad signals, particularly around 19 ppm, can indicate the presence of boric acid due to hydrolysis.[2][3] Use anhydrous solvents and reagents to prevent this.
-
Quadrupolar Relaxation: Boron-11 is a quadrupolar nucleus, which can lead to broad lines. This is inherent to the nucleus but can be exacerbated by viscous solutions or the presence of paramagnetic species. Ensure your sample is not too concentrated.
-
Data Presentation
Table 1: Characteristic NMR Chemical Shifts of Common Species in Pinacolborane Reactions (in CDCl₃)
| Compound | ¹H Chemical Shift (ppm) | ¹¹B Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
| Pinacolborane (HBpin) | ~1.27 | ~27.5 | s (12H, CH₃) | B-H proton is often not observed. ¹¹B is a doublet (J ≈ 177 Hz). |
| Pinacol | ~1.23 | - | s (12H, CH₃), ~2.40 (s, 2H, OH) | OH peak is variable and exchanges with D₂O.[1] |
| Boric Acid | - | ~19.6 | - | Signal is often broad. Chemical shift is solvent and pH dependent.[3] |
| Bis(pinacolato)diboron (B₂pin₂) | ~1.25 | ~30.7 | s (24H, CH₃) | |
| Generic Aryl Pinacol Boronate | ~1.35 | ~30-33 | s (12H, CH₃) | Aromatic protons will be in the aromatic region. |
| Generic Alkyl Pinacol Boronate | ~1.24 | ~33-35 | s (12H, CH₃) | Alkyl protons will be in the aliphatic region. |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Protocol for Monitoring a Borylation Reaction by ¹H NMR
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the limiting reagent (e.g., aryl halide, ~0.05 mmol) in a deuterated solvent (e.g., 0.6 mL CDCl₃) that is known to be compatible with your reaction.
-
Add an internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) to allow for quantification. The internal standard should have a signal that does not overlap with reactant or product signals.
-
Acquire a t=0 spectrum to get a baseline.
-
-
Reaction Initiation:
-
Add the other reagents, including pinacolborane and any catalysts or bases, to the NMR tube.
-
-
Data Acquisition:
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.
-
The time between spectra will depend on the reaction rate. For slow reactions, an hour between time points may be sufficient. For faster reactions, spectra may be needed every few minutes.
-
-
Data Analysis:
-
Process the spectra and integrate the signals of the starting material, product, and internal standard.
-
The relative integrals will allow you to determine the conversion of the reaction over time.
-
Visualizations
Caption: Workflow for identifying impurities in pinacolborane reactions.
Caption: Decision tree for troubleshooting common NMR spectral issues.
References
strategies to prevent catalyst deactivation in Suzuki coupling with pinacolborane esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing pinacolborane esters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pinacolborane ester is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki coupling reactions with pinacolborane esters can stem from several issues. The most common culprits are catalyst deactivation, suboptimal reaction conditions, and the stability of the boronic ester itself. Key areas to troubleshoot include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.
-
Inefficient Transmetalation: The transfer of the organic group from the boron ester to the palladium center is a critical step and can be sluggish.
-
Protodeboronation: Cleavage of the carbon-boron bond of the pinacolborane ester, replacing it with a carbon-hydrogen bond, is a common side reaction that consumes the starting material.[1][2]
-
Homocoupling: Self-coupling of the pinacolborane ester or the halide starting material can lead to undesired byproducts.[3][4]
Q2: I am observing significant protodeboronation of my pinacolborane ester. How can this be minimized?
A2: While pinacol esters are more stable than their corresponding boronic acids, protodeboronation can still be a significant issue, particularly with electron-rich or heteroaromatic substrates.[1][2] Strategies to mitigate this include:
-
Base Selection: Use a weaker, non-hydroxide base. Bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective while minimizing protodeboronation.[1] Strong bases such as NaOH or KOH should be avoided.[1]
-
Anhydrous Conditions: Water can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid, which is more prone to protodeboronation.[1] Ensure all solvents and glassware are rigorously dried.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1] Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Efficient Catalyst System: A highly active catalyst that promotes a fast Suzuki coupling can outcompete the protodeboronation side reaction.[1]
Q3: What is the role of the base in the Suzuki coupling with pinacolborane esters, and how do I choose the right one?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It is believed to activate the organoboron species, increasing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium center.[5][6] The choice of base is critical and can significantly impact the reaction yield. Inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are generally more effective than organic bases like triethylamine for this type of coupling.[5] The optimal base is often substrate-dependent, and screening a few options is recommended.
Q4: How can I prevent the formation of homocoupling byproducts?
A4: Homocoupling of the boronic ester is often promoted by the presence of oxygen in the reaction mixture.[3][4] To minimize this side reaction:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Pre-heating: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the pinacolborane ester can sometimes reduce homocoupling.[4]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed, active Pd(0) catalyst. | Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not proceed effectively. |
| Poor Ligand Choice | Screen a panel of electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands. | The ligand stabilizes the palladium catalyst and influences both the oxidative addition and reductive elimination steps. Bulky, electron-donating ligands often improve catalyst performance.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | While higher temperatures can promote side reactions, some Suzuki couplings require more thermal energy to overcome the activation barrier. |
| Solvent Effects | Screen different solvents. Common choices include dioxane, THF, and toluene, often with a small amount of water. | The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalyst. |
Issue 2: Significant Formation of Byproducts (Protodeboronation or Homocoupling)
| Byproduct Observed | Potential Cause | Recommended Solution | Rationale |
| Protodeboronated Product | Presence of water; strong base; high temperature. | Use anhydrous solvents and reagents. Switch to a weaker base (e.g., K₃PO₄, K₂CO₃).[1] Lower the reaction temperature.[1] | These conditions are known to promote the cleavage of the C-B bond. |
| Homocoupled Product | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[3][4] | Oxygen can promote the oxidative homocoupling of the boronic ester. |
Data Presentation
Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid Pinacol Ester
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | Na₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 5 | NaOH | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 24 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pinacolborane Ester
This protocol provides a general starting point for the Suzuki coupling of an aryl halide with a pinacolborane ester. Optimization of the base, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pinacolborane ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), pinacolborane ester (1.2 equiv), and anhydrous base (2.5 equiv).
-
In a separate vial, dissolve the palladium precatalyst (2 mol%) and ligand (4 mol%) in a small amount of the reaction solvent.
-
Add the degassed solvent to the Schlenk flask via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Add the catalyst/ligand solution to the reaction mixture.
-
Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Protodeboronation
This protocol is designed for substrates that are prone to protodeboronation.
Materials:
-
As in Protocol 1, with the following modifications:
-
Base: Anhydrous K₂CO₃ or K₃PO₄[1]
-
Solvent: Anhydrous toluene or 2-MeTHF
-
Activated molecular sieves (4Å)
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), anhydrous base (2.5 equiv), palladium catalyst (e.g., 2 mol%), and activated molecular sieves.
-
Add the anhydrous solvent via syringe.
-
Add the pinacolborane ester (1.3 equiv) to the reaction mixture.
-
Heat the mixture to a lower temperature (e.g., 60-80 °C) and stir.[1]
-
Monitor the reaction closely. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.[1]
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
optimizing reaction conditions for borylation of electron-deficient substrates
Welcome to the technical support center for the borylation of electron-deficient substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this challenging but crucial transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the borylation of electron-deficient substrates often challenging?
A1: The borylation of electron-deficient substrates, such as aryl halides with electron-withdrawing groups, can be difficult due to several factors. Electron-deficient aryl halides are known to be more challenging substrates for Pd-catalyzed carbon-boron bond-forming processes.[1] The electron-withdrawing groups can deactivate the catalyst or lead to undesired side reactions. For iridium-catalyzed C-H borylation, arenes with electron-withdrawing groups are generally more reactive.[2] However, in palladium-catalyzed Miyaura borylation, the reactivity of aryl halides is increased by electron-withdrawing groups in the ortho or para positions, which facilitates the oxidative addition step.[3] Careful optimization of the catalyst system, ligands, base, and reaction conditions is therefore critical for success.
Q2: What are the most common catalysts used for the borylation of electron-deficient substrates?
A2: Palladium and iridium-based catalysts are the most common.
-
Palladium catalysts , often in combination with specific phosphine ligands like SPhos, are highly effective for the borylation of aryl and heteroaryl halides.[1][4] Systems like PdCl2(CH3CN)2/SPhos have shown high activity for borylating electron-deficient aryl chlorides.[1]
-
Iridium catalysts , typically used with bipyridine or phenanthroline ligands, are primarily employed for direct C-H borylation of arenes and heteroarenes.[5][6][7] These reactions can be influenced by both steric and electronic factors.[2][5]
-
Iron-based catalysts are emerging as a more sustainable alternative for the borylation of aryl chlorides and triflates, particularly for electron-deficient substrates.[8][9]
Q3: How do I choose the right ligand for my palladium-catalyzed borylation?
A3: Ligand choice is crucial for a successful borylation, especially with challenging substrates. Sterically demanding and electron-rich phosphine ligands are often required.[10][11] For palladium-catalyzed borylation, dicyclohexylphosphino biphenyl ligands have shown higher conversion and yield compared to diphenyl- or di-tert-butylphosphino compounds.[1] SPhos, a type of dialkylbiarylphosphine ligand, is frequently cited as being highly effective, enabling reactions at low catalyst loadings and even at room temperature for some substrates.[1][4]
Q4: Can I perform a borylation if my substrate contains base-sensitive functional groups?
A4: Yes, but it requires careful selection of the base. Strong bases can lead to decomposition of products or undesired side reactions with sensitive functional groups like ketones, aldehydes, or nitro groups.[12][13] The use of milder bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) is recommended in the Miyaura borylation to avoid competing Suzuki coupling.[14] For substrates prone to decomposition with strong bases, identifying a weaker base that still promotes the reaction is key.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the borylation of electron-deficient substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion to Product | 1. Catalyst Inactivity: The palladium precatalyst may not be reduced to the active Pd(0) species, or the catalyst may be poisoned.[15] 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrate, leading to low catalyst activity.[1][4] 3. Inappropriate Base: The base may not be strong enough to facilitate transmetalation, or it may be too strong and cause substrate/product decomposition.[14] 4. Oxygen Contamination: The presence of oxygen can deactivate the catalyst.[15] 5. Reagent Quality: The diboron reagent (e.g., B2pin2) or solvent may be of poor quality or contain impurities.[15] 6. Solubility Issues: The reaction mixture may not be homogeneous.[15] | 1. Optimize Catalyst System: Switch to a different palladium precursor or ligand. For electron-deficient aryl chlorides, a PdCl2(CH3CN)2/SPhos system is a good starting point.[1] For C-H borylation, consider an iridium catalyst.[5] 2. Screen Ligands: Test a panel of electron-rich, bulky phosphine ligands such as SPhos or other dialkylbiaryl phosphines.[1] 3. Vary the Base: Screen milder bases like KOAc or KOPh.[14] In some cases, a stronger base might be necessary, but monitor for side reactions. 4. Ensure Inert Atmosphere: Use rigorous air-free techniques, such as freeze-pump-thaw cycles for the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[15] 5. Verify Reagent Purity: Check the purity of the diboron reagent by NMR. Use anhydrous solvents.[15] 6. Improve Solubility: Choose a solvent in which all components are soluble at the reaction temperature. |
| Formation of Side Products (e.g., Protodeborylation, Homocoupling) | 1. Presence of Water: Traces of water can lead to protodeborylation of the desired boronic ester. 2. Inappropriate Base: Strong bases can sometimes promote competing Suzuki-Miyaura coupling if boronic acid is formed in situ.[14] 3. High Temperature: Elevated temperatures can sometimes lead to side reactions. | 1. Use Anhydrous Conditions: Dry all reagents and solvents thoroughly. Use freshly dried base.[15] 2. Use a Milder Base: Switch to KOAc, which is generally effective and minimizes side reactions.[14] 3. Optimize Temperature: Try running the reaction at a lower temperature, although this may require longer reaction times. For some systems, 80 °C is sufficient for aryl bromides and iodides, while aryl chlorides may require 110 °C.[1] |
| Difficulty Borylating Heterocyclic Substrates | 1. Catalyst Inhibition: Nitrogen-containing heterocycles can coordinate to the metal center and inhibit catalysis.[16] 2. Complex Regioselectivity: The electronic nature of the heterocycle can lead to a mixture of regioisomers. For iridium-catalyzed borylation, borylation often occurs distal to nitrogen atoms.[16] | 1. Increase Catalyst/Ligand Loading: A higher catalyst loading may be necessary to overcome inhibition.[12] 2. Ligand Modification: For iridium-catalyzed reactions, the choice of ligand can influence regioselectivity.[5] For palladium catalysis, a highly active ligand like SPhos can be effective.[1] 3. Modify Borylating Reagent: The addition of ethylene glycol when using bis-boronic acid (BBA) has been shown to improve yields and reaction rates for heterocyclic substrates.[12] |
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a challenging borylation reaction.
Caption: A decision tree for troubleshooting borylation reactions.
Experimental Protocols
General Procedure for Palladium-Catalyzed Borylation of Aryl Chlorides
This protocol is adapted from a highly active catalyst system for the borylation of aryl chlorides.[1]
Materials:
-
PdCl2(CH3CN)2 (Palladium(II) bis(acetonitrile) dichloride)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl chloride (substrate)
-
Pinacol borane (HBpin)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Oven-dried resealable Schlenk tube with a Teflon screw valve
Procedure:
-
In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with PdCl2(CH3CN)2 (3.0–4.0 mol %) and SPhos (12.0–16.0 mol %).
-
Cap the Schlenk tube with a rubber septum, remove from the glovebox, and evacuate and backfill with argon (repeat this cycle three times).
-
Add the anhydrous solvent (to make a ~0.5 M solution with respect to the aryl chloride) and NEt3 (3.0 equivalents) via syringe.
-
Add the aryl chloride (1.0 equivalent) via syringe (if liquid) or as a solid under a positive flow of argon.
-
Add pinacol borane (1.5 equivalents) dropwise via syringe.
-
Replace the septum with the Teflon screw valve and seal the tube.
-
Heat the reaction mixture in an oil bath at 110 °C.
-
Monitor the reaction progress by GC-MS or TLC until the aryl chloride is consumed.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Data on Borylation of Electron-Deficient Aryl Halides
The following table summarizes reaction conditions and outcomes for the borylation of various electron-deficient aryl halides using a PdCl2(CH3CN)2/SPhos catalyst system.
| Entry | Aryl Halide | Catalyst Loading (mol % Pd) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Bromobenzophenone | 1.0 | 5 | 110 | >95 |
| 2 | 4-Chlorobenzonitrile | 3.0 | 12 | 110 | 92 |
| 3 | Methyl 4-chlorobenzoate | 3.0 | 12 | 110 | 85 |
| 4 | 2-Bromo-5-fluorotoluene | 1.0 | 3 | 80 | 96 |
| 5 | 2-Chloronitrobenzene | 4.0 | 18 | 110 | 78 |
Data synthesized from information presented in cited literature for illustrative purposes.[1]
Signaling Pathway for Catalytic Borylation
The following diagram illustrates the generally accepted catalytic cycle for the Miyaura borylation of an aryl halide (Ar-X).
Caption: The catalytic cycle for Miyaura borylation.
References
- 1. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 12. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Miyaura Borylation Reaction [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
how to minimize homocoupling in Suzuki-Miyaura reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the common side reaction of homocoupling in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a frequent side reaction in Suzuki-Miyaura coupling, resulting in the formation of a symmetrical biaryl impurity, which reduces the yield of the desired cross-coupled product and complicates purification. This guide addresses the primary causes and provides systematic troubleshooting strategies.
Issue: Significant formation of boronic acid homocoupling product detected in my reaction.
If you are observing a significant amount of the homocoupled product, follow these troubleshooting steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and minimizing homocoupling in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) react with each other to form a symmetrical product (e.g., a biaryl). This process consumes the starting material and catalyst, leading to a lower yield of the desired cross-coupled product and complicating purification.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main factors that promote homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[1][3] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product during the in-situ reduction to the active Pd(0) species.[1][4]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: While the homocoupled product itself may not be visually distinct in the reaction mixture, the primary indication of significant homocoupling will be a lower than expected yield of your desired product and the appearance of an unexpected, often symmetrical, byproduct in your crude reaction mixture upon analysis (e.g., by TLC, GC-MS, or NMR).
Q4: Are certain types of boronic acids more prone to homocoupling?
A4: Yes, electron-deficient arylboronic acids can be more prone to homocoupling.[5] Additionally, the stability of the organoboron reagent plays a role; boronic acids can be susceptible to decomposition, and using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid.[2]
Q5: Can the choice of base influence the extent of homocoupling?
A5: Absolutely. While a base is necessary for the transmetalation step, a highly concentrated or very strong base can sometimes promote unwanted side reactions.[1][6][7] It is often beneficial to screen different bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) to find the optimal conditions for your specific substrates.[1][2]
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize how different reaction parameters can be adjusted to minimize homocoupling.
Table 1: Comparison of Palladium Precatalysts
| Palladium Source | Oxidation State | Tendency for Homocoupling | Recommendation |
| Pd(OAc)₂, PdCl₂ | Pd(II) | High | Use a Pd(0) source if possible. If not, add a mild reducing agent like potassium formate.[2][4] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Low | Preferred choice to minimize homocoupling.[1][2] |
Table 2: Effect of Degassing Method on Oxygen Removal
| Degassing Method | Effectiveness | Recommended For | Protocol |
| Sparge with Inert Gas | Good | Routine Reactions | Bubble Ar or N₂ through the solvent for 30-60 minutes.[1][2] |
| Freeze-Pump-Thaw | Excellent | Oxygen-Sensitive Reactions | Perform at least three cycles of freezing the solvent, evacuating the headspace, and thawing.[1] |
Table 3: Influence of Boronic Acid Addition Method
| Addition Method | Instantaneous Concentration | Homocoupling Risk | Recommendation |
| All at Once | High | High | Avoid for reactions prone to homocoupling. |
| Slow, Dropwise Addition | Low | Low | Use a syringe pump to add the boronic acid solution over 30-60 minutes.[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for performing a Suzuki-Miyaura coupling while actively minimizing the risk of homocoupling.
1. Rigorous Degassing of Solvent:
-
Place the required volume of solvent (e.g., dioxane, toluene, or THF/water mixture) in a Schlenk flask.
-
Perform three freeze-pump-thaw cycles:
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Thaw the solvent while maintaining the vacuum, allowing dissolved gases to escape.
-
Backfill with an inert gas (Argon or Nitrogen).
-
-
Alternatively, sparge the solvent with an inert gas for 30-60 minutes.[1][2]
2. Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the ligand if separate.
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[8]
3. Slow Addition of Boronic Acid:
-
In a separate, dry flask, dissolve the boronic acid (1.2 mmol) in a small amount of the degassed solvent.
-
Draw this solution into a gas-tight syringe.
-
Add the degassed solvent to the reaction flask containing the aryl halide and catalyst.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).[1]
-
Once the reaction temperature is stable, add the boronic acid solution dropwise over 30-60 minutes using a syringe pump.[1]
4. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
Protocol 2: Use of a Mild Reducing Agent with a Pd(II) Precatalyst
If using a Pd(II) source is unavoidable, this modification can help suppress homocoupling.
-
Follow the general procedure above, but use a Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol).
-
Before adding the solvent and boronic acid, add a mild reducing agent such as potassium formate (1-2 equivalents relative to the aryl halide) to the reaction flask along with the other solids.[4]
-
This agent will help to reduce the Pd(II) to the active Pd(0) state in situ, minimizing the amount of Pd(II) available to promote homocoupling.[4]
Visualization of Key Relationships
The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction, highlighting the central role of the Pd(0)/Pd(II) catalytic cycle.
Caption: Competing catalytic cycles in the Suzuki-Miyaura reaction, illustrating the desired cross-coupling versus the undesired homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Handling the Air and Moisture Sensitivity of Pinacolborane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling pinacolborane (HBpin), a reagent known for its sensitivity to air and moisture. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store pinacolborane to prevent decomposition?
A1: Pinacolborane is highly sensitive to air and moisture and should be stored under an inert atmosphere, such as nitrogen or argon.[1][2][3][4] It is recommended to store it in a cool, dry place, with a refrigerated temperature between 2-8 °C being ideal.[1][4] The container should be tightly sealed.[1][4] Opened containers must be carefully resealed and kept upright to prevent leakage.[1][4]
Q2: I suspect my pinacolborane has degraded. How can I check its purity?
A2: The purity of pinacolborane can be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: In CDCl₃, pure pinacolborane will show a singlet at approximately 1.23 ppm corresponding to the 12 protons of the four methyl groups on the pinacol ring. The B-H proton signal is often broad and may not be easily integrated.
-
¹¹B NMR: This is a more direct method to observe the boron environment. Pinacolborane exhibits a characteristic doublet in the ¹¹B NMR spectrum around δ 27.5 ppm with a B-H coupling constant (JBH) of approximately 177 Hz. The presence of significant impurity peaks, such as those corresponding to boric acid or other boronate species, would indicate decomposition.
Q3: What are the visible signs of pinacolborane decomposition?
A3: While a clear, colorless liquid is indicative of pure pinacolborane, cloudiness or the presence of solid precipitates can suggest hydrolysis or other decomposition pathways.[5] However, visual inspection alone is not sufficient, and spectroscopic analysis is recommended for a definitive purity assessment.
Q4: Can I handle pinacolborane on the open bench?
A4: No, due to its sensitivity to air and moisture, pinacolborane should always be handled under an inert atmosphere using standard air-sensitive techniques, such as a glovebox or a Schlenk line.[1][2][3][4] Exposure to the atmosphere can lead to rapid hydrolysis, releasing flammable hydrogen gas.[2][6]
Q5: What are the primary decomposition products of pinacolborane when exposed to air and moisture?
A5: The primary decomposition pathway for pinacolborane upon exposure to moisture is hydrolysis. This reaction produces pinacol and boric acid, with the release of hydrogen gas. In the context of reactions, especially those involving chromatography on silica gel, decomposition can lead to the formation of boronic acids.[7]
Troubleshooting Guide
Problem 1: My hydroboration/borylation reaction with pinacolborane is not working or giving low yields.
| Possible Cause | Troubleshooting Step |
| Degraded Pinacolborane | Check the purity of your pinacolborane using ¹H and ¹¹B NMR. If degraded, purify it by distillation or purchase a new bottle. |
| Presence of Moisture | Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Improper Handling | Handle pinacolborane and set up the reaction under a strictly inert atmosphere (glovebox or Schlenk line). |
| Catalyst Inactivity | If using a catalyst, ensure it is active and has been stored and handled correctly. Consider that some nucleophiles can mediate the decomposition of pinacolborane.[8] |
Problem 2: My pinacolborane derivative is decomposing during silica gel column chromatography.
| Possible Cause | Troubleshooting Step |
| Acidity of Silica Gel | The Lewis acidic nature of silica gel can promote the decomposition of boronic esters.[9] |
| Solution 1: Use deactivated silica gel. This can be achieved by treating the silica gel with a base like triethylamine before packing the column. | |
| Solution 2: Use boric acid-impregnated silica gel. This has been shown to suppress the over-adsorption and decomposition of pinacol boronic esters.[9][10] See the experimental protocol below. | |
| Solution 3: If applicable to your derivative, consider conversion to a more stable form, such as a potassium trifluoroborate salt or a MIDA boronate, for purification. These can often be converted back to the boronic ester if needed.[11] | |
| Prolonged Contact Time | Minimize the time the compound spends on the column by running the chromatography as quickly as possible. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | 2 - 8 °C | [1][4] |
| Boiling Point | 42-43 °C @ 50 mmHg | [5] |
| Density | 0.882 g/mL at 25 °C | |
| Flash Point | 5 °C | [5] |
| Typical Purity (Commercial) | ≥97% | [3] |
Experimental Protocols
Protocol 1: Purification of Pinacolborane by Vacuum Distillation
Objective: To purify pinacolborane from non-volatile impurities.
Materials:
-
Crude or potentially degraded pinacolborane
-
Distillation apparatus (e.g., short-path distillation head)
-
Round-bottom flasks
-
Vacuum pump
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle and stirrer
-
Dry ice/acetone or liquid nitrogen cold trap
Procedure:
-
Assemble the distillation apparatus and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas.
-
Transfer the crude pinacolborane to the distillation flask under an inert atmosphere.
-
Slowly apply vacuum, ensuring a cold trap is in place between the apparatus and the pump to protect the pump from corrosive vapors.
-
Gently heat the distillation flask while stirring.
-
Collect the fraction boiling at 42-43 °C under a vacuum of approximately 50 mmHg.[5]
-
Once the distillation is complete, backfill the apparatus with inert gas before removing the purified product.
-
Store the purified pinacolborane under an inert atmosphere at 2-8 °C.
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel for Chromatography
Objective: To prepare a stationary phase that minimizes the decomposition of pinacolborane derivatives during column chromatography.
Materials:
-
Silica gel
-
Boric acid
-
Ethanol
-
Large beaker or flask
-
Büchner funnel and filter flask
-
Oven
Procedure:
-
Prepare a slurry of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (e.g., 550 mL) in a large flask.
-
Stir the mixture at room temperature for two hours.
-
Filter the silica gel using a Büchner funnel.
-
Wash the filtered silica gel three times with ethanol (e.g., 3 x 200 mL).
-
Dry the silica gel on the filter under vacuum overnight.
-
For final drying, place the silica gel in an oven at 100 °C for 48 hours.
-
The boric acid-impregnated silica gel is now ready for use in column chromatography.
Visualizations
Caption: Hydrolysis of pinacolborane upon exposure to moisture.
Caption: Troubleshooting workflow for reactions involving pinacolborane.
Caption: Decision tree for purifying pinacolborane derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. CN106008575A - Preparation method of pinacolborane - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. DSpace [qspace.library.queensu.ca]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Hydroboration of Sterically Hindered Alkenes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the hydroboration-oxidation of sterically hindered alkenes.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My hydroboration-oxidation reaction on a sterically hindered alkene is giving a very low yield or no product at all. What are the possible causes and solutions?
Answer: Low yields in the hydroboration of sterically hindered alkenes can stem from several factors. Here's a systematic troubleshooting approach:
-
Choice of Borane Reagent: For sterically hindered alkenes, standard borane (BH₃·THF) is often too reactive and can lead to undesired side reactions or incomplete reaction.
-
Solution: Employ a bulkier, more sterically demanding borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane ((Sia)₂BH). These reagents exhibit higher regioselectivity and are more effective for hindered systems.[1][2] 9-BBN, in particular, is known for its excellent selectivity with hindered alkenes.[3]
-
-
Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: While hydroboration is often initiated at 0 °C, gradually warming the reaction to room temperature or even gently heating (e.g., to 40-60 °C), especially when using the more stable 9-BBN, can drive the reaction to completion.[4][5] Monitor the reaction for potential side product formation at higher temperatures.
-
-
Reagent Purity and Handling: Borane reagents are sensitive to moisture and air.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents. Tetrahydrofuran (THF) should be free of peroxides.
-
-
Incomplete Oxidation: The organoborane intermediate may not be fully oxidized to the alcohol.
-
Solution: Ensure an adequate excess of the oxidizing agent (typically hydrogen peroxide) and base (e.g., sodium hydroxide) is used. The oxidation step is exothermic; maintain a controlled temperature during the addition of reagents to prevent decomposition.
-
-
Issue 2: Poor Regioselectivity
-
Question: I am obtaining a mixture of regioisomeric alcohols from my hydroboration-oxidation. How can I improve the regioselectivity for the desired anti-Markovnikov product?
Answer: Achieving high regioselectivity is crucial, and several factors can influence the outcome:
-
Borane Reagent Steric Bulk: The primary factor controlling regioselectivity is the steric hindrance of the borane reagent.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.
-
Solution: Perform the hydroboration step at a lower temperature (e.g., 0 °C or even -25 °C) to enhance the kinetic preference for the sterically less hindered product.
-
-
Slow Addition of Borane: Rapid addition of the borane reagent can sometimes lead to reduced selectivity.
-
Solution: Add the borane reagent dropwise to the solution of the alkene.[7] This maintains a low concentration of the borane and favors the more selective reaction pathway.
-
-
Issue 3: Difficulty with Tetrasubstituted Alkenes
-
Question: I am unable to achieve hydroboration of a tetrasubstituted alkene using standard methods. Are there alternative approaches?
Answer: Tetrasubstituted alkenes are notoriously unreactive in traditional hydroboration reactions due to extreme steric hindrance.
-
Solution: Transition metal-catalyzed hydroboration is the most effective method for these challenging substrates. Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), in combination with catecholborane or pinacolborane, can facilitate the hydroboration of tetrasubstituted alkenes under milder conditions.[8][9] More recently, iridium-based catalysts have also shown high efficiency.[6][10] An amide-directing group strategy with a rhodium catalyst has also been reported to be highly effective for acyclic tetrasubstituted alkenes.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the main advantage of using 9-BBN over other borane reagents for hindered alkenes?
-
A1: 9-BBN's primary advantage is its exceptional regioselectivity, which arises from its significant steric bulk and rigid structure.[2][6] This makes it highly effective at discriminating between the carbons of a double bond, even in sterically crowded environments, leading to a higher yield of the desired anti-Markovnikov product.
-
-
Q2: Can I use borane-dimethyl sulfide complex (BMS) instead of BH₃·THF?
-
A2: Yes, BMS is a stable and convenient source of borane. However, for highly hindered alkenes, it may still not provide the desired level of regioselectivity compared to bulkier reagents like 9-BBN.
-
-
Q3: My alkene is sensitive to basic conditions. Can I modify the oxidation step?
-
A3: Yes, if your product is base-sensitive, you can use alternative oxidation conditions. For example, sodium perborate can be used as a milder oxidizing agent.[11]
-
-
Q4: How do I know if my hydroboration reaction is complete?
-
A4: The progress of the hydroboration step can be monitored by techniques like thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. For the overall reaction, analytical techniques such as NMR or GC-MS of the crude product can confirm the formation of the desired alcohol and the absence of the starting material.
-
Quantitative Data Presentation
Table 1: Comparison of Regioselectivity for Different Borane Reagents
| Alkene | Borane Reagent | % Boron Addition at Less Substituted Carbon | % Boron Addition at More Substituted Carbon |
| 1-Hexene | Disiamylborane | >99% | <1% |
| 9-BBN | >99.9% | <0.1% | |
| Styrene | Disiamylborane | 98% | 2% |
| 9-BBN | 98.5% | 1.5% | |
| cis-4-Methyl-2-pentene | Disiamylborane | 97% (at C2) | 3% (at C3) |
| 9-BBN | 99.8% (at C2) | 0.2% (at C3) |
Data compiled from scientific literature.[1]
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of a Trisubstituted Alkene (1-Methylcyclohexene) with 9-BBN
This protocol describes a representative procedure for the hydroboration of a trisubstituted alkene.
Materials:
-
1-Methylcyclohexene
-
0.5 M 9-BBN solution in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with nitrogen.
-
Hydroboration:
-
Add 1-methylcyclohexene (1.0 equivalent) to the flask, followed by anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 equivalents) dropwise via syringe.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[4]
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution (3.0 equivalents).
-
Add 30% H₂O₂ (3.0 equivalents) dropwise, ensuring the internal temperature does not rise excessively.
-
After the addition, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
-
Work-up:
-
Add diethyl ether to the reaction mixture to extract the product.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude trans-2-methylcyclohexanol can be purified by flash column chromatography.
Protocol 2: Rhodium-Catalyzed Hydroboration of a Tetrasubstituted Alkene
This protocol provides a general guideline for the catalyzed hydroboration of a highly hindered alkene.
Materials:
-
Tetrasubstituted alkene
-
Pinacolborane (HBpin) or Catecholborane (HBcat)
-
Rhodium catalyst (e.g., Wilkinson's catalyst, [Rh(COD)Cl]₂)
-
Phosphine ligand (if required by the catalyst system)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, a dry Schlenk flask is charged with the rhodium catalyst (1-5 mol%) and any necessary ligand.
-
Hydroboration:
-
Anhydrous solvent is added, followed by the tetrasubstituted alkene (1.0 equivalent).
-
The borane reagent (pinacolborane or catecholborane, 1.1-1.5 equivalents) is added.
-
The reaction is stirred at room temperature or gently heated as required, and the progress is monitored by TLC or GC-MS.
-
-
Work-up and Oxidation:
-
Once the hydroboration is complete, the solvent is removed under reduced pressure.
-
The resulting boronate ester can be isolated or, more commonly, directly oxidized.
-
For oxidation, the residue is dissolved in THF and treated with an aqueous solution of NaOH and H₂O₂ as described in Protocol 1.
-
-
Purification: The final alcohol product is purified by column chromatography.
Visualizations
Caption: Experimental workflow for hydroboration-oxidation.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 3. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 5. ajuronline.org [ajuronline.org]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 9. Rhodium-Catalyzed Highly Enantioselective Hydroboration of Acyclic Tetrasubstituted Alkenes Directed by an Amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Polar Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar boronic esters.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I am attempting to purify my polar boronic ester using standard silica gel chromatography, but I am experiencing very low or no recovery of my product. My TLC analysis shows significant tailing or the compound remaining at the baseline. What is happening and how can I resolve this?
A: This is a frequent challenge when purifying polar boronic esters on standard silica gel. The primary causes are strong adsorption of the ester to the silica and potential on-column hydrolysis.
-
Strong Adsorption: The Lewis acidic boron atom in the boronic ester can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible binding and loss of product.
-
Hydrolysis: The acidic nature of the silica gel can catalyze the hydrolysis of the boronic ester to the corresponding, more polar boronic acid. This resulting boronic acid will have a very high affinity for the silica gel and will not elute with typical solvent systems.[1]
Solutions:
-
Deactivate the Silica Gel:
-
Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to improved recovery.[1][2]
-
Base Treatment: Preparing a slurry of the silica gel in the eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (NEt3), can neutralize the acidic silanol groups.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For some polar boronic esters, neutral alumina can be a suitable alternative to silica gel, as it is less acidic.[3]
-
Celite Plug: For removing baseline impurities, a quick filtration through a plug of Celite can minimize contact time with the stationary phase, thereby reducing adsorption and degradation.[1]
-
Issue 2: Product Decomposition or Hydrolysis During Purification
Q: My post-purification analysis (e.g., NMR) indicates the presence of the corresponding boronic acid, suggesting my polar boronic ester is degrading during purification. How can I prevent this?
A: Polar boronic esters are often susceptible to hydrolysis, especially in the presence of water, alcohols, or under acidic or basic conditions commonly encountered during chromatographic purification and aqueous workups.[1]
Solutions:
-
Maintain Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. When possible, perform workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Avoid Protic Solvents in Chromatography:
-
Reversed-Phase HPLC (RP-HPLC): The aqueous and alcoholic mobile phases used in RP-HPLC can promote on-column hydrolysis.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative as it utilizes a high percentage of organic solvent in the mobile phase, which helps to prevent on-column hydrolysis.[1][4]
-
Supercritical Fluid Chromatography (SFC): If using SFC, opt for non-alcoholic co-solvents.
-
-
Optimize RP-HPLC Conditions: If RP-HPLC is necessary, consider the following to minimize hydrolysis:
-
Use a stationary phase with low silanol activity.
-
Employ non-aqueous, aprotic diluents for sample preparation.
-
Highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent have been shown to stabilize some boronate esters.[4]
-
Issue 3: Difficulty Separating the Product from Polar Impurities
Q: I am struggling to separate my polar boronic ester from polar byproducts or unreacted starting materials using standard purification techniques. What other strategies can I employ?
A: When standard chromatographic methods fail to provide adequate separation, derivatization of the boronic ester into a more easily purifiable form is a highly effective strategy. These derivatives are often crystalline and can be easily converted back to the boronic acid if needed.
Solutions:
-
Conversion to a Potassium Trifluoroborate Salt (R-BF3K):
-
Reacting the crude polar boronic ester with potassium hydrogen fluoride (KHF2) converts it into the corresponding trifluoroborate salt.
-
These salts are typically stable, crystalline solids that can be readily purified by recrystallization.
-
-
Formation of a MIDA Boronate:
-
N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards chromatography on silica gel compared to many other boronic esters.
-
The crude boronic ester can be converted to the MIDA boronate, purified by standard chromatography, and then, if necessary, cleaved back to the boronic acid.
-
Frequently Asked Questions (FAQs)
Q: Can I use my crude polar boronic ester in the next reaction step without purification?
A: In some cases, particularly for Suzuki-Miyaura couplings, it may be possible to use the crude boronic ester after a simple filtration through Celite to remove solid impurities. However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in the crude material.[1]
Q: My polar boronic ester is an oil and cannot be recrystallized. What are my options?
A: For non-crystalline polar boronic esters, chromatography is the primary purification method. If you encounter issues with standard silica gel, refer to the troubleshooting guide above for strategies such as silica deactivation or alternative stationary phases. Derivatization into a crystalline salt (e.g., a trifluoroborate salt) is also an excellent option for facilitating purification.[1]
Q: How can I visualize my non-UV active polar boronic ester on a TLC plate?
A: If your compound does not have a UV chromophore, you can use a variety of staining solutions to visualize it on a TLC plate. Common stains for boronic esters include p-anisaldehyde or potassium permanganate (KMnO4), followed by gentle heating. Iodine vapor is another effective visualization technique.[1]
Data Presentation
Table 1: Comparison of Purification Methods for Polar Boronic Esters
| Purification Method | Typical Recovery | Typical Purity | Key Advantages | Common Challenges |
| Standard Silica Gel Chromatography | Variable, can be low | Good to Excellent | Widely available, well-understood | Strong adsorption and hydrolysis of polar esters |
| Boric Acid-Treated Silica Gel | Good to Excellent | Good to Excellent | Reduces adsorption, improves recovery | Preparation of treated silica required |
| Neutral Alumina Chromatography | Good | Good to Excellent | Less acidic than silica, reduces hydrolysis | May have different selectivity than silica |
| Recrystallization | Good to Excellent | Excellent | Can provide very high purity, scalable | Compound must be a solid, finding a suitable solvent can be challenging |
| Derivatization to R-BF3K Salt | Excellent | Excellent | Forms stable, crystalline solids, easy to purify | Requires an additional synthetic step |
| Derivatization to MIDA Boronate | Excellent | Excellent | MIDA esters are very stable to chromatography | Requires an additional synthetic step |
| HILIC | Good to Excellent | Excellent | Ideal for polar compounds, prevents hydrolysis | Requires specialized columns and solvent systems |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
Objective: To deactivate silica gel to reduce the adsorption of polar boronic esters during column chromatography.
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.[1]
Protocol 2: Recrystallization of a Polar Boronic Ester
Objective: To purify a solid polar boronic ester by recrystallization.
Materials:
-
Crude polar boronic ester
-
A suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the boronic ester well at elevated temperatures but poorly at low temperatures. For polar boronic esters, solvent mixtures like ethyl acetate/hexanes or ethanol/water are often effective.[3]
-
Dissolution: Place the crude polar boronic ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum.
Protocol 3: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To purify a polar boronic ester using HILIC to prevent on-column hydrolysis.
Materials:
-
HILIC column (e.g., silica, diol, or amide-based stationary phase)
-
HPLC system
-
Mobile phase A: Water with an optional additive (e.g., 0.1% formic acid or ammonium acetate)
-
Mobile phase B: Acetonitrile
-
Crude polar boronic ester dissolved in a suitable injection solvent (high organic content)
Procedure:
-
Column Selection: Choose a HILIC column with a polar stationary phase. Bare silica, diol, and amide phases are common choices.[5][6]
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. A typical starting condition for HILIC is a high percentage of the organic mobile phase (e.g., 95% B).[5]
-
Sample Preparation: Dissolve the crude polar boronic ester in a solvent that is compatible with the initial mobile phase conditions (i.e., high in organic solvent).
-
Gradient Elution: Equilibrate the column with the initial mobile phase conditions. Inject the sample and begin a gradient program that gradually increases the percentage of the aqueous mobile phase (A). This will elute the polar compounds.
-
Fraction Collection and Analysis: Collect the fractions containing the purified polar boronic ester and analyze their purity.
Visualizations
References
effect of base choice on the outcome of Miyaura borylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Miyaura borylation reaction. The following information is designed to help you navigate challenges related to base selection and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Miyaura borylation reaction?
A1: The base in a Miyaura borylation reaction plays a crucial role in the catalytic cycle. Its main function is to facilitate the transmetalation step, which is often the rate-determining step. It is believed to activate the palladium complex after oxidative addition of the aryl halide. The formation of an (acetato)palladium(II) complex, for instance, is more reactive than the corresponding halide complex, thus accelerating the transmetalation with the diboron reagent.[1][2]
Q2: Which bases are commonly used in Miyaura borylation?
A2: A variety of bases can be used, with the choice depending on the specific substrate and desired reaction conditions. Common bases include potassium acetate (KOAc), potassium phenoxide (KOPh), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][3] More recently, lipophilic bases like potassium 2-ethylhexanoate (2-KEH) and potassium pivalate have been shown to be highly effective, allowing for milder reaction conditions.[4][5]
Q3: Can the choice of base lead to side reactions?
A3: Yes, the choice of base is critical to prevent side reactions. The most common side reaction is a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide.[1][2] This is particularly problematic with stronger bases. Another potential side reaction is protodeboronation, where the boronic ester is converted back to the corresponding arene.
Q4: How does the strength of the base affect the reaction outcome?
A4: The strength of the base significantly impacts the reaction. While a base is necessary to promote the desired borylation, a base that is too strong can lead to a higher propensity for the undesired Suzuki-Miyaura cross-coupling side reaction, which can reduce the yield of the desired boronic ester.[1] Weaker bases like potassium acetate are often preferred to minimize this side reaction.
Q5: Are there any recent advancements in base selection for milder reaction conditions?
A5: Recent research has focused on the use of lipophilic carboxylate bases to enable milder reaction conditions. For example, potassium 2-ethylhexanoate (2-KEH) has been shown to facilitate Miyaura borylation at temperatures as low as 35°C with low palladium catalyst loading.[4] This is attributed to the lipophilic nature of the base, which may reduce the inhibitory effects of the carboxylate anion on the catalytic cycle.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion to Product | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized. 2. Poorly Soluble Base: The base may not be soluble enough in the reaction solvent to be effective. 3. Inappropriate Base Strength: The base may be too weak to facilitate the catalytic cycle efficiently with your specific substrate. | 1. Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.[6] 2. Choose a solvent that can dissolve the base, or consider using a more soluble base like potassium pivalate with an alcohol co-solvent.[5] 3. While avoiding overly strong bases, you may need to screen a few bases of varying strengths (e.g., KOAc, K₃PO₄) to find the optimal choice for your substrate. |
| Significant Competing Suzuki Coupling | 1. Base is too Strong: Highly alkaline bases promote the Suzuki coupling of the boronic ester product with the starting material.[1][3] | 1. Switch to a weaker base such as potassium acetate (KOAc) or potassium phenoxide (KOPh).[1] These are known to suppress the competing Suzuki coupling. |
| Protodeboronation (Loss of Boron Group) | 1. Presence of Water: Traces of water can lead to the hydrolysis of the boronic ester. 2. Base-Mediated Decomposition: Some bases can promote the decomposition of the boronic ester product. | 1. Ensure all reagents and solvents are anhydrous. 2. If protodeboronation is a significant issue, consider using a milder base and ensuring the reaction is worked up promptly upon completion. |
| Inconsistent Reaction Times or Yields | 1. Heterogeneous Reaction Mixture: An insoluble base can lead to poor reproducibility. | 1. Consider using a more soluble base, such as a lipophilic carboxylate salt (e.g., potassium 2-ethylhexanoate), which can lead to more consistent results.[4] |
Data Presentation
Table 1: Effect of Various Bases on the Miyaura Borylation of 4-Bromobenzonitrile
| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | KOAc | 80 | 0.5 | 100 | 90 |
| 2 | DBU | 80 | 21 | 3 | 0 |
| 3 | TEA | 80 | 21 | 1 | 0 |
| 4 | K₃PO₄ | 80 | 4.5 | 65 | 50 |
| 5 | Cs₂CO₃ | 80 | 2 | 82 | 46 |
| 6 | K 2-ethylhexanoate | 35 | 1.5 | 100 | 95 |
| 7 | KOPiv | 35 | 4 | 97 | 97 |
Data adapted from a base screening study. Reaction conditions: 4-bromobenzonitrile, bis(pinacolato)diboron, palladium catalyst, and base in isopropyl acetate. Yields were determined by analysis against a standard.
Experimental Protocols
General Procedure for Miyaura Borylation with Potassium Acetate (KOAc)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., dioxane, DMSO, or toluene) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired arylboronic ester.
Visualizations
Miyaura Borylation Catalytic Cycle
Caption: The catalytic cycle of the Miyaura borylation reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Base Selection Logicdot
References
Technical Support Center: Managing Thermal Stability of Pinacolborane in High-Temperature Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the thermal stability of pinacolborane (HBpin) in high-temperature reactions. Pinacolborane is a versatile reagent in organic synthesis; however, its thermal lability can present challenges in reactions requiring elevated temperatures. This resource offers practical advice and detailed protocols to help you achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of pinacolborane (HBpin)?
A1: Pinacolborane is known to be thermally unstable at elevated temperatures. While stable at room temperature, it can undergo decomposition at temperatures commonly used in organic synthesis, such as those for hydroboration and borylation reactions. For instance, some catalyzed hydroboration reactions are conducted at temperatures ranging from 60-80°C. It is crucial to be aware that at temperatures of 80°C and above, HBpin can undergo redistribution to form borane (BH3) and other organoboron species. This decomposition can lead to unintended side reactions and impact the efficacy of the desired transformation.
Q2: What are the primary decomposition pathways for HBpin at high temperatures?
A2: The primary decomposition pathway for pinacolborane at elevated temperatures is a disproportionation reaction, which can be promoted by the presence of nucleophiles. This process, often referred to as "hidden boron catalysis," generates borane (BH3) and other borohydride species. These highly reactive species can then act as the actual catalysts in hydroboration reactions, leading to deviations from the expected catalytic cycle and potentially affecting selectivity. Simple nucleophiles such as sodium tert-butoxide (NaOtBu), sodium bis(trimethylsilyl)amide (Na[N(SiMe₃)₂]), di-n-butylmagnesium (nBu₂Mg), and n-butyllithium (nBuLi) have been shown to mediate this decomposition.[1]
Q3: What are the common signs of HBpin decomposition in my reaction?
A3: Several observations may indicate that pinacolborane is decomposing in your high-temperature reaction:
-
Unexpected Reaction Outcomes: Formation of unexpected byproducts, changes in regioselectivity or stereoselectivity, or lower than expected yields can all be signs of HBpin decomposition.
-
Inconsistent Results: Poor reproducibility between batches, even under seemingly identical conditions, may point to variations in the extent of HBpin decomposition.
-
Gas Evolution: The formation of gaseous byproducts, such as hydrogen, can occur during the decomposition of borane species.
-
Complex Reaction Mixtures: ¹¹B NMR spectroscopy of the crude reaction mixture may reveal the presence of multiple boron species other than the starting HBpin and the desired product.
Q4: Are there any additives that can improve the thermal stability of HBpin?
A4: Currently, there is limited information in the scientific literature on specific additives that act as general stabilizers for pinacolborane in high-temperature reactions. The focus has primarily been on understanding and controlling the reaction conditions to minimize decomposition. However, avoiding strong nucleophiles that are not essential for the desired catalytic cycle can help mitigate decomposition pathways that lead to "hidden boron catalysis".
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Conversion
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls or proceeds to a low conversion. | Thermal decomposition of HBpin: Insufficient active reagent is available to complete the reaction. | 1. Lower the reaction temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Shorten the reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize prolonged exposure to high temperatures. 3. Slow addition of HBpin: If the reaction is tolerant to substoichiometric amounts of the reagent at any given time, consider adding the HBpin solution via syringe pump over the course of the reaction. |
| Catalyst deactivation: The catalyst may not be stable at the reaction temperature. | 1. Screen alternative catalysts: Investigate catalysts known to be more robust at higher temperatures. 2. Use a higher catalyst loading: This may compensate for some catalyst deactivation, but it is not always a cost-effective solution. |
Guide 2: Formation of Unexpected Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of side products observed by TLC, GC, or NMR. | "Hidden Boron Catalysis": Decomposition of HBpin to BH3 is leading to non-selective reactions. | 1. Scrutinize the reaction components: Identify any nucleophilic species (e.g., certain bases, additives) that could be promoting HBpin decomposition and consider non-nucleophilic alternatives if possible. 2. Modify the reaction solvent: The polarity and coordinating ability of the solvent can influence the stability of HBpin. Consider screening different anhydrous, non-protic solvents. |
| Secondary reactions of the desired product: The product itself may be unstable under the reaction conditions. | 1. Perform a stability study: Subject the isolated product to the reaction conditions (temperature, solvent, catalyst) in the absence of the starting materials to assess its stability. 2. Optimize reaction time: As with low conversion, minimizing the time the product is exposed to high temperatures can reduce the formation of degradation products. |
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Hydroboration Reaction
This protocol provides a general framework for conducting a hydroboration reaction at an elevated temperature while considering the thermal stability of pinacolborane.
Materials:
-
Anhydrous, degassed solvent (e.g., THF, dioxane, toluene)
-
Substrate (alkyne or alkene)
-
Pinacolborane (HBpin)
-
Catalyst (e.g., 9-BBN)
-
Anhydrous workup and purification reagents
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reaction Setup: Assemble the reaction apparatus, including a condenser, under a positive pressure of inert gas.
-
Reagent Addition: To the reaction flask, add the substrate and the catalyst. Dissolve these in the anhydrous, degassed solvent.
-
Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 65°C).[2]
-
Pinacolborane Addition: Once the reaction mixture has reached the set temperature, add the pinacolborane dropwise via syringe. For larger scale reactions or if decomposition is a significant concern, consider slow addition using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR of aliquots).
-
Workup: Upon completion, cool the reaction to room temperature before quenching and performing the aqueous workup.
-
Purification: Purify the product using appropriate techniques, such as column chromatography on silica gel.
Visualizations
Diagram 1: Decomposition Pathway of Pinacolborane
References
preventing deborylation of pinacol esters during workup and purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the deborylation of boronic acid pinacol esters (Bpin esters) during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pinacol ester deborylation during workup and purification?
A1: The most common cause of deborylation is hydrolysis, where the pinacol ester reacts with water to form the corresponding boronic acid and pinacol.[1] This process can be catalyzed by both acidic and basic conditions.[1][2] During purification, particularly with silica gel chromatography, the Lewis acidic nature of silanol groups on the silica surface can promote hydrolysis and lead to strong adsorption of the ester, resulting in product loss.[3][4] The stability of the pinacol ester is also influenced by its electronic properties; for instance, electron-donating groups on an aryl ring can slow the rate of hydrolysis.[5]
Q2: My pinacol ester appears to be degrading on the TLC plate, showing streaking or a new spot at the baseline. What is happening?
A2: This is a classic indicator of on-plate decomposition. The acidic nature of standard silica gel plates can cause your pinacol ester to hydrolyze to the more polar boronic acid. This resulting boronic acid has a much lower Rf value and often streaks or remains at the baseline.[3] The interaction between the Lewis acidic boron atom and the Lewis basic silanol groups can also cause the compound to stick to the silica, leading to streaking.[4]
Q3: Can I use my crude boronic acid pinacol ester in the next reaction step without purification?
A3: In many instances, yes. For robust reactions like the Suzuki-Miyaura coupling, it is often feasible to use the crude Bpin ester after a simple workup and filtration through a pad of Celite or a short plug of silica gel to remove catalysts and inorganic salts.[3] However, the viability of this approach is contingent on the tolerance of the subsequent reaction to the impurities present in the crude material.
Q4: What is the general stability of pinacol esters under different pH conditions?
A4: The stability of pinacol esters is highly dependent on pH. While they are relatively stable under neutral conditions, both acidic and basic environments can promote hydrolysis.[2] Physiological pH (around 7.4) has been shown to considerably accelerate the rate of hydrolysis for some phenylboronic pinacol esters.[5][6] For certain sensitive esters, highly basic mobile phases (e.g., pH 12.4) have been employed in reversed-phase HPLC to minimize on-column degradation.[7][8]
Troubleshooting Guide
Issue 1: Significant Product Loss or Decomposition During Aqueous Workup
If you suspect your pinacol ester is hydrolyzing during the extraction process, consider the following solutions.
-
Solution 1: Minimize Contact with Water
-
Perform the aqueous wash quickly and at a low temperature.
-
Use brine (saturated NaCl solution) for the final wash to help "dry" the organic layer.
-
-
Solution 2: Use Anhydrous Conditions
-
If the reaction allows, perform a non-aqueous workup. This involves filtering the reaction mixture through a pad of Celite or silica gel and washing with an anhydrous organic solvent.[3]
-
Ensure all glassware is thoroughly dried and consider performing the workup under an inert atmosphere (e.g., Nitrogen or Argon) for highly sensitive substrates.[3]
-
Issue 2: Product Streaking, Low Recovery, or Decomposition on a Silica Gel Column
This is one of the most common challenges in purifying pinacol esters. The acidic surface of silica gel is often the culprit.[3]
-
Solution 1: Deactivate the Silica Gel
-
Base Treatment: Prepare a slurry of the silica gel in your chosen eluent and add a small amount (e.g., 1% v/v) of a non-nucleophilic base like triethylamine (NEt3). This will cap the acidic silanol groups.[3][4] It is advisable to first test this on a TLC plate by adding 1% triethylamine to your mobile phase to see if streaking is reduced.[4]
-
Boric Acid Impregnation: Treating the silica gel with boric acid can suppress the over-adsorption of pinacol esters, leading to better recovery.[3][9][10]
-
-
Solution 2: Use an Alternative Stationary Phase
-
Solution 3: Minimize Contact Time
-
Use a short plug of silica gel rather than a long column for a quick filtration to remove baseline impurities.[3] This reduces the time the compound is in contact with the stationary phase.
-
Issue 3: Difficulty Separating the Pinacol Ester from Impurities
When standard chromatography fails to provide adequate separation, derivatization into a more stable and easily purified form is a powerful strategy.
-
Solution 1: Conversion to a Potassium Trifluoroborate Salt (BF3K)
-
React the crude pinacol ester with potassium hydrogen difluoride (KHF2). This converts it into the corresponding trifluoroborate salt.[3][12] These salts are often highly crystalline, air-stable solids that can be readily purified by recrystallization or filtration.[3] The boronic acid can be regenerated from the trifluoroborate salt if needed.[12]
-
-
Solution 2: Formation of a MIDA Boronate
-
N-methyliminodiacetic acid (MIDA) boronates are significantly more stable on silica gel than their pinacol counterparts.[3] You can convert your crude Bpin ester to the MIDA boronate, purify it by standard chromatography, and then cleave it back to the boronic acid under basic conditions if required.[3][10]
-
Data Presentation
Table 1: Qualitative Stability of Pinacol Esters Under Various Conditions
| Condition Category | Reagent/Condition | Expected Stability | Rationale & Citation |
| pH | < 4 (Acidic) | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[1] |
| 4 - 6 (Weakly Acidic) | Moderate | Hydrolysis can occur, but at a slower rate than under strongly acidic conditions.[1] | |
| 7 (Neutral) | High | Generally the most stable pH range, assuming anhydrous conditions. | |
| 8 - 10 (Weakly Basic) | Moderate | Base-catalyzed hydrolysis occurs. This is often a necessary step for in situ boronic acid generation in Suzuki couplings.[1] | |
| > 10 (Strongly Basic) | Low | Rapid hydrolysis is expected.[1] However, very high pH (e.g., 12.4) can stabilize certain esters during RP-HPLC.[7][8] | |
| Chromatography | Standard Silica Gel | Low to Moderate | Acidic silanol groups can cause hydrolysis and strong adsorption.[3] |
| Base-Treated Silica Gel | Moderate to High | Neutralizes acidic sites, reducing degradation and improving elution.[3][4] | |
| Boric Acid-Treated Silica | High | Suppresses over-adsorption and improves recovery.[3][9] | |
| Neutral Alumina | High | A good alternative for less polar esters, avoiding acidic interactions.[3][4] | |
| Reversed-Phase (Low Silanol) | High | Minimizes on-column hydrolysis during HPLC analysis.[2][3] | |
| Solvents | Aprotic (THF, Toluene, Dioxane) | High | Stable, provided the solvents are anhydrous.[1] |
| Protic (Water, Alcohols) | Low | Can lead to hydrolysis or protodeboronation.[1] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from methodologies aimed at improving the chromatographic purification of pinacol esters.[3][9]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Round-bottom flask
-
Büchner funnel and filter flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, you will need approximately 550 mL of this solution).[3]
-
In the round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using the Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[3]
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.[3]
-
The boric acid-impregnated silica gel is now ready for use in packing your chromatography column.
Visualizations
Caption: A flowchart for troubleshooting common issues in Bpin purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
solvent effects on the rate and selectivity of pinacolborane reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the rate and selectivity of reactions involving pinacolborane (HBpin).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with pinacolborane, with a focus on how solvent choice can be a powerful tool for optimization and problem-solving.
Question 1: My pinacolborane reaction is extremely slow or not proceeding to completion. What role could the solvent be playing?
Answer:
A sluggish reaction is a common issue that can often be traced back to the solvent. Here are a few ways the solvent may be hindering your reaction rate:
-
Poor Solubility: Ensure that all your reactants, catalysts, and any additives are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and significantly slow down the reaction.
-
Solvent Coordination: In catalyzed reactions, some solvents can coordinate to the metal center, potentially inhibiting catalyst activity. For instance, highly coordinating solvents may compete with the substrate for binding to the catalyst.
-
Inappropriate Polarity: The polarity of the solvent can affect the stability of the transition state. For reactions that proceed through a more polar transition state, a more polar solvent may increase the rate. Conversely, a non-polar solvent might be preferable for reactions with less polar transition states.
Troubleshooting Steps:
-
Solubility Check: Before running the reaction, perform a simple solubility test with all your components in the chosen solvent.
-
Solvent Screening: If solubility is not the issue, consider screening a range of solvents with varying polarities and coordinating abilities. Start with common, non-coordinating solvents like toluene or hexane, and compare the results with ethereal solvents like THF or dioxane.
-
Consider Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to a significant rate enhancement, provided the reactants are liquids at the reaction temperature.[1]
Question 2: I am observing poor selectivity (regio- or enantioselectivity) in my pinacolborane reaction. How can I improve this by changing the solvent?
Answer:
Poor selectivity is a frequent challenge, and the solvent is a key parameter for optimization. The solvent can influence the steric and electronic environment of the transition state, thereby affecting the selectivity of the reaction.
-
Regioselectivity: The choice of solvent can alter the regioselectivity of hydroboration reactions. For example, in the rhodium-catalyzed hydroboration of vinylarenes, chlorinated solvents like 1,2-dichloroethane have been shown to favor the formation of the branched product over the linear one.[2] Ethereal solvents can also perform well, but may offer a different selectivity profile.[2]
-
Enantioselectivity: In asymmetric catalysis, the solvent can have a profound impact on the enantiomeric excess (ee). This is often due to specific interactions between the solvent and the chiral catalyst-substrate complex. For instance, in the rhodium-catalyzed asymmetric hydroboration of styrene, dichloromethane has been shown to provide higher enantioselectivity compared to other solvents like toluene or THF.[3]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a panel of solvents with different properties (e.g., polar aprotic, polar protic, non-polar, chlorinated). See the data tables below for examples of how solvent choice can impact selectivity.
-
Temperature Optimization: The effect of the solvent on selectivity can be temperature-dependent. Consider running your solvent screen at different temperatures.
-
Consult Literature for Similar Systems: Look for precedents in the literature for similar substrates or catalyst systems to guide your solvent choice.
Question 3: I am getting a complex mixture of byproducts. Could the solvent be the culprit?
Answer:
Yes, the solvent can contribute to the formation of byproducts.
-
Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. For example, protic solvents (like alcohols or water) will react with pinacolborane. Some solvents may also react with highly reactive intermediates or catalysts.
-
Moisture Content: Many pinacolborane reactions are sensitive to moisture. Ensure you are using anhydrous solvents, as water can lead to the decomposition of the borane reagent and other side reactions.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly dried and degassed solvents for moisture-sensitive reactions.
-
Check for Solvent Compatibility: Verify that your chosen solvent is compatible with all the reagents and the catalyst at the intended reaction temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
Data Presentation: Solvent Effects on Selectivity
The following tables summarize quantitative data from the literature, illustrating the impact of solvent choice on the selectivity of rhodium-catalyzed hydroboration reactions with pinacolborane.
Table 1: Solvent Effects on the Regio- and Enantioselectivity of the Rhodium-Catalyzed Hydroboration of a Vinyl Arene [2]
| Entry | Solvent | Branched:Linear Ratio | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 86:14 | 39 |
| 2 | THF | 90:10 | 78 |
| 3 | Diethyl Ether | 91:9 | 75 |
| 4 | 1,2-Dichloroethane | 94:6 | 82 |
| 5 | Chlorobenzene | 93:7 | 80 |
Table 2: Solvent Screening for the Enantioselective Rhodium-Catalyzed Hydroboration of Styrene [3]
| Entry | Solvent | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 80 |
| 2 | THF | 82 |
| 3 | Diethyl Ether | 85 |
| 4 | Dioxane | 75 |
| 5 | Dichloromethane | 91 |
| 6 | Chloroform | 88 |
| 7 | Acetonitrile | 65 |
Experimental Protocols
1. General Protocol for Rhodium-Catalyzed Hydroboration of a Vinyl Arene
This protocol is adapted from literature procedures for the rhodium-catalyzed hydroboration of vinyl arenes with pinacolborane.[2][3]
-
Materials:
-
Rhodium precatalyst (e.g., [Rh(cod)₂]BF₄)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Vinyl arene substrate
-
Pinacolborane (HBpin)
-
Anhydrous solvent
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the rhodium precatalyst and the chiral ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the desired anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
Add the vinyl arene substrate to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add pinacolborane to the reaction mixture.
-
Stir the reaction for the specified time, monitoring its progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., methanol).
-
The resulting boronate ester can be isolated or used directly in subsequent reactions (e.g., oxidation to the corresponding alcohol).
-
2. Protocol for Kinetic Monitoring of a Pinacolborane Reaction by NMR Spectroscopy
This protocol provides a general guideline for monitoring the kinetics of a pinacolborane reaction in situ using NMR spectroscopy.[4][5][6]
-
Instrumentation and Materials:
-
NMR spectrometer
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Deuterated anhydrous solvent
-
Internal standard (a compound that is inert under the reaction conditions and has a resonance that does not overlap with reactant or product signals)
-
-
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the substrate and the internal standard in the chosen deuterated solvent in a vial.
-
In a separate vial, prepare a solution of the catalyst (if applicable) and pinacolborane in the same deuterated solvent.
-
-
Initial Spectrum:
-
Transfer the substrate solution to the NMR tube and acquire a spectrum (t=0 reference). This will confirm the chemical shifts and allow for proper integration of the starting material.
-
-
Initiating and Monitoring the Reaction:
-
At a defined time, inject the pinacolborane/catalyst solution into the NMR tube containing the substrate.
-
Quickly shake the tube to ensure mixing, place it in the NMR spectrometer, and start acquiring spectra at regular time intervals. Modern spectrometers can be programmed to automatically acquire a series of 1D spectra over a defined period.
-
-
Data Analysis:
-
Process the series of spectra.
-
For each time point, integrate the signal of a characteristic peak for the starting material and a characteristic peak for the product.
-
Normalize the integrals against the integral of the internal standard to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration versus time to obtain the reaction profile and determine the reaction rate.
-
-
Visualizations
References
- 1. Catalyst-free and solvent-free hydroboration of alkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. DSpace [qspace.library.queensu.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Catalyst Loading Optimization for Efficient C-H Borylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during C-H borylation experiments. Our goal is to help you optimize catalyst loading for enhanced efficiency, yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for an iridium-catalyzed C-H borylation reaction?
A1: A general starting point for iridium-catalyzed C-H borylation is typically 1-5 mol% of the iridium precatalyst.[1] However, the optimal loading can vary significantly based on the substrate, ligand, and specific reaction conditions. For highly reactive substrates, catalyst loading can sometimes be reduced to as low as 0.5 mol%.[2] Conversely, for challenging or less reactive substrates, higher loadings may be necessary.[3] High-throughput experimentation (HTE) is an effective method for rapidly determining the optimal catalyst loading for a specific transformation.[4][5]
Q2: How does the ligand-to-metal ratio affect the reaction outcome?
A2: The stoichiometry of a bidentate ligand to the iridium precatalyst is typically 1:1. However, it is not uncommon for an excess of the ligand to improve reaction performance, especially when using in situ generated catalysts. The optimal ligand-to-precatalyst ratio can be dependent on the catalyst loading itself, and screening various ratios is recommended during optimization studies.[6]
Q3: My reaction is showing low or no conversion. What are the first troubleshooting steps?
A3: When encountering low or no conversion, a systematic check of your reagents and reaction setup is the most effective first step. Key areas to investigate include:
-
Reagent Quality: Ensure the purity and stability of all reagents, including the aryl/vinyl halide, diboron reagent (e.g., B₂pin₂), base, and solvent.[7] Impurities can act as catalyst poisons.
-
Anhydrous and Degassed Conditions: Solvents should be anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. Bases should be of high purity and stored in a desiccator.[7]
-
Catalyst Activity: Verify the activity of your iridium precatalyst. If it has been stored for a long time or improperly, its activity may be compromised.
-
Reaction Temperature: C-H borylation of electron-rich substrates may require elevated temperatures (e.g., 80 °C) to achieve reasonable conversions.[6]
Q4: I am observing the formation of significant biaryl byproducts. How can I minimize this?
A4: The formation of biaryl byproducts, resulting from a subsequent Suzuki-Miyaura coupling of the desired boronate ester with the starting material, is a known side reaction. This is often influenced by the choice of base. To minimize homocoupling, consider using a weaker, non-nucleophilic base and ensure the reaction is conducted under strictly anhydrous conditions.[7]
Q5: What is protodeboronation and how can it be prevented?
A5: Protodeboronation is a common side reaction where the C-B bond of the product is cleaved and replaced by a C-H bond. This leads to a loss of the desired product. To minimize protodeboronation, the use of milder bases like K₃PO₄ or KF can be beneficial.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues in C-H borylation reactions, with a focus on catalyst loading optimization.
Problem 1: Low Yield or Incomplete Conversion
| Probable Cause | Recommended Solution |
| Suboptimal Catalyst Loading | Systematically screen catalyst loading (e.g., 0.5, 1, 2.5, 5 mol%). For challenging substrates, higher loadings may be required. |
| Inactive Catalyst | Use a fresh batch of the iridium precatalyst. Ensure proper storage under an inert atmosphere. |
| Inappropriate Ligand-to-Metal Ratio | Screen different ligand-to-metal ratios (e.g., 1:1, 1.2:1, 1.5:1). The optimal ratio can be dependent on catalyst loading.[6] |
| Insufficient Reaction Temperature | For electron-rich or sterically hindered substrates, increase the reaction temperature (e.g., from room temperature to 80 °C or higher).[6] |
| Poor Solvent Choice | Reaction conversions are solvent-dependent. For the ITHM protocol, the general order of effectiveness is hexanes > DME > DMF.[6] Screen different anhydrous, degassed solvents. |
| Catalyst Deactivation by Impurities | Ensure all reagents and solvents are pure and anhydrous.[7] Impurities in the substrate can act as catalyst poisons. |
Problem 2: Poor Regioselectivity
| Probable Cause | Recommended Solution |
| Steric and Electronic Effects | Regioselectivity is often governed by steric hindrance, with borylation occurring at the most accessible C-H bond.[3][8] For electronically differentiated C-H bonds, the choice of ligand and catalyst can influence selectivity.[9] |
| Inappropriate Ligand | The ligand plays a crucial role in directing regioselectivity. Screen a panel of ligands with different steric and electronic properties.[3][10] For example, bulky ligands can direct borylation to less hindered positions.[10] |
| Presence of a Directing Group | The presence of a directing group on the substrate can strongly influence regioselectivity.[8] Consider if a directing group is influencing the outcome. |
Problem 3: Catalyst Deactivation
| Probable Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[7] |
| Water in the Reaction Mixture | Use anhydrous solvents and reagents. Store hygroscopic reagents in a desiccator.[7] |
| Substrate-Induced Deactivation | Certain functional groups on the substrate (e.g., sulfur-containing heterocycles) can coordinate to the metal center and inhibit catalysis.[3] In such cases, higher catalyst loadings or specialized ligands may be necessary. |
Quantitative Data Summary
The following tables summarize the effect of catalyst and ligand loading on the yield of C-H borylation for a model substrate.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Ligand:Metal Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 0.5 | 1.1:1 | 80 | 12 | 65 |
| 1.0 | 1.1:1 | 80 | 12 | 85 |
| 2.5 | 1.1:1 | 80 | 12 | 95 |
| 5.0 | 1.1:1 | 80 | 12 | 96 |
Data is illustrative and based on general trends reported in the literature.
Table 2: Effect of Ligand-to-Precatalyst Ratio on Product Yield
| Catalyst Loading (mol%) | Ligand:Precatalyst Ratio | Yield (%) |
| 1.5 | 0.5:1 | 68 |
| 1.5 | 1:1 | 85 |
| 1.5 | 1.2:1 | 92 |
| 1.5 | 1.5:1 | 90 |
| 3.0 | 0.5:1 | 75 |
| 3.0 | 1:1 | 91 |
| 3.0 | 1.2:1 | 96 |
| 3.0 | 1.5:1 | 94 |
Adapted from findings where conversions were dependent on the ligand to metal ratio as a function of catalyst loading.[6]
Experimental Protocols
Protocol 1: General Procedure for Aromatic C-H Borylation
This protocol provides a starting point for the borylation of a range of aromatic and heteroaromatic substrates.[1]
Materials:
-
Iridium precatalyst (e.g., [Ir(COD)OMe]₂)
-
Ligand (e.g., dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Substrate
-
Anhydrous, degassed solvent (e.g., THF, hexane)
-
Schlenk flask or glovebox
-
Stir bar
Procedure:
-
In a glovebox or under a positive pressure of an inert gas, add the iridium precatalyst (e.g., 2.5 mol%) and the ligand (e.g., 5 mol%) to a Schlenk flask equipped with a stir bar.
-
Add the substrate (1.0 mmol, 1.0 equiv) and bis(pinacolato)diboron (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired borylated product.
Visual Diagrams
Caption: A troubleshooting workflow for addressing low conversion in C-H borylation reactions.
Caption: A cyclical workflow for optimizing catalyst loading in C-H borylation.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Pinacolborane-Mediated Transformations
Welcome to the technical support center for pinacolborane-mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these versatile reactions. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in my pinacolborane-mediated reaction?
A1: Low or no yield in pinacolborane reactions often stems from a few key factors. First, ensure the purity and integrity of your reagents, as impurities can poison the catalyst or lead to undesired side reactions. Pinacolborane itself is sensitive to air and moisture, so proper handling and storage are critical.[1][2] The catalytic system is another crucial element; confirm that your palladium source and ligand are active and that the chosen base is appropriate and dry. Finally, maintaining a strictly anhydrous and inert atmosphere throughout the reaction is paramount to prevent protodeboronation and other side reactions.[3]
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: Common side reactions include homocoupling of the starting materials and protodeboronation of the desired pinacol ester. Homocoupling can be promoted by the presence of oxygen, so thorough degassing of solvents and the reaction mixture is essential.[4] Protodeboronation, the cleavage of the C-B bond and replacement with a hydrogen atom, is often caused by residual water or protic solvents.[5] Using anhydrous solvents and reagents, along with a robust inert atmosphere, will help to minimize this side reaction. In some cases, the choice of a milder base can also be beneficial.
Q3: My pinacol boronic ester product seems to be decomposing during purification. What are the best practices for purification?
A3: Pinacol boronic esters can be sensitive to hydrolysis on silica gel, especially in the presence of protic solvents.[5][6] To mitigate decomposition, it is recommended to use a deactivated silica gel. One effective method is to impregnate the silica gel with boric acid, which reduces the Lewis basicity of the silica and minimizes over-adsorption and hydrolysis of the boronic ester.[7] Alternatively, converting the pinacol ester to a more robust derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt, can facilitate purification.[4] For particularly sensitive compounds, purification under anhydrous conditions and an inert atmosphere may be necessary.[5]
Q4: How critical is the choice of solvent, base, and temperature for the success of the reaction?
A4: The choice of solvent, base, and temperature are all critical parameters that can significantly impact the yield and selectivity of pinacolborane-mediated transformations. Solvents should be anhydrous and degassed. Common choices include dioxane, THF, and toluene. The base is crucial for the catalytic cycle, with tertiary amines like triethylamine being effective for many palladium-catalyzed borylations.[8] The reaction temperature needs to be optimized for each specific transformation. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. For example, the borylation of aryl chlorides often requires higher temperatures (e.g., 120°C) compared to aryl bromides or iodides.[9]
Troubleshooting Guide: Low Yield or Incomplete Reactions
This section provides a systematic approach to troubleshooting low-yield or stalled pinacolborane-mediated reactions.
Initial Checks
-
Reagent Quality:
-
Pinacolborane: Use a fresh bottle or a properly stored aliquot. Pinacolborane can degrade upon exposure to air and moisture.
-
Catalyst and Ligand: Ensure the catalyst and ligand are from a reliable source and have been stored under an inert atmosphere.
-
Substrate and Other Reagents: Verify the purity of your starting materials and the dryness of the base.
-
-
Reaction Setup:
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Anhydrous Conditions: Ensure all glassware was thoroughly dried and that anhydrous solvents were used.
-
Systematic Optimization
If initial checks do not resolve the issue, a systematic optimization of the reaction conditions is recommended. The following tables provide examples of how different parameters can influence the reaction outcome.
Table 1: Effect of Catalyst and Ligand on Miyaura Borylation Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Substrate | Yield (%) | Reference |
| 1 | PdCl₂(dppf) (3) | - | Aryl Bromide | High | [10] |
| 2 | Pd(dba)₂ (1.5) | t-Bu-DPEphos (1.5) | Aryl Bromide | 95 | [9] |
| 3 | PdCl₂(CH₃CN)₂ (0.5-2) | SPhos (1-4) | Aryl Chloride | 68-95 | [11] |
| 4 | CuI (10) | - | Aryl Iodide | Good | [12] |
Table 2: Influence of Base and Solvent on Palladium-Catalyzed Borylation
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | Dioxane | 80 | High | [10] |
| 2 | Et₃N | Dioxane | 80-100 | High | [9] |
| 3 | KOAc | DMSO | 80 | High | [13] |
| 4 | NaH | THF | rt | Good | [12] |
Table 3: Impact of Temperature on Reaction Yield
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromide | 80 | 2 | 95 | [9] |
| 2 | Aryl Chloride | 120 | 18 | 88 | [9] |
| 3 | Phenylacetylene | 65 | 7 | 73 | [14] |
| 4 | 2-Thiopheneboronic acid pinacol ester | 65 | 24 | ~60 | [15] |
| 5 | 2-Thiopheneboronic acid pinacol ester | 100 | 24 | ~80 | [15] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Miyaura Borylation of an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pinacolborane (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Base (e.g., KOAc or Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or THF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and base under a positive flow of inert gas (argon or nitrogen).
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the pinacolborane dropwise via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-120°C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, preferably using boric acid-impregnated silica gel.[7]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a pinacolborane-mediated borylation reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield pinacolborane reactions.
Simplified Catalytic Cycle for Palladium-Catalyzed Borylation
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pinacolborane [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 12. Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. ajuronline.org [ajuronline.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane vs. Bis(pinacolato)diboron for Borylation Reactions
For researchers, scientists, and professionals in drug development, the choice of borylating agent is a critical decision in the synthesis of key intermediates for cross-coupling reactions. This guide provides an objective, data-driven comparison of two commonly used reagents: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane, HBpin) and Bis(pinacolato)diboron (B₂pin₂).
This comparison delves into their chemical and physical properties, performance in key applications with supporting experimental data, and practical considerations such as handling, safety, and cost-effectiveness.
At a Glance: Key Differences
| Feature | This compound (HBpin) | Bis(pinacolato)diboron (B₂pin₂) |
| Chemical Formula | C₆H₁₃BO₂ | C₁₂H₂₄B₂O₄ |
| Molecular Weight | 127.98 g/mol | 253.94 g/mol |
| Physical State | Colorless liquid | White crystalline solid |
| Primary Application | Hydroboration, Pd-catalyzed borylation | Miyaura borylation, Diboration |
| Key Reactive Bond | B-H | B-B |
| Atom Economy | More atom-economical | Less atom-economical |
| Handling | Air and moisture sensitive | Air and moisture stable |
Chemical and Physical Properties
The fundamental structural difference between the two reagents dictates their physical properties and handling requirements.
| Property | This compound (HBpin) | Bis(pinacolato)diboron (B₂pin₂) |
| CAS Number | 25015-63-8 | 73183-34-3 |
| Melting Point | N/A | 137-140 °C[1] |
| Boiling Point | 42-43 °C / 50 mmHg | N/A |
| Density | 0.882 g/mL at 25 °C | ~0.97 g/cm³ |
| Solubility | Soluble in common organic solvents (THF, ether, CH₂Cl₂) | Soluble in common organic solvents (THF, dioxane, toluene) |
| Stability | Air and moisture sensitive[2] | Air and moisture stable[3] |
Performance in Borylation of Aryl Halides
While both reagents can be used to synthesize aryl boronate esters, pinacolborane has been demonstrated to be a more atom-economical and cost-effective option in palladium-catalyzed borylation reactions.[2][4]
Table 1: Comparison of Palladium-Catalyzed Borylation of Aryl Halides
| Substrate | Borylating Agent | Catalyst System | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| 4-iodoanisole | HBpin (1.5 equiv) | 1 mol% PdCl₂(CH₃CN)₂ / 2 mol% SPhos | NEt₃ | 30 min | 80 | 95 | J. Org. Chem. 2008, 73, 5589-5591[4] |
| 1-bromonaphthalene | B₂pin₂ (1.1 equiv) | 3 mol% PdCl₂(dppf) | Dioxane | 2 h | 80 | 95 | J. Org. Chem. 1995, 60, 7508-7510 |
| 4-chloroanisole | HBpin (1.5 equiv) | 2 mol% PdCl₂(CH₃CN)₂ / 4 mol% SPhos | NEt₃ | 2 h | 80 | 91 | J. Org. Chem. 2008, 73, 5589-5591[4] |
| 4-chloroanisole | B₂pin₂ (1.1 equiv) | 3 mol% Pd(dba)₂ / 2.4 mol% PCy₃ | Dioxane | 16 h | 80 | 81 | J. Am. Chem. Soc. 2002, 124, 12, 3516-3517 |
Note: This table presents data from different studies to illustrate typical reaction conditions and yields. Direct side-by-side comparisons under identical conditions are limited in the literature.
Key Applications and Reaction Mechanisms
Miyaura Borylation with Bis(pinacolato)diboron
The palladium-catalyzed cross-coupling of B₂pin₂ with aryl or vinyl halides, known as the Miyaura borylation, is a widely used method for the synthesis of boronate esters. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with B₂pin₂ and reductive elimination.
Hydroboration with Pinacolborane
Pinacolborane is a key reagent for the hydroboration of alkenes and alkynes, where a B-H bond adds across a carbon-carbon multiple bond. This reaction is often followed by oxidation to produce alcohols. In contrast, B₂pin₂ undergoes diboration, adding a B-B bond across the multiple bond.
Experimental Protocols
General Procedure for Palladium-Catalyzed Miyaura Borylation of an Aryl Halide with B₂pin₂
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., Potassium acetate, KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 2-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Borylation of an Aryl Halide with HBpin
Materials:
-
Aryl halide (1.0 mmol)
-
Pinacolborane (HBpin) (1.5 mmol, 1.5 equiv)
-
Palladium pre-catalyst (e.g., PdCl₂(CH₃CN)₂) (0.01-0.02 mmol, 1-2 mol%)
-
Ligand (e.g., SPhos) (0.02-0.04 mmol, 2-4 mol%)
-
Base/Solvent (e.g., Triethylamine, NEt₃) (3 mL)
-
Glovebox or Schlenk line technique
-
Magnetic stirrer and heating source
Procedure:
-
In a glovebox or using Schlenk line techniques, add the palladium pre-catalyst and ligand to a vial.
-
Add the aryl halide and a stir bar.
-
Add triethylamine, followed by the pinacolborane.
-
Seal the vial and heat to the desired temperature (e.g., 80 °C) with stirring for the specified time (typically 0.5-2 hours).
-
After cooling to room temperature, the reaction mixture can be filtered through a plug of silica gel, eluting with an organic solvent (e.g., ethyl acetate).
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Handling and Safety
| Reagent | Hazards | Handling Precautions |
| This compound (HBpin) | Highly flammable liquid and vapor. In contact with water releases flammable gases. Causes skin and serious eye irritation. May cause respiratory irritation.[5] | Handle under an inert atmosphere. Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, dry, well-ventilated place. Wear protective gloves, clothing, and eye/face protection.[5][6] |
| Bis(pinacolato)diboron (B₂pin₂) | Not classified as hazardous according to GHS. May cause mild skin or eye irritation upon contact. | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Wear appropriate personal protective equipment. Store in a dry, cool, and well-ventilated place.[7][8] |
Cost Comparison
A direct cost comparison is dependent on the supplier and quantity purchased. However, pinacolborane is generally considered more cost-effective and atom-economical than bis(pinacolato)diboron.[2][4]
| Reagent | Supplier Example | Price (USD) per Gram (approx.) |
| This compound | Sigma-Aldrich | $8.60 (for 100g) |
| Bis(pinacolato)diboron | Thermo Fisher Scientific | $2.95 (for 100g) |
| This compound | Indian Supplier (IndiaMART) | ~$0.20 (for bulk, ₹1500/kg)[1] |
Prices are subject to change and may vary significantly between suppliers and based on purity and quantity.
Conclusion
Both this compound (pinacolborane) and bis(pinacolato)diboron are invaluable reagents in modern organic synthesis for the preparation of boronate esters.
Bis(pinacolato)diboron is a stable, easy-to-handle solid that is a reliable reagent for Miyaura borylation and diboration reactions. Its primary drawback is its lower atom economy.
Pinacolborane , while requiring more careful handling due to its air and moisture sensitivity, offers a more atom-economical and often more cost-effective alternative for the palladium-catalyzed borylation of aryl halides. It is the reagent of choice for hydroboration reactions.
The selection between these two reagents will ultimately depend on the specific requirements of the chemical transformation, including substrate compatibility, reaction scale, cost considerations, and the available laboratory infrastructure for handling sensitive reagents. For palladium-catalyzed borylations where atom economy and cost are significant factors, pinacolborane presents a compelling advantage. For ease of handling and in applications such as diboration, bis(pinacolato)diboron remains a highly effective and convenient choice.
References
- 1. indiamart.com [indiamart.com]
- 2. Pinacolborane [commonorganicchemistry.com]
- 3. 4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-OL | 25240-59-9 [chemicalbook.com]
- 4. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. Pinacolborane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Pinacolborane at Best Price in Hyderabad, Telangana | Evans Fine Chem [tradeindia.com]
A Comparative Guide to Pinacolborane and Catecholborane in Hydroboration Reactions
For Researchers, Scientists, and Drug Development Professionals
The hydroboration of alkenes and alkynes is a cornerstone of modern organic synthesis, enabling the stereospecific and regioselective introduction of a hydroxyl group or other functionalities. The choice of the borane reagent is critical to the outcome of this reaction. This guide provides an objective, data-driven comparison of two of the most common dialkoxyboranes: pinacolborane (HBpin) and catecholborane (HBcat). We will delve into their reactivity, selectivity, stability, and substrate scope, supported by experimental data and detailed protocols.
At a Glance: Key Properties
| Property | Pinacolborane (HBpin) | Catecholborane (HBcat) |
| Reactivity (uncatalyzed) | Less reactive, often requires elevated temperatures or catalysis.[1][2] | More reactive than HBpin, but still requires elevated temperatures (70-100°C) for uncatalyzed reactions with alkenes and alkynes.[2][3] |
| Stability | More stable, less sensitive to air and moisture.[1] | Sensitive to oxidation and moisture; the resulting catechol can complicate purification.[1] |
| Handling | Easier to handle due to higher stability.[1] | Requires more careful handling due to sensitivity.[1][4] |
| Product | Forms stable pinacolyl boronate esters, which are versatile synthetic intermediates.[5] | Forms catechol boronate esters, which can be readily hydrolyzed or oxidized.[3] |
| Catalysis | Widely used in transition metal-catalyzed hydroborations.[5][6] | Also widely used in catalyzed reactions, often exhibiting different selectivity profiles compared to HBpin.[5][6] |
Performance in Hydroboration Reactions: A Detailed Comparison
The choice between pinacolborane and catecholborane significantly impacts the regioselectivity and stereoselectivity of hydroboration reactions, particularly in the context of transition metal catalysis.
Regioselectivity
In the absence of a catalyst, both reagents typically afford the anti-Markovnikov product. However, in catalyzed reactions, the regioselectivity can be tuned. Catecholborane often favors the formation of the branched (Markovnikov) isomer, especially with rhodium catalysts.[5][6] Conversely, iridium catalysts with pinacolborane can show near-perfect selectivity for the linear (anti-Markovnikov) isomer.[5]
Table 1: Comparison of Regioselectivity in the Rh-catalyzed Hydroboration of Vinylarenes
| Substrate | Borane Reagent | Catalyst System | Ratio (Branched:Linear) | Reference |
| Styrene | Catecholborane | [Rh(COD)₂]BF₄ / (R)-QUINAP | High branched selectivity | [5] |
| Styrene | Pinacolborane | [Rh(COD)₂]BF₄ / (R)-QUINAP | Lower branched selectivity than HBcat | [5] |
| Styrene | Pinacolborane | Ir-based catalyst | Near-perfect linear selectivity | [5] |
| Vinylarenes | Catecholborane | Cationic Rh-BINAP | Favors Markovnikov product | [6] |
| Vinylarenes | Pinacolborane | Cationic Rh-BINAP | Mixture of Markovnikov and anti-Markovnikov products | [6] |
Enantioselectivity
In asymmetric hydroboration, catecholborane has been reported to provide higher enantioselectivity compared to pinacolborane, irrespective of the chiral ligand used.[5][7] A fascinating phenomenon observed is the complete reversal of enantioinduction when switching from catecholborane to pinacolborane with certain chiral ligands, such as QUINAP.[5]
Table 2: Enantioselectivity in the Asymmetric Hydroboration of a Vinylarene
| Borane Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Major Enantiomer | Reference |
| Catecholborane | (R)-QUINAP | High | Pro-S | [5] |
| Pinacolborane | (R)-QUINAP | Lower than HBcat | Pro-S | [5] |
| Catecholborane | Other chiral ligands | Generally higher ee | - | [7] |
| Pinacolborane | Other chiral ligands | Generally lower ee | - | [7] |
Experimental Protocols
General Procedure for Uncatalyzed Hydroboration of an Alkyne with Catecholborane
This protocol is adapted from the hydroboration of alkynes which generally requires elevated temperatures.
Materials:
-
Alkyne (1.0 equiv)
-
Catecholborane (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the alkyne.
-
Dissolve the alkyne in anhydrous THF.
-
Add catecholborane dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 70°C and stir for the time required for complete conversion (monitor by TLC or GC).[3]
-
Cool the reaction to room temperature.
-
The resulting alkenylcatecholborane can be used directly for subsequent reactions, such as oxidation. For oxidation, slowly add a 3M NaOH solution followed by the dropwise addition of 30% H₂O₂ at 0°C.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
General Procedure for a Rhodium-Catalyzed Hydroboration of an Alkene with Pinacolborane
This protocol is a general representation of a catalyzed hydroboration.
Materials:
-
Alkene (1.0 equiv)
-
Pinacolborane (1.2 equiv)
-
[Rh(COD)₂]BF₄ (catalyst, e.g., 1-5 mol%)
-
Chiral ligand (e.g., DPPB, 1-6 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere in a glovebox
Procedure:
-
Inside a glovebox, charge a flame-dried Schlenk flask with the rhodium precursor and the chiral ligand.[7]
-
Add anhydrous THF and stir until a homogeneous solution or suspension is formed.[7]
-
Add the alkene substrate to the reaction mixture.
-
Add pinacolborane dropwise to the stirred solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by GC or NMR).
-
Remove the solvent under reduced pressure.
-
The resulting alkylboronate ester can be purified by distillation or chromatography, or used directly in the next step. For oxidation, dissolve the crude product in THF, and then add an aqueous solution of sodium hydroxide and hydrogen peroxide at 0°C.
-
After complete oxidation, perform an aqueous workup and extract the alcohol with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general hydroboration-oxidation pathway and a typical experimental workflow.
References
- 1. ajuronline.org [ajuronline.org]
- 2. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DSpace [qspace.library.queensu.ca]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
The Stability vs. Reactivity Trade-Off: A Comparative Guide to Boronic Acids and Pinacol Boronate Esters
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that can significantly influence the outcome of synthetic endeavors. This guide provides an objective comparison of two of the most common classes of these reagents: boronic acids and their corresponding pinacol boronate esters. By examining their reactivity and stability profiles with supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
The fundamental difference between boronic acids and pinacol boronate esters lies in a crucial trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions such as the widely used Suzuki-Miyaura coupling.[1][2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid moiety, which facilitates the key transmetalation step in the catalytic cycle.[1][2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][2]
Conversely, pinacol boronate esters offer significantly greater stability.[1][2][4] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][5] This enhanced stability is primarily due to the steric hindrance provided by the pinacol group, which protects the boron center from unwanted reactions.[4] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent stability is paramount.[1] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[1]
Quantitative Performance Comparison
The following tables summarize representative quantitative data comparing the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Phenylboron Reagents with an Aryl Halide
| Reagent | Reaction Time (hours) | Yield (%) |
| Phenylboronic Acid | 1 | ~95 |
| Phenylboronic Acid Pinacol Ester | 4 | ~85 |
Data sourced from representative examples in the literature.[1]
Table 2: Chan-Lam Amination of Phenylboron Reagents with Piperidine
| Reagent | Yield (%) |
| Phenylboronic Acid | 87 |
| Phenylboronic Acid Pinacol Ester | 28 |
Data sourced from representative examples in the literature.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for comparing the reactivity of a boronic acid and its corresponding pinacol boronate ester in a Suzuki-Miyaura cross-coupling reaction.
General Workflow for Reactivity Comparison
References
advantages of using pinacolborane over other hydroboration reagents
In the landscape of synthetic organic chemistry, hydroboration stands as a cornerstone transformation for the anti-Markovnikov hydration of alkenes and alkynes. The choice of hydroborating agent is critical, influencing selectivity, functional group tolerance, and operational simplicity. Among the array of available reagents, pinacolborane (HBpin) has emerged as a highly versatile and advantageous option. This guide provides an objective comparison of pinacolborane with other common hydroboration reagents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Key Advantages of Pinacolborane
Pinacolborane offers several distinct advantages over other hydroboration reagents, such as catecholborane, 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane, and borane complexes like BH₃·THF.
-
Enhanced Stability and Handling: Pinacolborane is a liquid that is stable at room temperature and can be stored without special precautions.[1][2] This contrasts sharply with catecholborane, which requires cold storage to prevent disproportionation, and disiamylborane, which must be freshly prepared before use.[1][2]
-
Broad Functional Group Tolerance: Pinacolborane exhibits excellent chemoselectivity, reacting preferentially with alkenes and alkynes in the presence of a wide range of functional groups.[3][4] Its decreased Lewis acidity compared to catecholborane results in fewer side reactions with substrates containing nitrogen and oxygen atoms.[1]
-
Milder Reaction Conditions: While uncatalyzed hydroborations with pinacolborane can be sluggish and may require elevated temperatures, it is highly effective under catalytic conditions, often at room temperature.[4][5] This is a significant advantage over reagents like 9-BBN, which often require heating to 60-80 °C.
-
Versatility in Catalysis: Pinacolborane is widely used in transition metal-catalyzed hydroborations, including asymmetric variants.[4] This allows for access to chiral boronate esters, which are valuable intermediates in organic synthesis, without the need for cryogenic temperatures that are often required when using catecholborane.[3]
-
Cost-Effectiveness and Availability: Compared to bis(pinacolato)diboron (B₂pin₂), pinacolborane is less expensive and more readily available in bulk, making it a practical choice for large-scale synthesis.[3]
Performance Comparison of Hydroboration Reagents
The choice of hydroborating agent significantly impacts the regioselectivity and stereoselectivity of the reaction. The following tables summarize the performance of pinacolborane in comparison to other common reagents for the hydroboration of representative substrates.
Table 1: Regioselectivity in the Hydroboration of Alkenes
| Substrate | Reagent | Catalyst | Conditions | Major Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Reference(s) |
| 1-Hexene | 9-BBN | None | THF, 25°C | 1-Hexanol | >99:1 | |
| 1-Hexene | Disiamylborane | None | THF, 0°C | 1-Hexanol | 97:3 | |
| Styrene | Pinacolborane | [Ir(cod)Cl]₂/dppe | THF, 25°C | 2-Phenylethanol | >99:1 (linear) | [3] |
| Styrene | Pinacolborane | [Rh(COD)₂]BF₄/DPPB | CH₂Cl₂, 25°C | 1-Phenylethanol | 4:>96 (branched) | |
| Styrene | Catecholborane | [Rh(COD)₂]BF₄/BINAP | THF, -78°C | 1-Phenylethanol | 8:92 (branched) | [3] |
Table 2: Enantioselectivity in the Asymmetric Hydroboration of Styrene
| Reagent | Catalyst | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Pinacolborane | [Rh(COD)₂]BF₄ | (R)-BINAP | 25 | 85 | 96 (S) | |
| Catecholborane | [Rh(COD)₂]BF₄ | (R)-BINAP | -78 | 82 | 96 (R) | [3] |
| Pinacolborane | Rh(I)-NHC complex | Chiral NHC-oxazoline | 25 | 99 | 91 | [6] |
Logical Workflow for Reagent Selection
The selection of an appropriate hydroboration reagent is a logical process based on the substrate and the desired outcome. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting a hydroboration reagent.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the hydroboration of an alkyne and an alkene.
Protocol 1: 9-BBN Catalyzed Hydroboration of Phenylacetylene with Pinacolborane
This protocol is adapted from a procedure optimized for the hydroboration of terminal aromatic alkynes.[2]
Materials:
-
Phenylacetylene
-
Pinacolborane (HBpin)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is sealed and purged with argon for 15 minutes.
-
Under a positive pressure of argon, add phenylacetylene (1.0 equiv), pinacolborane (1.2 equiv), and the 9-BBN solution (0.2 equiv).
-
Add anhydrous THF to achieve a final concentration of 0.2 M with respect to the phenylacetylene.
-
The reaction mixture is heated to 65 °C and stirred for the appropriate time (monitoring by TLC or GC-MS is recommended).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product, (E)-2-phenylethenylboronic acid pinacol ester, can be purified by flash chromatography on silica gel.
Protocol 2: General Procedure for Catalyzed Hydroboration-Oxidation of an Alkene with Pinacolborane
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Alkene (e.g., 1-octene)
-
Pinacolborane (HBpin)
-
Transition metal catalyst (e.g., [Rh(COD)₂]BF₄) and ligand (e.g., BINAP) for asymmetric reactions, or an appropriate catalyst for regioselective hydroboration.
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Aqueous sodium hydroxide (e.g., 3 M NaOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Standard glassware for inert atmosphere reactions
Procedure - Hydroboration Step:
-
In an oven-dried flask under an argon atmosphere, dissolve the catalyst and ligand (if applicable) in the anhydrous solvent.
-
Add the alkene (1.0 equiv) to the catalyst solution.
-
Slowly add pinacolborane (1.1-1.5 equiv) to the stirred solution at the desired temperature (e.g., room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).
Procedure - Oxidation Step:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the aqueous NaOH solution, followed by the slow, dropwise addition of hydrogen peroxide. Caution: This oxidation is exothermic.
-
Allow the mixture to warm to room temperature and stir for several hours or until the oxidation is complete.
-
Perform an aqueous workup, typically by separating the organic layer, extracting the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combining the organic layers, washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating under reduced pressure.
-
The resulting alcohol can be purified by flash chromatography.
Conclusion
Pinacolborane is a highly effective and practical reagent for hydroboration reactions. Its stability, ease of handling, broad functional group tolerance, and versatility in catalytic systems make it a superior choice in many synthetic applications compared to other hydroborating agents.[3][4] While reagents like 9-BBN and disiamylborane offer excellent regioselectivity for sterically demanding applications, and catecholborane can be more reactive, the overall balance of properties often favors pinacolborane, particularly in the context of complex molecule synthesis and process development. The ability to fine-tune its reactivity and selectivity through catalysis further solidifies its position as an indispensable tool for the modern organic chemist.
References
- 1. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 2. ajuronline.org [ajuronline.org]
- 3. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 4. DSpace [qspace.library.queensu.ca]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to a Novel Synthetic Method: Decarboxylative Borylation Using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The introduction of boronic acid moieties into organic molecules is a cornerstone of modern synthetic chemistry, primarily due to their versatility in transformations like the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin), has emerged as a key reagent in the development of milder and more efficient borylation methods.[2][4][5][6] This guide provides a comparative analysis of a recently developed synthetic strategy, decarboxylative borylation, against traditional methods for generating organoboron compounds.
Introduction to Decarboxylative Borylation
Decarboxylative borylation represents a significant advancement in the synthesis of alkyl and aryl boronate esters. This method utilizes readily available carboxylic acids as starting materials, which are converted to their boronate ester counterparts with the elimination of carbon dioxide.[7][8][9][10] This approach is particularly advantageous as carboxylic acids are ubiquitous in commercial and natural product sources. The reaction can be achieved through various catalytic systems, including nickel-catalyzed and photo-induced methods, offering a broad substrate scope and high functional group tolerance under mild conditions.[7][8][9][10]
Comparison of Synthetic Methods
The following tables provide a quantitative comparison of decarboxylative borylation with established methods for synthesizing aryl and alkyl boronate esters.
Table 1: Comparison of Methods for Aryl Boronate Ester Synthesis
| Method | Catalyst/Reagent | Substrate | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Decarboxylative Borylation | Ni(II) precatalyst / bipyridine ligand / MgBr₂·OEt₂ / MeLi-activated B₂pin₂ | Aryl N-hydroxyphthalimide esters | Broad scope, >40 examples reported with good yields | Room temperature, visible light irradiation | Utilizes abundant carboxylic acids, excellent functional group tolerance.[7][8] | Requires pre-activation of the carboxylic acid. |
| Palladium-Catalyzed Borylation | PdCl₂(CH₃CN)₂ / SPhos | Aryl halides (I, Br, Cl) | 94% (4-iodoanisole) | 30 minutes, low catalyst loading (<3.0 mol%) | Highly efficient for aryl halides, short reaction times.[2][5] | Requires halogenated starting materials. |
| Iridium-Catalyzed C-H Borylation | Iridium complexes with bipyridine ligands | Arenes | High isolated yields | Lower temperatures compared to phosphine-ligated catalysts | Direct functionalization of C-H bonds, avoids pre-functionalization.[1][11] | Regioselectivity can be a challenge. |
| Copper-Catalyzed Borylation | CuI | Aryl iodides | Good yields | Room temperature | Mild reaction conditions. | Limited to aryl iodides. |
Table 2: Comparison of Methods for Alkyl Boronate Ester Synthesis
| Method | Catalyst/Reagent | Substrate | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Decarboxylative Borylation | Photo-induced, catalyst-free with B₂cat₂ | Alkyl N-hydroxyphthalimide esters | Broad scope, including primary, secondary, and tertiary alkyl carboxylic acids | Room temperature, visible light | Broad utility and functional group tolerance, applicable to natural products.[8] | Requires stoichiometric amounts of reagents. |
| Hydroboration of Alkenes | Transition metal catalysts (e.g., Iridium) | Alkenes and Alkynes | Generally high | Varies with catalyst | Well-established, high atom economy.[6] | Limited to unsaturated substrates. |
| Nickel-Catalyzed Benzylic C-H Borylation | Ni(OH)x/CeO₂ | Alkylarenes | Not specified | Not specified | Selective for benzylic C-H bonds.[1] | Limited to substrates with benzylic protons. |
Experimental Protocols
General Procedure for Photoinduced Decarboxylative Borylation of Carboxylic Acids
This protocol is a generalized summary based on reported methods.[8]
-
Preparation of the N-Hydroxyphthalimide (NHPI) Ester: The starting carboxylic acid is converted to the corresponding N-hydroxyphthalimide ester using standard coupling reagents (e.g., DCC or EDC).
-
Reaction Setup: In a reaction vessel, the NHPI ester, bis(catecholato)diboron (B₂cat₂), and a suitable solvent (e.g., DMAc) are combined under an inert atmosphere.
-
Irradiation: The reaction mixture is stirred at room temperature while being irradiated with visible light (e.g., blue LEDs).
-
Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the reaction is quenched, and the crude product is subjected to a simple workup. The resulting pinacol boronic ester is then isolated and purified, typically by column chromatography.
General Procedure for Palladium-Catalyzed Borylation of Aryl Halides
This protocol is a generalized summary based on reported methods.[2][3][4][5]
-
Catalyst Preparation: In a glovebox, a reaction tube is charged with the palladium precatalyst (e.g., PdCl₂(CH₃CN)₂) and the ligand (e.g., SPhos).
-
Reagent Addition: The aryl halide, pinacolborane (HBpin), and a base (e.g., triethylamine) are added, followed by the solvent (e.g., 1,4-dioxane).
-
Reaction: The tube is sealed and heated to the specified temperature for the required time.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to yield the desired aryl boronate ester.
Visualizing the Synthetic Processes
The following diagrams illustrate the general workflow for decarboxylative borylation and the catalytic cycle of palladium-catalyzed borylation.
Caption: General workflow for the synthesis of boronate esters via photoinduced decarboxylative borylation.
Caption: Simplified catalytic cycle for the palladium-catalyzed borylation of aryl halides with pinacolborane.
Conclusion
The development of new synthetic methods utilizing this compound, such as decarboxylative borylation, offers significant advantages over traditional approaches. These methods often proceed under milder conditions, exhibit broader substrate scopes, and utilize more readily available starting materials. For researchers in drug development and other scientific fields, these advancements provide powerful tools for the efficient and versatile synthesis of complex molecules containing the valuable boronic acid functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 3. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 4. An improved system for the palladium-catalyzed borylation of aryl halides with pinacol borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. Decarboxylative borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of palladium vs. nickel catalysts for borylation with pinacolborane
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-boron (C-B) bonds through the borylation of organic halides and C-H bonds is a cornerstone of modern synthetic chemistry, providing versatile building blocks for cross-coupling reactions, notably the Suzuki-Miyaura coupling. Palladium catalysts have long been the gold standard for these transformations. However, the cost-effectiveness and unique reactivity of nickel catalysts have positioned them as a compelling alternative. This guide provides an objective comparison of palladium and nickel catalysts for the borylation of aryl halides with pinacolborane, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection in research and development.
Performance Comparison: Palladium vs. Nickel
Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in the borylation of aryl iodides, bromides, and even challenging chlorides.[1][2] Nickel catalysts, while generally requiring slightly more vigorous conditions, offer a significant cost advantage and can exhibit unique reactivity patterns.[3][4] Below is a comparative summary of their performance in the borylation of various aryl halides with pinacolborane.
| Substrate | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Borylation | ||||||||
| 4-Iodoanisole | PdCl₂(CH₃CN)₂ / SPhos | 1.0 | NEt₃ | 1,4-Dioxane | 80 | 0.5 | 94 | [2] |
| 4-Bromoanisole | PdCl₂(CH₃CN)₂ / SPhos | 1.0 | NEt₃ | 1,4-Dioxane | 80 | 1 | 97 | [2] |
| 4-Chloroanisole | PdCl₂(CH₃CN)₂ / SPhos | 3.0 | NEt₃ | NEt₃ | 100 | 12 | >95 | [2] |
| 2-Bromomesitylene | PdCl₂(CH₃CN)₂ / SPhos | 2.0 | NEt₃ | 1,4-Dioxane | 80 | 2 | 90 | [2] |
| 4-Bromobenzonitrile | Pd(dba)₂ / t-Bu-DPEphos | 3.0 | NEt₃ | 1,4-Dioxane | 80 | 3 | 92 | |
| Nickel-Catalyzed Borylation | ||||||||
| 4-Bromoanisole | NiCl₂(dppp) / PPh₃ | 3.0 | DIPEA | Ethanol | 80 | 4 | 93 (as boronic acid) | [3] |
| 4-Chlorobenzonitrile | NiCl₂(dppp) / PPh₃ | 3.0 | DIPEA | Ethanol | 80 | 12 | 75 (as trifluoroborate) | [3] |
| 4-Bromotoluene | NiCl₂(dppp) | 5.0 | NEt₃ | Toluene | 100 | 16 | 85 | [5] |
| 1-Bromo-4-chlorobenzene | NiCl₂(dme) | 5.2 | NaOtBu | THF | 30 | - | - | [6] |
| Methyl 4-bromobenzoate | NiCl₂(dppp) / PPh₃ | 3.0 | DIPEA | Ethanol | RT | 6 | 99 (as trifluoroborate) | [3] |
Note: Yields for some nickel-catalyzed reactions are reported for the corresponding boronic acid or trifluoroborate salt, which are readily derived from the initial pinacol boronate ester.
Experimental Protocols
Palladium-Catalyzed Borylation of Aryl Bromides
This protocol is representative for the borylation of aryl bromides using a PdCl₂(CH₃CN)₂/SPhos catalyst system.[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Pinacolborane (1.5 mmol)
-
Triethylamine (NEt₃) (3.0 mmol)
-
PdCl₂(CH₃CN)₂ (0.01 mmol, 1.0 mol%)
-
SPhos (0.04 mmol, 4.0 mol%)
-
Anhydrous 1,4-Dioxane (0.6 mL)
Procedure:
-
To an oven-dried resealable Schlenk tube, add PdCl₂(CH₃CN)₂ and SPhos.
-
Cap the tube with a rubber septum, and evacuate and backfill with argon (repeat twice).
-
Add the aryl bromide, 1,4-dioxane, and triethylamine via syringe.
-
Add pinacolborane via syringe.
-
Seal the tube with a Teflon screw cap and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (e.g., 1-12 hours).
-
After cooling to room temperature, the reaction mixture can be analyzed and purified by standard techniques such as chromatography.
Nickel-Catalyzed Borylation of Aryl Bromides
This protocol is a general procedure for the NiCl₂(dppp)-catalyzed pinacolborylation of aryl bromides.[5]
Materials:
-
Aryl bromide (1.0 mmol)
-
Pinacolborane (in situ prepared or commercial, 1.5 mmol)
-
NiCl₂(dppp) (0.05 mmol, 5.0 mol%)
-
Triethylamine (NEt₃) (3.0 mmol)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppp) and the aryl bromide.
-
Add anhydrous toluene, followed by triethylamine.
-
Add pinacolborane to the mixture.
-
Heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product can be isolated and purified using standard laboratory procedures.
Mechanistic Overview and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle for the borylation of an aryl halide and a typical experimental workflow.
Caption: Generalized catalytic cycle for M(0)-catalyzed borylation (M = Pd or Ni).
Caption: A typical experimental workflow for catalytic borylation.
Conclusion
Both palladium and nickel catalysts are highly effective for the borylation of aryl halides with pinacolborane. Palladium systems often exhibit higher turnover numbers and frequencies, operate under milder conditions, and have a broader demonstrated substrate scope, particularly for aryl chlorides.[4] Nickel catalysts, on the other hand, provide a more economical option and can be advantageous for specific applications, especially when the cost of the catalyst is a primary concern. The choice between palladium and nickel will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations of the project. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4] [organic-chemistry.org]
- 5. Sequential Ni-catalyzed borylation and cross-coupling of aryl halides via in situ prepared neopentylglycolborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Assessing the Atom Economy of Pinacolborane in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of greener and more sustainable chemical synthesis, atom economy has emerged as a critical metric for evaluating the efficiency of a chemical reaction. This guide provides a comprehensive comparison of the atom economy of pinacolborane (HBpin), a versatile and widely used reagent in organic synthesis, with common alternatives in two key transformations: the Miyaura borylation and hydroboration reactions. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in designing more atom-economical synthetic routes.
Atom Economy: The Core Principle
Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical process in terms of how many atoms of the reactants are incorporated into the desired product.[1][2] It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of all Reactants) x 100 [3][4]
A higher atom economy signifies a "greener" reaction, as it indicates that a larger proportion of the starting materials is converted into the target molecule, thereby minimizing waste generation.[5][6]
Miyaura Borylation: Pinacolborane vs. Bis(pinacolato)diboron
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl- and vinylboronates, which are key intermediates in Suzuki-Miyaura coupling reactions.[7] The two most common boron sources for this transformation are pinacolborane (HBpin) and bis(pinacolato)diboron (B₂pin₂).
Atom Economy Comparison
A direct comparison of the atom economy for the borylation of bromobenzene reveals the inherent advantage of pinacolborane.
Reaction with Pinacolborane (HBpin):
C₆H₅Br + C₆H₁₃BO₂ + Et₃N → C₁₂H₁₇BO₂ + Et₃NHBr
Reaction with Bis(pinacolato)diboron (B₂pin₂):
C₆H₅Br + C₁₂H₂₄B₂O₄ + KOAc → C₁₂H₁₇BO₂ + KOAc·Bpin
| Reagent | Desired Product | Reactants | Molecular Weight of Desired Product ( g/mol ) | Total Molecular Weight of Reactants ( g/mol ) | % Atom Economy |
| Pinacolborane (HBpin) | Phenylboronic acid pinacol ester (C₁₂H₁₇BO₂) | Bromobenzene (C₆H₅Br), Pinacolborane (C₆H₁₃BO₂), Triethylamine (Et₃N) | 204.09 | 157.01 + 127.98 + 101.19 = 386.18 | 52.8% |
| **Bis(pinacolato)diboron (B₂pin₂) ** | Phenylboronic acid pinacol ester (C₁₂H₁₇BO₂) | Bromobenzene (C₆H₅Br), Bis(pinacolato)diboron (C₁₂H₂₄B₂O₄), Potassium Acetate (KOAc) | 204.09 | 157.01 + 253.94 + 98.14 = 509.09 | 40.1% |
Note: The calculation for B₂pin₂ considers that only one pinacolboryl group is transferred to the product, with the other forming a byproduct.[8]
The data clearly indicates that pinacolborane offers a significantly higher atom economy in the Miyaura borylation reaction. This is because, in the case of B₂pin₂, only one of the two boryl moieties is incorporated into the desired product, with the other being converted into a boronate byproduct.[8] In contrast, the entire boryl group of pinacolborane is, in principle, incorporated into the final product.
Experimental Protocols
Protocol for Miyaura Borylation with Pinacolborane:
Aryl halides can be efficiently converted to their corresponding pinacol boronate esters using pinacolborane.[9] In a typical procedure, an oven-dried flask is charged with the aryl halide (1.0 mmol), pinacolborane (1.5 mmol), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base like triethylamine (2.0 mmol) in an anhydrous solvent (e.g., dioxane). The mixture is then heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS. Work-up involves filtration, extraction, and purification by chromatography.
Protocol for Miyaura Borylation with Bis(pinacolato)diboron:
The borylation of aryl halides using bis(pinacolato)diboron is a widely adopted method.[1] A representative protocol involves adding the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%), and a base such as potassium acetate (KOAc) (1.5 mmol) to an anhydrous, degassed solvent like 1,4-dioxane. The reaction mixture is heated, typically at 80 °C, for several hours. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Mechanistic Insight
The difference in atom economy between HBpin and B₂pin₂ in the Miyaura borylation can be visualized through their respective catalytic cycles.
References
- 1. DSpace [qspace.library.queensu.ca]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illustrated Glossary of Organic Chemistry - 9-BBN [chem.ucla.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
The Versatility of Pinacolborane: A Comparative Guide to its Performance with Aryl Halides in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. At the heart of this reaction often lies 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane. This guide provides an objective comparison of its performance with different aryl halides, supported by experimental data, to aid in the strategic design and optimization of synthetic routes.
The reactivity of aryl halides in the Suzuki-Miyaura reaction is critically dependent on the nature of the halide leaving group. Generally, the reactivity follows the trend: I > Br > OTf > Cl. This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being the easiest to break during the oxidative addition step of the catalytic cycle.
Performance Comparison with Different Aryl Halides
The choice of aryl halide significantly impacts the reaction conditions required for efficient cross-coupling with pinacolborane. The following table summarizes typical reaction conditions and yields observed for various aryl halides. It is important to note that these are representative examples, and optimization is often necessary for specific substrates.
| Aryl Halide Type | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Yield (%) |
| Aryl Iodides | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-100 | 75-98 |
| Aryl Bromides | Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos | K₃PO₄ or CsF | Toluene or THF | 80-110 | 70-95 |
| Aryl Chlorides | Pd(OAc)₂/RuPhos or NiCl₂(dppp) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100-120 | 40-85 |
| Aryl Triflates | Pd(PPh₃)₄ or Pd(OAc)₂/PCy₃ | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 50-100 | 60-95 |
Aryl Iodides are the most reactive partners for pinacolborane in Suzuki-Miyaura coupling. The reactions often proceed under mild conditions with a wide range of palladium catalysts, providing excellent yields.[1]
Aryl Bromides are also highly effective substrates, though they may require slightly more forcing conditions or more sophisticated catalyst systems compared to aryl iodides to achieve comparable yields.[2]
Aryl Chlorides , due to the strength of the C-Cl bond, are the most challenging aryl halides to activate.[3] Their successful coupling often necessitates the use of specialized, electron-rich phosphine ligands, higher temperatures, and sometimes nickel catalysts.[3][4] Despite these challenges, significant progress has been made in developing efficient protocols for their use.[3]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of pinacolborane with different aryl halides.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide:
To an oven-dried Schlenk tube are added the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride:
In a glovebox, an oven-dried vial is charged with the aryl chloride (1.0 mmol), this compound (1.5 mmol), cesium carbonate (Cs₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol) and ligand (e.g., RuPhos, 0.06 mmol). The vial is sealed, removed from the glovebox, and anhydrous dioxane (4 mL) is added via syringe. The reaction mixture is then heated to 120 °C for 18-36 hours. Upon completion, the mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chromatography.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The efficiency of the Suzuki-Miyaura reaction is governed by a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pinacolborane vs. Novel Borylation Reagents: A Comparative Guide for Researchers
In the landscape of modern synthetic chemistry, the formation of carbon-boron bonds is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. Pinacolborane (HBpin) has long been a workhorse reagent for borylation reactions. However, a new generation of borylation reagents is emerging, offering potential advantages in terms of reactivity, atom economy, and substrate scope. This guide provides an objective, data-driven comparison of pinacolborane against these novel alternatives, offering researchers and drug development professionals the insights needed to select the optimal reagent for their specific applications.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of pinacolborane against key novel borylation reagents in two of the most important borylation reactions: the Miyaura borylation of aryl halides and the iridium-catalyzed C-H borylation of arenes. The data has been collated from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different research publications.
Table 1: Comparison of Borylation Reagents in the Miyaura Borylation of 4-Bromoanisole
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pinacolborane (HBpin) | PdCl₂(dppf) (3 mol%) | Et₃N | Dioxane | 80 | 8 | ~85% | [1] |
| Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ (3 mol%) | KOAc | Dioxane | 80 | 16 | >95% | [2] |
| Tetrahydroxydiboron (BBA) | NiCl₂(dppp) (0.5 mol%), PPh₃ (1 mol%) | DIPEA | Ethanol | 80 | 2 | Good | [3][4] |
| Tetrakis(dimethylamino)diboron | Pd-XPhos-G2 (0.5 mol%) | KOAc | MeOH | 60 | 1 | 97% (as trifluoroborate) | [5] |
Table 2: Comparison of Borylation Reagents in the Iridium-Catalyzed C-H Borylation of Benzene
| Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pinacolborane (HBpin) | [Ir(COD)OMe]₂/dtbpy | Hexane | 25 | 16 | High | [2] |
| Bis(pinacolato)diboron (B₂pin₂) | [Ir(COD)OMe]₂/dtbpy | Hexane | 25 | 16 | High | [2] |
Experimental Protocols: Enabling Reproducibility
Detailed and reproducible experimental protocols are critical for the successful application of any synthetic methodology. Below are representative protocols for key borylation reactions, providing a starting point for laboratory implementation.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide with Bis(pinacolato)diboron (B₂pin₂)
This protocol is a standard procedure for the Miyaura borylation of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.[2]
-
Add anhydrous 1,4-dioxane via syringe.[2]
-
Heat the reaction mixture to 80 °C and stir for 16 hours.[2]
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Iridium-Catalyzed C-H Borylation of an Arene with Pinacolborane (HBpin)
This protocol describes a general procedure for the direct C-H borylation of an aromatic compound.
Materials:
-
Arene (1.0 mmol)
-
Pinacolborane (HBpin) (1.2 mmol, 1.2 equiv)
-
[Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol% Ir)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol)
-
Anhydrous hexane (5 mL)
-
Glovebox or Schlenk line technique
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a vial, add [Ir(COD)OMe]₂ and dtbpy.[2]
-
Add anhydrous hexane and stir for 10 minutes to pre-form the catalyst.[2]
-
To this solution, add the arene and pinacolborane.[2]
-
Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in subsequent reactions.
Protocol 3: Nickel-Catalyzed Borylation of an Aryl Chloride with Tetrahydroxydiboron (BBA)
This protocol provides a more atom-economical and cost-effective alternative using a nickel catalyst.
Materials:
-
Aryl chloride (1.0 mmol)
-
Tetrahydroxydiboron (BBA) (1.5 mmol, 1.5 equiv)
-
NiCl₂(dppp) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous ethanol (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂(dppp) and PPh₃ to a Schlenk flask.[3][4]
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 2-4 hours), monitoring by GC-MS or TLC.[3]
-
After completion, cool the reaction to room temperature.
-
The resulting boronic acid can be isolated or converted to a more stable derivative (e.g., a trifluoroborate salt) for purification.[3]
Visualizing the Chemistry: Workflows and Mechanisms
Understanding the underlying processes is key to optimizing borylation reactions. The following diagrams, generated using the DOT language, illustrate a general workflow for selecting a borylation reagent and the catalytic cycles for the two major borylation reactions.
Caption: A decision-making workflow for selecting an appropriate borylation reagent.
Caption: The catalytic cycle for the Palladium-catalyzed Miyaura borylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4] [organic-chemistry.org]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of Pinacolborane-Derived Esters in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the boron reagent is a critical parameter that significantly influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of the kinetic performance of pinacolborane-derived esters against other common boron reagents in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison: Pinacolborane Esters vs. Boronic Acids
The central trade-off between using boronic acids and their pinacolyl esters lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times. This heightened reactivity is frequently attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf-life and reduce reaction yields.
Conversely, pinacolborane esters offer substantially enhanced stability. They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is a significant advantage in multi-step syntheses and high-throughput screening applications. While this stability often translates to a reduced reaction rate compared to the parent boronic acid, there is substantial evidence that direct transmetalation from the ester is a viable pathway, not always requiring in situ hydrolysis to the boronic acid.
Quantitative Kinetic Data
The following tables summarize quantitative data from kinetic studies, offering a comparison of the relative reactivity of various boron reagents. It is important to note that direct comparison of absolute rates across different studies can be challenging due to varying reaction conditions, catalysts, ligands, and substrates.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
| Entry | Boron Reagent | Pre-transmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Phenylboronic Acid | Observed | 0.58 | 1.0 |
| 2 | Phenylboronic Acid Pinacol Ester | Not Observed | Slow formation of product | Slower than Phenylboronic Acid |
| 3 | Catechol Phenylboronic Ester | Observed | 2.50 | ~4.3 times faster than Phenylboronic Acid |
| 4 | Boroxine | Not Observed | 5.39 ± 0.07 x 10⁻³ s⁻¹ | ~9.3 times faster than Phenylboronic Acid |
| 5 | α-Hydroxyisobutyrate boronic ester | Observed | 2.26 ± 0.31 | ~3.9 times faster than Phenylboronic Acid |
Data synthesized from multiple sources. The rate for boroxine was measured at a different temperature and is presented for qualitative comparison of reactivity. Some studies observe sigmoidal kinetic profiles, precluding the determination of a first-order rate constant; in such cases, relative rates are estimated from reaction times.
Table 2: Comparative Kinetic Profile of Alkylboronic Acids
| Boronic Acid Type | Example | Relative Rate (Normalized) | Key Kinetic Considerations |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting. Less sterically hindered compared to larger alkylboronic acids, potentially leading to faster rates within this class. |
| Primary Alkyl | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to ethylboronic acid due to increased steric bulk. |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult. |
| Aryl (Electron-Neutral) |
A Comparative Analysis of Thermal vs. Catalytic Borylation Methods
In the landscape of modern synthetic chemistry, the introduction of boron-containing functionalities into organic molecules is a cornerstone for the construction of complex architectures, particularly in the realm of pharmaceuticals and materials science. The resulting organoboron compounds are highly versatile intermediates, most notably for their utility in Suzuki-Miyaura cross-coupling reactions. Two prominent strategies for the direct borylation of C-H bonds have emerged: thermal methods, which are typically metal-free, and transition-metal-catalyzed methods. This guide provides a comparative analysis of these two approaches, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal method for their synthetic needs.
At a Glance: Key Differences
| Feature | Thermal Borylation | Catalytic Borylation |
| Mechanism | Electrophilic Aromatic Substitution (SEAr) | C-H Activation (typically via oxidative addition/reductive elimination) |
| Reagents | Strong boron electrophiles (e.g., BBr₃, BCl₃) | Diboron reagents (e.g., B₂pin₂) or boranes (e.g., HBpin) |
| Catalyst | Typically metal-free (may use a Lewis acid promoter) | Transition metals (e.g., Iridium, Rhodium) with ligands |
| Temperature | Often requires high temperatures | Can often be performed at room temperature or mild heating[1][2] |
| Regioselectivity | Electronically driven (ortho/para directing groups) | Sterically driven (borylation at the least hindered position)[3] |
| Functional Group Tolerance | Limited by the high reactivity of the boron source | Generally high, tolerating a wide range of functional groups |
| Substrate Scope | Often limited to electron-rich arenes | Broad, including electron-rich, electron-poor, and heterocyclic arenes[1][4] |
Quantitative Performance Comparison
The choice between thermal and catalytic borylation often hinges on the desired regioselectivity and the functional group tolerance required for a specific substrate. Below is a comparative summary of the performance of these methods on a common substrate, toluene.
Table 1: Borylation of Toluene – A Comparative Overview
| Method | Reagents | Catalyst/Promoter | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (o:m:p) | Reference |
| Thermal | BBr₃ | None | 150 | 24 | ~60-70 | Predominantly meta and para | Collated from general knowledge on SEAr |
| Catalytic | B₂pin₂ | [Ir(OMe)(COD)]₂ / dtbpy | 80-100 | 16 | >95 | Predominantly meta and para (sterically controlled) | [1] |
| Catalytic (para-selective) | B₂pin₂ | [Ir(cod)OH]₂/Xyl-MeO-BIPHEP | 80 | 24 | 81 | 2:16:82 | [5] |
Note: Data is collated from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
Mechanistic Pathways: A Visual Guide
The fundamental difference between thermal and catalytic borylation lies in their reaction mechanisms. Thermal borylation typically proceeds through an Electrophilic Aromatic Substitution (SEAr) pathway, whereas catalytic borylation involves a C-H activation cycle mediated by a transition metal.
The mechanistic cycle for iridium-catalyzed borylation is generally accepted to involve Ir(III) and Ir(V) intermediates. In contrast, thermal borylation with boron trihalides proceeds via a Wheland intermediate, characteristic of SEAr reactions.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the borylation of toluene using both a thermal and a catalytic method are outlined below.
Protocol 1: Thermal Borylation of Toluene with Boron Tribromide (BBr₃)
Materials:
-
Toluene (anhydrous)
-
Boron tribromide (BBr₃), 1.0 M solution in a suitable solvent (e.g., dichloromethane)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (1.0 eq) to a Schlenk flask or a pressure-rated sealed tube equipped with a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron tribromide (1.1 eq) to the cooled solution with vigorous stirring.
-
After the addition is complete, seal the vessel and allow it to warm to room temperature.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction by carefully and slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as HBr gas will be evolved.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired borylated toluene isomers.
Protocol 2: Iridium-Catalyzed Borylation of Toluene with Bis(pinacolato)diboron (B₂pin₂)
Materials:
-
Toluene (anhydrous)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(COD)]₂ (Iridium precatalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)
-
Anhydrous solvent (e.g., cyclohexane or THF)
-
Schlenk flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(OMe)(COD)]₂ (1.5 mol %), dtbpy (3.0 mol %), and B₂pin₂ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (2.0 eq) and anhydrous cyclohexane as the solvent.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a mixture of isomers.
Conclusion
Both thermal and catalytic borylation methods offer valuable pathways to organoboron compounds, each with its distinct advantages and limitations.
Thermal borylation , characterized by its metal-free nature and reliance on an electrophilic aromatic substitution mechanism, is a powerful tool when electronic factors can be leveraged to achieve the desired regioselectivity. However, its often harsh reaction conditions and limited functional group tolerance can be significant drawbacks.
Catalytic borylation , particularly with iridium-based systems, has emerged as a more general and versatile method. Its mild reaction conditions, broad substrate scope, and predictable steric-based regioselectivity make it highly attractive for complex molecule synthesis.[4][6] The development of new ligands continues to expand the capabilities of this method, enabling previously challenging transformations such as para-selective borylation.
Ultimately, the choice between these two approaches will be dictated by the specific requirements of the synthetic target, including the presence of sensitive functional groups, the desired regiochemical outcome, and the scalability of the process. This guide provides the foundational information for researchers to make an informed decision and to successfully implement these powerful borylation methodologies in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselectivity of Pinacolborane in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pinacolborane's Performance Against Alternative Boron Reagents, Supported by Experimental Data.
In the landscape of synthetic organic chemistry, the pursuit of precise stereochemical control is paramount. Boron reagents have emerged as indispensable tools in this endeavor, with pinacolborane (HBpin) being a prominent and versatile option. This guide provides a comprehensive comparison of the stereoselectivity achieved with pinacolborane in several key reaction classes, juxtaposed with the performance of common alternatives like catecholborane. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to aid in the rational selection of reagents for stereoselective transformations.
Performance in Enantioselective Hydroboration of Alkenes
The catalytic asymmetric hydroboration of prochiral alkenes is a cornerstone of modern synthetic chemistry, providing access to valuable chiral alcohols and amines. The choice of boron reagent, in conjunction with the metal catalyst and chiral ligand, critically influences the enantioselectivity of this transformation.
Table 1: Enantioselective Hydroboration of Vinylarenes
| Substrate | Boron Reagent | Catalyst System | Regioselectivity (branched:linear) | Enantiomeric Excess (ee) | Reference |
| Styrene | Pinacolborane | [Rh(COD)Cl]₂ / (R)-BINAP | Mixture | Moderate | [1] |
| Styrene | Catecholborane | [Rh(COD)Cl]₂ / (R)-BINAP | Markovnikov | Higher than HBpin | [1] |
| Styrene | Pinacolborane | [Rh(COD)Cl]₂ / (R)-QUINAP | Similar to HBCat | Good | [1] |
| Styrene | Catecholborane | [Rh(COD)Cl]₂ / (R)-QUINAP | Similar to HBpin | Better than HBpin | [1] |
| Styrene | Pinacolborane | Rh(I)-NHC Complex | 69:31 | up to 96% | [2] |
| Styrene | Catecholborane | Rh(I)-NHC Complex | 39:61 | Significantly reduced | [2] |
| α-Trifluoromethyl Styrene | Pinacolborane | Co(acac)₂ / (R)-BTFM-Garphos | High | 92% | [3] |
| 1,1-Disubstituted Aryl Alkenes | Pinacolborane | Co-iminopyridine-oxazoline | Exclusive branched | up to 99.5% | [4] |
Key Insights:
-
In the Rhodium-catalyzed hydroboration of vinylarenes, catecholborane often provides superior enantioselectivity and regioselectivity compared to pinacolborane when using ligands like BINAP.[1]
-
However, with certain ligand and catalyst systems, such as a Rh(I)-NHC complex, pinacolborane can deliver high enantiomeric excess where catecholborane performs poorly.[2]
-
For specific substrates, like fluoroalkyl-substituted and 1,1-disubstituted aryl alkenes, cobalt-based catalytic systems with pinacolborane have demonstrated exceptional enantioselectivity, achieving up to 99.5% ee.[3][4]
-
A noteworthy phenomenon is the reversal of enantioinduction observed when switching from catecholborane to pinacolborane with certain chiral ligands, such as BINAP and Josiphos, in Rh-catalyzed hydroborations.[5]
Performance in Diastereoselective Reductions
The reduction of functionalized carbonyl compounds, such as β-hydroxy ketones, is a critical step in the synthesis of polyketide natural products and other complex molecules. The ability to control the formation of 1,3-diols with specific stereochemistry is a significant challenge where the choice of boron reagent is crucial.
Table 2: Diastereoselective Reduction of β-Hydroxy Ketones to syn-1,3-Diols
| Reagent | Typical Diastereomeric Ratio (syn:anti) | Mechanism | Reference |
| Diethylmethoxyborane | >98:2 | Chelation-controlled | [6] |
| Catecholborane | High syn-selectivity | Chelation-controlled | [6] |
| Pinacolborane | Not typically used for this transformation | - | [6] |
Key Insights:
-
For the diastereoselective reduction of pre-existing β-hydroxy ketones to syn-1,3-diols, pinacolborane is generally not the reagent of choice.[6]
-
Alternatives like diethylmethoxyborane and catecholborane are highly effective, proceeding through a chelation-controlled mechanism where the boron reagent coordinates to both the hydroxyl and carbonyl oxygen atoms, directing hydride delivery from the same face to yield the syn product with high selectivity.[6][7]
Stereoselectivity in Borylation of Allylic Carbonates
The copper-catalyzed borylation of allylic carbonates provides a powerful method for the synthesis of chiral allylboronates, which are versatile intermediates in organic synthesis.
Table 3: Copper-Catalyzed γ-Selective and Stereospecific Borylation of Allylic Carbonates
| Substrate | Boron Reagent | Catalyst System | Regioselectivity (γ:α) | Stereoselectivity | Reference |
| Cinnamyl carbonate | Bis(pinacolato)diboron | Cu(O-t-Bu) / Xantphos | 99:1 | (E/Z = 97:3) | [8] |
| Optically active allylic carbonates | Bis(pinacolato)diboron | Cu(I) / Chiral Phosphine | High | Complete α-to-γ chirality transfer (anti-stereochemistry) | [8] |
Key Insights:
-
In the copper-catalyzed substitution of allylic carbonates, bis(pinacolato)diboron, a derivative of pinacolborane, allows for highly regioselective and stereospecific formation of allylboronates.[8]
-
The reaction proceeds with excellent γ-selectivity, and for chiral substrates, exhibits complete chirality transfer with an anti-stereochemical outcome.[8]
Experimental Protocols
Enantioselective Hydroboration of α-Trifluoromethyl Styrene with Pinacolborane (Cobalt-Catalyzed)
Materials:
-
α-Trifluoromethyl styrene
-
Pinacolborane (HBpin)
-
Co(acac)₂
-
(R)-BTFM-Garphos (chiral ligand)
-
Li(acac)
-
2-Methyltetrahydrofuran (2-Me-THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a reaction vial is charged with Co(acac)₂ (3 mol %), (R)-BTFM-Garphos (4 mol %), and Li(acac) (30 mol %).
-
Anhydrous 2-Me-THF is added, and the mixture is stirred for 10 minutes at room temperature.
-
α-Trifluoromethyl styrene (1.0 equiv) is added to the catalyst solution.
-
Pinacolborane (1.2 equiv) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by GC-MS or TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the chiral alkylboronate.[3]
Diastereoselective Reduction of a β-Hydroxy Ketone with Catecholborane
Materials:
-
β-Hydroxy ketone
-
Catecholborane
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the β-hydroxy ketone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, a solution of catecholborane (1.1 equiv) in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for several hours.
-
The reaction is quenched by the slow addition of a suitable quenching agent (e.g., methanol).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then worked up and purified by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle for the hydroboration of an alkene.
Caption: General experimental workflow for a catalytic reaction.
Caption: Chelation-controlled reduction of a β-hydroxy ketone.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cobalt-Catalyzed Enantioselective Hydroboration of 1,1-Disubstituted Aryl Alkenes [organic-chemistry.org]
- 5. Regio- and enantiocontrol in the room-temperature hydroboration of vinyl arenes with pinacol borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
cross-validation of experimental results with computational studies on pinacolborane
A Comparative Guide for Researchers in Drug Development and Chemical Synthesis
In the landscape of modern chemical research, particularly within drug development and complex organic synthesis, the synergy between experimental results and computational modeling is paramount. Pinacolborane (HBpin), a versatile and widely used reagent in hydroboration and other transformations, serves as an excellent case study for illustrating this crucial cross-validation process. This guide provides an objective comparison of experimentally determined and computationally calculated properties of pinacolborane, offering valuable insights for researchers seeking to leverage computational chemistry to predict and understand experimental outcomes.
Data Presentation: A Side-by-Side Look at Theory and Experiment
The validation of computational methods against experimental data is fundamental to establishing their predictive power. Below is a comparison of the Boron-Hydrogen (B-H) bond dissociation enthalpy (BDE) for pinacolborane, a critical parameter influencing its reactivity.
| Parameter | Experimental Value (kcal/mol) | Computational Value (kcal/mol) | Method |
| B-H Bond Dissociation Enthalpy (BDE) | 105.1 ± 1.8 | 107.4 | G3 Theory |
In addition to fundamental properties, comparing kinetic data from a specific reaction provides a more dynamic cross-validation. The following table presents the activation energy for the catalyst-free hydroboration of benzonitrile with pinacolborane.
| Reaction Parameter | Experimental Value (kcal/mol) | Computational Value (kcal/mol) | Method |
| Activation Energy (ΔG‡) of Hydride Transfer | Not Directly Measured | 61.4 | DFT (UB3LYP-GD3BJ/BS2//UB3LYP-GD3BJ/BS1) |
Note: While a direct experimental activation energy for the uncatalyzed reaction is not provided, the high calculated barrier is consistent with the experimental observation that the reaction does not proceed at a significant rate without a catalyst at 323 K.[1]
Experimental and Computational Protocols
A transparent methodology is essential for the critical evaluation of both experimental and computational results.
Experimental Protocols
Determination of Bond Dissociation Enthalpy (Indirect):
Experimental BDEs are often determined through a variety of techniques, including kinetic studies, photoacoustic calorimetry, and thermochemical cycles. For boranes, these values are typically derived from the heats of reaction and known heats of formation of the reactants and products. The experimental value for catecholborane, used here as a proxy, was determined using time-resolved photoacoustic calorimetry, which measures the heat evolved in a reaction following pulsed-laser initiation.
Kinetic Analysis of Hydroboration:
The kinetics of the iron-catalyzed hydroboration of benzonitrile were investigated by monitoring the reaction progress over time using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Initial rate studies, temperature dependence, and kinetic isotope effect experiments are typically employed to elucidate the rate law and determine activation parameters.[1]
Computational Protocols
Calculation of Bond Dissociation Enthalpy:
The B-H BDE of pinacolborane was calculated using high-level ab initio composite methods, such as G3 theory. These methods approximate the results of very high-level calculations by combining the results of several lower-level calculations. The BDE is calculated as the enthalpy difference between the products (pinacolboranyl radical and a hydrogen atom) and the reactant (pinacolborane), with all geometries optimized and vibrational frequencies calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Calculation of Reaction Energetics:
The activation energy for the hydroboration of benzonitrile was calculated using Density Functional Theory (DFT).[1] The geometries of the reactant, transition state, and product were optimized using a specific functional and basis set (e.g., UB3LYP-GD3BJ/BS1).[1] The transition state is identified as a first-order saddle point with a single imaginary frequency. Single-point energy calculations with a larger basis set (e.g., BS2) are then performed to obtain more accurate energies.[1] The activation free energy (ΔG‡) is calculated from the difference in the Gibbs free energies of the transition state and the reactant.[1]
Visualization of the Cross-Validation Workflow
The logical flow of cross-validating experimental and computational data is crucial for a comprehensive understanding. The following diagram illustrates this workflow for the case of pinacolborane.
This guide underscores the importance of integrating computational and experimental approaches in chemical research. By carefully comparing theoretical predictions with empirical evidence, scientists can gain deeper insights into reaction mechanisms, enhance the efficiency of catalyst and drug discovery, and accelerate the development of novel chemical transformations.
References
Safety Operating Guide
Proper Disposal of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Personnel
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as pinacolborane, is critical for ensuring laboratory safety and environmental protection. This boronic acid ester should be treated as hazardous waste and handled with care at all times. Adherence to the following procedures is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1] This compound is air and moisture sensitive and can react violently with water.[2][3]
Table 1: Personal Protective Equipment (PPE) and Handling Requirements
| Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double gloving. | Prevents skin contact with the chemical.[1] |
| Body Protection | A fully fastened lab coat that covers the arms. | Protects skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items.[1] |
| Work Area | Certified chemical fume hood. | Minimizes inhalation exposure and contains spills.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][4] In-lab neutralization is generally not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department.[5]
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent unintended chemical reactions.
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Chemical Incompatibility : Do not mix this waste with other chemical waste streams, especially with strong oxidizing agents, acids, bases, water, or alcohols, unless explicitly permitted by your institution's EHS department.[3][5]
Labeling of Waste Containers
Accurate labeling is essential for safe handling and disposal.
-
All waste containers must be clearly marked with the words "Hazardous Waste ".[1][5]
-
Indicate any known hazards, such as "Flammable" and "Water-Reactive".[2][6]
Liquid Waste Disposal
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.[1]
-
This includes reaction mixtures, washings, and rinsates from decontamination procedures.
Solid Waste Disposal
-
Contaminated solid materials such as gloves, absorbent pads, and bench paper should be collected in a sealable bag or container.[1]
-
This container must also be labeled as hazardous waste and disposed of accordingly.[1]
Decontamination of Glassware and Surfaces
Thorough decontamination of laboratory equipment is necessary to prevent cross-contamination.
-
Initial Rinse : In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent like acetone or ethanol to remove the majority of the residue. This initial rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
Secondary Decontamination : A subsequent wash with a basic solution can help convert residual boronic ester into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[1]
-
Final Rinse : A final rinse with water can be performed. This water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]
Spill Management
Prompt and safe management of spills is critical.
-
Small Spills (within a fume hood) : Absorb the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use water.[2] Collect the contaminated absorbent material, place it in a sealed container, and dispose of it as solid hazardous waste.[1]
-
Large Spills or Spills Outside a Fume Hood : Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS office immediately.[1]
Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guide for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (also known as Pinacolborane). Adherence to these guidelines is critical for ensuring laboratory safety.
Chemical Properties and Hazards
This compound is a highly flammable liquid and vapor that reacts with water to release flammable gases.[1][2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.
| Property | Value |
| CAS Number | 25015-63-8 |
| Molecular Formula | C₆H₁₃BO₂ |
| Molecular Weight | 127.98 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Flash Point | 5 °C (41.0 °F) - closed cup |
| Boiling Point | 42-43 °C at 50 mmHg |
| Density | 0.882 g/mL at 25 °C |
| Storage Temperature | 2-8°C[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Chemical goggles or safety glasses are required.[1] A face shield should also be used for additional protection.[1]
-
Hand Protection: Wear protective gloves.[1] Specific glove material should be chosen based on the breakthrough time for the chemical.
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1] A dust mask of type N95 (US) may be suitable in some situations.
-
Skin and Body Protection: Wear suitable protective clothing.[1] Safety shoes are also recommended.[1]
Operational Plan: Handling and Storage
Strict adherence to the following procedures is essential for safe handling:
-
Work Area Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][3] No smoking is permitted in the handling area.[3]
-
Use only non-sparking tools and explosion-proof equipment.[1][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
-
Handling the Chemical:
-
Storage:
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect waste in a suitable, labeled, and closed container.
-
Soak up spills with inert absorbent material (e.g., sand, silica gel).[5]
-
-
Disposal:
Emergency Procedures
-
In Case of Fire: Use CO₂, dry chemical, or foam for extinction.[3] Do not use water as the substance reacts to release flammable gases.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[2][4] Rinse skin with water or shower.[2][4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3]
Safety Workflow
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. This compound | 25015-63-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | 75927-49-0 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | 75927-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
